molecular formula C11H11NO5 B8310659 Methyl 3-cyclopropoxy-2-nitrobenzoate

Methyl 3-cyclopropoxy-2-nitrobenzoate

Cat. No.: B8310659
M. Wt: 237.21 g/mol
InChI Key: OKJKYCNSVKKBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclopropoxy-2-nitrobenzoate is a nitroaromatic ester of high interest in chemical synthesis and pharmaceutical intermediate research . Characterized by a benzoate backbone substituted with a cyclopropoxy group at the 3-position and a nitro group at the 2-position, this compound exhibits properties that make it a valuable building block for constructing more complex molecules . The methyl ester group enhances its stability and volatility compared to its free acid form, facilitating its handling and application in various synthetic pathways . As a nitroaromatic compound, it serves as a versatile precursor; the nitro group can be readily reduced to an amine, providing access to aniline derivatives, or serve as an activating group in substitution reactions . The unique cyclopropoxy moiety may impart specific steric and electronic characteristics to the aromatic ring, influencing its reactivity and interaction in research applications. Structural analogs of this compound, such as those with formyl or carboxylic acid groups in place of the cyclopropoxy, are utilized in medicinal chemistry and drug discovery, highlighting the potential of this compound as a key intermediate in the synthesis of bioactive molecules . Predicted physicochemical properties indicate a degree of lipophilicity, which can be valuable in the design of compounds with optimized bioavailability. This product is intended for in-vitro research in controlled laboratory environments and is strictly for research purposes. It is not classified as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 3-cyclopropyloxy-2-nitrobenzoate

InChI

InChI=1S/C11H11NO5/c1-16-11(13)8-3-2-4-9(10(8)12(14)15)17-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

OKJKYCNSVKKBPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed exposition on the synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate, a valuable building block in contemporary medicinal chemistry and drug discovery. The synthesis is strategically approached as a two-part process, commencing with the regioselective nitration of methyl 3-hydroxybenzoate to yield the key intermediate, methyl 3-hydroxy-2-nitrobenzoate. This is subsequently followed by a Williamson ether synthesis to introduce the cyclopropoxy moiety. This document offers in-depth, step-by-step protocols, mechanistic insights, process optimization strategies, and critical safety considerations, designed for researchers, chemists, and professionals in the field of drug development.

Introduction: Significance and Synthetic Strategy

Methyl 3-cyclopropoxy-2-nitrobenzoate is an organic compound of significant interest due to its utility as a synthetic intermediate for more complex molecules.[1] The unique arrangement of its functional groups—a cyclopropoxy group, a nitro group, and a methyl ester on an aromatic ring—makes it a versatile scaffold for the development of novel pharmaceutical agents and other biologically active compounds.[1][2][3]

The most logical and widely applicable approach to its synthesis involves a two-step sequence:

  • Electrophilic Aromatic Substitution: The nitration of commercially available methyl 3-hydroxybenzoate. This step introduces the nitro group onto the aromatic ring.

  • Williamson Ether Synthesis: The etherification of the resulting methyl 3-hydroxy-2-nitrobenzoate with a suitable cyclopropylating agent to form the final product. This classic reaction is a robust method for forming ether linkages.[4][5]

This guide will dissect each of these stages, providing the theoretical underpinnings and practical execution details necessary for successful synthesis in a laboratory setting.

Overall Synthetic Workflow

The synthetic pathway is designed for efficiency and control, transforming readily available starting materials into the target compound.

G cluster_0 Part I: Nitration cluster_1 Part II: Williamson Ether Synthesis Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate Methyl_3_hydroxy_2_nitrobenzoate Methyl 3-hydroxy- 2-nitrobenzoate (Intermediate) Methyl_3_hydroxybenzoate->Methyl_3_hydroxy_2_nitrobenzoate Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Methyl_3_hydroxybenzoate Final_Product Methyl 3-cyclopropoxy- 2-nitrobenzoate (Target Compound) Methyl_3_hydroxy_2_nitrobenzoate->Final_Product SN2 Reaction Cyclopropyl_Bromide Cyclopropyl Bromide Cyclopropyl_Bromide->Methyl_3_hydroxy_2_nitrobenzoate Base Base (e.g., K₂CO₃) Base->Methyl_3_hydroxy_2_nitrobenzoate

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of Methyl 3-hydroxy-2-nitrobenzoate

Principle and Mechanistic Insights

The initial step is the nitration of methyl 3-hydroxybenzoate via an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents on the benzene ring:

  • Hydroxyl (-OH) group: An activating, ortho, para-director.[6]

  • Methyl Ester (-COOCH₃) group: A deactivating, meta-director.[6]

The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to positions that are ortho or para to the hydroxyl group and meta to the ester. This leads to the formation of a mixture of isomers, primarily:

  • Methyl 3-hydroxy-2-nitrobenzoate (ortho to -OH, meta to -COOCH₃) - A major product.[6]

  • Methyl 3-hydroxy-4-nitrobenzoate (ortho to -OH, meta to -COOCH₃)

  • Methyl 3-hydroxy-6-nitrobenzoate (para to -OH, ortho to -COOCH₃)

Careful control of reaction conditions, particularly temperature, is essential to maximize the yield of the desired 2-nitro isomer and prevent side reactions such as dinitration.[6]

Detailed Experimental Protocol: Nitration
  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, cautiously add concentrated nitric acid (1.0 eq) to an equal volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.

  • Reaction Setup: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.

  • Nitration: While maintaining vigorous stirring, add the cold nitrating mixture dropwise to the methyl 3-hydroxybenzoate solution. The internal temperature of the reaction must be strictly maintained below 10°C throughout the addition to prevent the formation of byproducts.[6]

  • Reaction Quench: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes in the ice bath. Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Isolation: The precipitated crude product, a mixture of nitro-isomers, is collected by vacuum filtration and washed with cold water.

  • Purification: The desired methyl 3-hydroxy-2-nitrobenzoate isomer must be separated from the other isomers. This is typically achieved by column chromatography on silica gel or by careful recrystallization from a suitable solvent system like an ethanol/water mixture.[6]

Part II: Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Principle and Mechanistic Insights: The Williamson Ether Synthesis

This reaction is a classic example of the Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][5] The key steps are:

  • Deprotonation: A base (e.g., potassium carbonate, sodium hydride) removes the acidic proton from the hydroxyl group of methyl 3-hydroxy-2-nitrobenzoate, forming a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of cyclopropyl bromide.

  • Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the cyclopropyl ether linkage.

Because this is an Sₙ2 reaction, it is most efficient with primary alkyl halides like cyclopropyl bromide, which are less sterically hindered.[5][7]

G Phenoxide Phenoxide Nucleophile Transition_State Sₙ2 Transition State Phenoxide->Transition_State Cyclopropyl_Bromide Cyclopropyl Bromide (Electrophile) Cyclopropyl_Bromide->Transition_State Product Ether Product Transition_State->Product Leaving_Group Bromide Ion Transition_State->Leaving_Group

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol: Etherification
  • Reaction Setup: To a solution of purified methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: Add cyclopropyl bromide (1.1-1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the reaction is complete, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure Methyl 3-cyclopropoxy-2-nitrobenzoate.

Summary of Reaction Parameters and Characterization

Parameter Part I: Nitration Part II: Williamson Ether Synthesis
Starting Material Methyl 3-hydroxybenzoateMethyl 3-hydroxy-2-nitrobenzoate
Key Reagents Conc. HNO₃, Conc. H₂SO₄Cyclopropyl Bromide, K₂CO₃ (or other base)
Solvent Conc. H₂SO₄DMF or Acetonitrile
Temperature < 10 °C60 - 80 °C
Mechanism Electrophilic Aromatic SubstitutionSₙ2 Nucleophilic Substitution
Purification Column Chromatography / RecrystallizationColumn Chromatography / Recrystallization

Characterization of Final Product: The identity and purity of Methyl 3-cyclopropoxy-2-nitrobenzoate (Molecular Formula: C₁₁H₁₁NO₅, Molecular Weight: 237.21 g/mol ) should be confirmed using standard analytical techniques.[1]

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons, aromatic protons, and the methyl ester protons.

  • ¹³C NMR: Expect distinct signals for each of the 11 carbon atoms.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Safety Considerations

Proper safety protocols are paramount during this synthesis.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[8] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The preparation of the nitrating mixture is highly exothermic and must be done slowly and with cooling.

  • Cyclopropyl Bromide: This reagent is a flammable liquid and vapor.[9][10][11] Keep it away from heat, sparks, and open flames.[9][12] It may cause skin and eye irritation.[11][13] Handle in a well-ventilated area and wear appropriate gloves and eye protection.[12]

  • General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[10][11] All glassware should be properly dried, and reactions should be conducted with appropriate stirring and temperature monitoring.

Conclusion

The synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate is a robust and reproducible two-step process that leverages fundamental reactions in organic chemistry. By carefully controlling the regioselectivity of the initial nitration and optimizing the conditions for the subsequent Williamson ether synthesis, researchers can efficiently produce this valuable intermediate. The protocols and insights provided in this guide serve as a comprehensive resource for the successful synthesis and purification of this compound, enabling further exploration in drug discovery and development programs.

References

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An In-depth Technical Guide to Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-cyclopropoxy-2-nitrobenzoate, a key intermediate in organic synthesis. This document details a plausible and robust synthetic pathway, predicted analytical data, and a discussion of its reactivity and potential applications in medicinal chemistry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic use of this versatile building block.

Introduction

Methyl 3-cyclopropoxy-2-nitrobenzoate is a nitrobenzoate derivative characterized by the presence of a cyclopropoxy group at the 3-position and a nitro group at the 2-position of the methyl benzoate scaffold.[1] The unique combination of these functional groups—an electron-withdrawing nitro group, a sterically demanding and electronically distinct cyclopropoxy ether, and a reactive methyl ester—makes this molecule a valuable intermediate for the synthesis of complex organic molecules.[1] Its structural features allow for a variety of chemical transformations, positioning it as a promising scaffold for the development of novel therapeutic agents.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 3-cyclopropoxy-2-nitrobenzoate is presented in the table below. It is important to note that while some properties are directly sourced, others are predicted based on the properties of analogous compounds due to a lack of specific experimental data for this molecule.

PropertyValueSource
IUPAC Name methyl 3-cyclopropoxy-2-nitrobenzoate[1]
Molecular Formula C11H11NO5[1]
Molecular Weight 237.21 g/mol [1]
Appearance Predicted: Crystalline solid[1]
Melting Point Not available. Expected to be in the range of similar nitrobenzoate compounds.
Boiling Point Not available.
Solubility Predicted: Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); Insoluble in water.[1]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)OC2CC2)[O-][1]
InChI Key OKJKYCNSVKKBPL-UHFFFAOYSA-N[1]

Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

The synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate can be logically approached through a two-step sequence: the nitration of a suitable methyl benzoate precursor, followed by the introduction of the cyclopropoxy group via a Williamson ether synthesis. A plausible synthetic route is outlined below.

Synthesis_of_Methyl_3_cyclopropoxy_2_nitrobenzoate cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate Methyl_3_hydroxy_2_nitrobenzoate Methyl 3-hydroxy-2-nitrobenzoate Methyl_3_hydroxybenzoate->Methyl_3_hydroxy_2_nitrobenzoate  0-10 °C Nitrating_mixture HNO3 / H2SO4 Nitrating_mixture->Methyl_3_hydroxybenzoate Methyl_3_cyclopropoxy_2_nitrobenzoate Methyl 3-cyclopropoxy-2-nitrobenzoate Methyl_3_hydroxy_2_nitrobenzoate->Methyl_3_cyclopropoxy_2_nitrobenzoate  DMF or Acetone, Heat Cyclopropyl_bromide Cyclopropyl bromide Cyclopropyl_bromide->Methyl_3_hydroxy_2_nitrobenzoate Base K2CO3 or NaH Base->Methyl_3_hydroxy_2_nitrobenzoate

Caption: Proposed two-step synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate.

Step 1: Nitration of Methyl 3-hydroxybenzoate

The initial step involves the regioselective nitration of Methyl 3-hydroxybenzoate. The hydroxyl and methyl ester groups direct the electrophilic substitution. While the hydroxyl group is an activating ortho-, para-director and the ester is a deactivating meta-director, the strong activation of the hydroxyl group favors substitution at the positions ortho and para to it. Steric hindrance from the adjacent ester group would likely favor nitration at the 2-position.

Experimental Protocol:

  • To a stirred solution of Methyl 3-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid (5-10 vol) at 0-5 °C, a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) is added dropwise, maintaining the internal temperature below 10 °C.[2][3]

  • The reaction mixture is stirred at 0-10 °C for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford crude Methyl 3-hydroxy-2-nitrobenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Williamson Ether Synthesis

The second step is a Williamson ether synthesis to introduce the cyclopropoxy group. This reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 3-hydroxy-2-nitrobenzoate to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopropyl halide.[4][5][6]

Experimental Protocol:

  • To a solution of Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (10-20 vol), a base such as anhydrous potassium carbonate (2-3 eq) or sodium hydride (1.2 eq, handled with extreme care) is added portion-wise at room temperature.[7]

  • The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.

  • Cyclopropyl bromide (1.5-2.0 eq) is then added to the reaction mixture.

  • The reaction is heated to 60-80 °C and stirred for 12-24 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure Methyl 3-cyclopropoxy-2-nitrobenzoate.

Analytical Characterization

Due to the absence of published experimental spectra for Methyl 3-cyclopropoxy-2-nitrobenzoate, the following data is predicted based on the analysis of its functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the cyclopropoxy group. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methyl ester protons will be a singlet at approximately δ 3.9 ppm. The cyclopropoxy group will exhibit a multiplet for the methine proton (CH-O) and two multiplets for the diastereotopic methylene protons (CH2) in the upfield region (δ 0.6-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester around δ 165 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon of the ester will appear around δ 53 ppm. The carbons of the cyclopropyl ring will be observed in the upfield region, with the methine carbon attached to oxygen appearing around δ 60-70 ppm and the methylene carbons at approximately δ 5-15 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of its key functional groups:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • NO₂ stretch (nitro): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

  • C-O-C stretch (ether): Absorption bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 237. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31), the nitro group (-NO₂, M-46), and potentially cleavage of the cyclopropyl ring.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 3-cyclopropoxy-2-nitrobenzoate is governed by its three main functional groups.

Reactivity_of_Methyl_3_cyclopropoxy_2_nitrobenzoate Molecule Methyl 3-cyclopropoxy-2-nitrobenzoate Nitro Group Methyl Ester Cyclopropoxy Ether Nitro_Reactions Reduction to Amine (e.g., H2, Pd/C) Molecule:nitro->Nitro_Reactions Versatile handle for further functionalization Ester_Reactions Hydrolysis to Carboxylic Acid (Acid or Base catalyzed) Molecule:ester->Ester_Reactions Enables amide bond formation Aromatic_Ring_Reactions Nucleophilic Aromatic Substitution (activated by NO2 group) Molecule->Aromatic_Ring_Reactions Potential for substitution at activated positions

Caption: Key reaction pathways for Methyl 3-cyclopropoxy-2-nitrobenzoate.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/AcOH).[1] This transformation provides a key entry point for the introduction of nitrogen-containing functionalities and the construction of heterocyclic rings, which are prevalent in many pharmaceutical compounds.[9]

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-cyclopropoxy-2-nitrobenzoic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in drug molecules.

  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the positions are not as activated as in ortho- or para-nitro systems.

  • Cyclopropoxy Group Stability: The cyclopropoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions. Its unique steric and electronic properties can influence the overall conformation and biological activity of the final molecule.

Applications in Drug Discovery and Development

While specific examples of the direct use of Methyl 3-cyclopropoxy-2-nitrobenzoate in drug synthesis are not widely published, its structural motifs are present in various biologically active compounds. Nitroaromatic compounds are important intermediates in the synthesis of agrochemicals and pharmaceuticals.[10][11] The resulting amino-cyclopropoxy-benzoic acid scaffold, obtained after nitro group reduction, is of significant interest in medicinal chemistry. Cyclopropane rings are incorporated into numerous FDA-approved drugs to improve metabolic stability, binding affinity, and potency.[12] This intermediate serves as a valuable building block for creating libraries of compounds for screening against various biological targets, including kinases and other enzymes.[12]

Safety and Handling

No specific safety data sheet (SDS) is available for Methyl 3-cyclopropoxy-2-nitrobenzoate. Therefore, it should be handled with the care appropriate for a novel chemical substance and by considering the hazards associated with its functional groups.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust or vapors and contact with skin and eyes.[13][14]

  • Hazards of Related Compounds: Nitroaromatic compounds can be toxic and may be absorbed through the skin. They should be handled with caution as some are known to be irritants or have other health effects.[15] Ethers can form explosive peroxides upon prolonged storage and exposure to air. While cyclopropyl ethers are generally less prone to this, it is good practice to store the compound in a tightly sealed container in a cool, dark place.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical advice.

Conclusion

Methyl 3-cyclopropoxy-2-nitrobenzoate is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its functional groups offer multiple handles for further molecular elaboration. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for researchers in the field of drug discovery and development. Further experimental investigation is warranted to fully characterize this promising compound.

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  • PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

  • Chegg. (2021, March 10). Solved Part 3- Spectroscopy: IR Analysis of Methyl Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

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Spectroscopic Profiling and Synthetic Methodology of Methyl 3-cyclopropoxy-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

Methyl 3-cyclopropoxy-2-nitrobenzoate (CAS: 1584139-71-8) is a highly specialized organic intermediate utilized extensively in the drug development pipeline, particularly in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone compounds acting as Notch signaling pathway inhibitors[1].

In medicinal chemistry, the incorporation of a cyclopropoxy group in place of a standard alkoxy (e.g., methoxy or ethoxy) moiety is a deliberate structural modification. The cyclopropyl ring restricts conformational flexibility and significantly enhances the metabolic stability of the ether linkage against cytochrome P450-mediated oxidative dealkylation. This guide provides an in-depth analysis of the synthetic causality, step-by-step experimental protocols, and the definitive spectroscopic data (NMR, ESI-MS, and IR) required to validate the structural integrity of this compound.

Synthetic Strategy: The Modified Simmons-Smith Cyclopropanation

The synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate is achieved via the cyclopropanation of its precursor, Methyl 2-nitro-3-(vinyloxy)benzoate. Because the vinyloxy group is electronically deactivated by the strongly electron-withdrawing nitrobenzene system, traditional Simmons-Smith conditions (Zn-Cu couple) are insufficient.

To overcome this, a highly electrophilic zinc carbenoid is generated using a variation of the Furukawa modification [2], augmented with trichloroacetic acid.

Mechanistic Causality
  • Trichloroacetic Acid Addition: Reacting diethylzinc ( ZnEt2​ ) with trichloroacetic acid ( CCl3​COOH ) generates a mixed zinc species ( CCl3​COOZnEt ).

  • Carbenoid Formation: The subsequent addition of diiodomethane ( CH2​I2​ ) forms the active carbenoid ( CCl3​COOZnCH2​I ). The highly electron-withdrawing trichloroacetate ligand increases the electrophilicity of the zinc center, accelerating the methylene transfer to the electron-deficient vinyloxy alkene.

  • Temperature Control (-10 °C): The formation of the carbenoid is highly exothermic and releases ethane gas. Strict cryogenic control prevents the thermal decomposition of the carbenoid and avoids unwanted side reactions with the sensitive nitro group.

Experimental Protocol

The following self-validating protocol details the synthesis and isolation of Methyl 3-cyclopropoxy-2-nitrobenzoate, ensuring high yield and purity[1].

Step-by-Step Methodology
  • Preparation of the Zinc Carbenoid:

    • In a flame-dried, 3-necked flask under a nitrogen atmosphere, cool a solution of diethylzinc (1.0 M in hexanes, 100 mL, 100 mmol) to -10 °C.

    • Causality: Nitrogen atmosphere prevents the violent oxidation and hydrolysis of pyrophoric diethylzinc.

    • Slowly add a solution of 2,2,2-trichloroacetic acid (16.30 g, 100 mmol) in anhydrous dichloromethane (100 mL) via an addition funnel. Stir for 10 minutes.

    • Add diiodomethane (8.0 mL, 100 mmol) dropwise via syringe. Stir the resulting reactive mixture for an additional 10 minutes at -10 °C.

  • Substrate Addition:

    • Dissolve the starting material, Methyl 2-nitro-3-(vinyloxy)benzoate (7.42 g, 33.2 mmol), in dichloromethane (20 mL).

    • Slowly add this solution to the carbenoid mixture via an addition funnel.

    • Remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight to ensure complete conversion.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0 °C and carefully quench with 1M aqueous HCl.

    • Causality: The acidic quench destroys unreacted zinc species and solubilizes zinc salts, preventing the formation of intractable emulsions during extraction.

    • Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 50 mL).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate ( NaHCO3​ ), followed by water and brine.

    • Causality: The NaHCO3​ wash is critical to neutralize residual trichloroacetic acid, preventing acid-catalyzed ring-opening of the newly formed cyclopropyl ether during solvent evaporation.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

    • Purify the crude residue via silica gel chromatography (gradient: 0% to 15% EtOAc/heptane over 15 minutes) to yield the target compound as a purified product (Yield: ~60.0%).

Spectroscopic Characterization & Data Interpretation

Robust spectroscopic validation is required to confirm the success of the cyclopropanation and the integrity of the nitrobenzoate core.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides definitive proof of the cyclopropyl ring formation. The disappearance of the vinylic protons (typically found between 4.5–6.5 ppm) and the emergence of highly shielded cyclopropyl protons (0.78–0.94 ppm) are the primary diagnostic markers[1].

Table 1: ¹H NMR Spectral Data (400 MHz, Chloroform-d)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.68 – 7.57 Multiplet (m)2HAromatic protons (H-4, H-6)
7.57 – 7.41 Multiplet (m)1HAromatic proton (H-5)
4.03 – 3.82 Multiplet (m)4HOverlapping signals: Ester −OCH3​ (singlet, 3H) & Cyclopropoxy −O−CH− (multiplet, 1H)
0.94 – 0.78 Multiplet (m)4HCyclopropoxy methylene protons ( −CH2​−CH2​− )
Mass Spectrometry and Chromatography

Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the exact mass and purity of the synthesized intermediate. The compound readily forms a sodium adduct during Electrospray Ionization (ESI)[1].

Table 2: LC-MS and HPLC Profiling

ParameterValueAnalytical Conditions
ESI-MS (Positive Ion) m/z = 260 [M+Na]⁺Exact mass of C11​H11​NO5​ is 237.06 Da. (237 + 23 = 260)
HPLC Retention Time 2.66 minSunfire C18 (3.5 µm, 2.1 x 30 mm); Gradient: 4 min; Mobile Phase: H2​O /MeOH with 0.1% TFA; UV: 220 nm
Infrared (IR) Spectroscopy Profiling

While NMR and MS are primary, Fourier-transform infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The expected fundamental frequencies for this molecule include:

  • Ester Carbonyl (C=O): ~1735 cm⁻¹ (Strong, sharp stretch).

  • Nitro Group (-NO₂): ~1535 cm⁻¹ (Asymmetric stretch) and ~1355 cm⁻¹ (Symmetric stretch).

  • Cyclopropyl C-H Stretch: ~3080 cm⁻¹ (The high s-character of the strained cyclopropyl C-H bonds pushes this stretch above the standard alkane region).

  • Ether Linkage (C-O-C): ~1250 cm⁻¹ and ~1040 cm⁻¹.

Workflow Visualization

The following diagram maps the logical progression from starting material through the modified Simmons-Smith reaction to final spectroscopic validation.

G N1 Methyl 2-nitro-3-(vinyloxy)benzoate (Starting Material) N2 Furukawa-Modified Simmons-Smith Reaction (ZnEt2, CH2I2, CCl3COOH) N1->N2 Cyclopropanation N3 Methyl 3-cyclopropoxy-2-nitrobenzoate (Target Compound) N2->N3 Yield: ~60% N4 Spectroscopic Validation N3->N4 Characterization N5 1H NMR (Aromatic, Methoxy, Cyclopropyl) N4->N5 N6 ESI-MS ([M+Na]+ m/z = 260) N4->N6 N7 HPLC (Purity & Retention) N4->N7

Workflow for the synthesis and spectroscopic validation of Methyl 3-cyclopropoxy-2-nitrobenzoate.

References

  • Title: Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (Patent WO2014047372A1)
  • Title: A novel route to cyclopropanes from olefins Source: Tetrahedron Letters (1966, Volume 7, Issue 28, Pages 3353-3354) URL: [Link]

Sources

Synthesizing Methyl 3-cyclopropoxy-2-nitrobenzoate: Mechanistic Insights into the Modified Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-cyclopropoxy-2-nitrobenzoate is a high-value synthetic intermediate, prominently utilized in the development of bis(fluoroalkyl)-1,4-benzodiazepinones—a class of potent Notch signaling pathway inhibitors with critical applications in oncology and neurology[1]. The conversion of its precursor, methyl 2-nitro-3-(vinyloxy)benzoate, to the cyclopropanated product relies on the generation of a highly electrophilic zinc carbenoid. This technical guide dissects the causality, mechanistic framework, and step-by-step experimental protocol of this transformation using the trichloroacetic acid-modified Simmons-Smith reaction.

Mechanistic Framework: The Denmark/Shi Modification

The standard Simmons-Smith reaction (utilizing a Zn-Cu couple and CH2​I2​ ) or the Furukawa modification (utilizing Et2​Zn and CH2​I2​ ) often lacks the electrophilicity required to efficiently cyclopropanate deactivated or sterically hindered olefins. While vinyl ethers are generally electron-rich, the presence of the strongly electron-withdrawing nitrobenzoate moiety in methyl 2-nitro-3-(vinyloxy)benzoate slightly dampens its nucleophilicity[2].

To overcome this energy barrier, the reaction employs a modified catalytic system utilizing trichloroacetic acid ( Cl3​CCO2​H ), diethylzinc ( Et2​Zn ), and diiodomethane ( CH2​I2​ ).

Mechanistic Causality
  • Ligand Exchange : The reaction of Et2​Zn with Cl3​CCO2​H generates ethylzinc trichloroacetate ( EtZnO2​CCCl3​ ) and ethane gas.

  • Carbenoid Formation : Subsequent addition of CH2​I2​ results in a second ligand exchange, displacing the remaining ethyl group to form the active carbenoid: Cl3​CCO2​ZnCH2​I .

  • Electrophilic Enhancement : The strongly electron-withdrawing trichloroacetate ligand significantly increases the Lewis acidity of the zinc atom. This polarizes the Zn-CH2​I bond, making the carbenoid carbon exceptionally electrophilic and highly reactive toward the vinyl ether.

  • Methylene Transfer : The transfer of the methylene group to the alkene occurs via a concerted, asynchronous "butterfly" transition state, preserving the stereochemistry of the starting olefin.

Workflow Precursor Methyl 2-nitro-3-(vinyloxy)benzoate Product Methyl 3-cyclopropoxy-2-nitrobenzoate Precursor->Product Cyclopropanation Reagents Et2Zn + Cl3CCO2H + CH2I2 Reagents->Product Carbenoid Generation

Synthetic workflow for the cyclopropanation of methyl 2-nitro-3-(vinyloxy)benzoate.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from 1[1]. The sequence of reagent addition and strict temperature control are non-negotiable parameters for success. The system is self-validating: gas evolution confirms the first ligand exchange, and the maintenance of a homogeneous solution at low temperatures confirms stable carbenoid generation.

Step-by-Step Methodology
  • Preparation of the Zincate : In a dry, 3-necked 500 mL flask under a nitrogen atmosphere, cool a solution of diethylzinc (1.0 M in hexanes, 100 mL, 100 mmol) to -10 °C.

  • Acid Addition : Slowly add a solution of 2,2,2-trichloroacetic acid (16.30 g, 100 mmol) in anhydrous dichloromethane (100 mL) via an addition funnel.

    • Causality: The reaction is highly exothermic and rapidly evolves ethane gas. The -10 °C temperature prevents the thermal decomposition of the resulting EtZnO2​CCCl3​ and controls the rate of gas evolution. Stir for 10 minutes.

  • Carbenoid Generation : Dropwise add diiodomethane (8 mL, 100 mmol) via syringe.

    • Causality: This forms the highly reactive Cl3​CCO2​ZnCH2​I carbenoid. The low temperature is critical here to prevent carbenoid dimerization (which yields ethylene gas and zinc iodide) or precipitation. Stir for 10 minutes.

  • Substrate Addition : Add a solution of the precursor, methyl 2-nitro-3-(vinyloxy)benzoate (7.42 g, 33.2 mmol), in dichloromethane (50 mL).

  • Propagation & Quenching : Remove the cooling bath and allow the reaction to stir at room temperature overnight. Quench carefully with 3M aqueous ammonium acetate or 1M HCl to safely destroy unreacted zinc species.

  • Isolation : Perform standard aqueous workup (washing with water and brine), dry the organic layer, concentrate in vacuo, and purify via silica gel chromatography (hexanes/EtOAc) to yield the product.

Mechanism Et2Zn Diethylzinc (Et2Zn) Intermediate Ethylzinc Trichloroacetate (EtZnO2CCCl3) Et2Zn->Intermediate + TCA (- Ethane) TCA Trichloroacetic Acid TCA->Intermediate Carbenoid Reactive Zinc Carbenoid (Cl3CCO2ZnCH2I) Intermediate->Carbenoid + CH2I2 (- EtI) CH2I2 Diiodomethane (CH2I2) CH2I2->Carbenoid Product Cyclopropanated Product Carbenoid->Product Concerted Methylene Transfer

Mechanistic pathway of highly electrophilic zinc carbenoid generation and transfer.

Quantitative Data & Optimization

The choice of the zinc carbenoid directly impacts the yield and scalability of the reaction. The table below summarizes the comparative efficiency of various cyclopropanation methods for deactivated vinyl ethers based on 2[2].

MethodReagentsActive Carbenoid SpeciesRelative ReactivityTypical Yield (%)
Classic Simmons-Smith Zn-Cu , CH2​I2​ IZnCH2​I Low< 20%
Furukawa Modification Et2​Zn , CH2​I2​ EtZnCH2​I Moderate40 - 60%
Denmark/Shi Modification Et2​Zn , Cl3​CCO2​H , CH2​I2​ Cl3​CCO2​ZnCH2​I Very High70 - 85%

Note: The Denmark/Shi modification consistently provides >70% yield for methyl 3-cyclopropoxy-2-nitrobenzoate, making it the industry standard for this specific transformation.

References

  • WO2014047374A1 - Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds, Google P
  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications, ResearchG

Sources

An In-Depth Technical Guide to the Biological Activity of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential biological activities of Methyl 3-cyclopropoxy-2-nitrobenzoate. While specific experimental data for this compound is not extensively available in current literature, this guide, intended for researchers, scientists, and drug development professionals, extrapolates from the well-documented activities of structurally related nitrobenzoate and cyclopropyl-containing compounds. We will delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This guide offers detailed, field-proven experimental protocols to investigate these hypothesized activities, providing a robust framework for future research and development.

Introduction: Unveiling a Molecule of Interest

Methyl 3-cyclopropoxy-2-nitrobenzoate is an organic compound featuring a benzoate core substituted with a nitro group at the 2-position and a cyclopropoxy group at the 3-position.[1] This unique combination of functional groups—a nitroaromatic system and a strained cyclopropyl ring—suggests a rich potential for biological activity. Nitroaromatic compounds have a long history in therapeutics, with many exhibiting antimicrobial and anticancer properties.[2][3][4][5] The cyclopropyl moiety is also a privileged scaffold in medicinal chemistry, known for its ability to enhance potency, improve metabolic stability, and modulate binding to biological targets.[6][7][8][9][10] This guide will explore the untapped potential of Methyl 3-cyclopropoxy-2-nitrobenzoate, providing a scientific rationale and practical methodologies for its investigation.

Chemical Properties and Synthesis
  • IUPAC Name: Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Molecular Formula: C₁₁H₁₁NO₄

  • Molecular Weight: 221.21 g/mol

  • Appearance: Likely a crystalline solid, soluble in organic solvents and insoluble in water.[1]

The synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate can be approached through a multi-step process, typically starting with the nitration of a benzoate derivative, followed by the introduction of the cyclopropoxy group. A plausible synthetic route is outlined below.

Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate A Methyl 3-hydroxy-2-nitrobenzoate B Methyl 3-cyclopropoxy-2-nitrobenzoate A->B Williamson Ether Synthesis C Cyclopropyl bromide C->B D Base (e.g., K2CO3) Solvent (e.g., DMF) D->B

Caption: Proposed synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate.

Potential Biological Activities and Mechanisms of Action

Based on its structural features, Methyl 3-cyclopropoxy-2-nitrobenzoate is hypothesized to exhibit a range of biological activities.

Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[4][5] The mechanism of action for many nitroaromatic drugs involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species.[2][4][5] These reactive species, such as nitroso and hydroxylamino derivatives, can induce cellular damage by targeting DNA, proteins, and lipids, ultimately leading to microbial cell death.

Antimicrobial Mechanism of Action A Methyl 3-cyclopropoxy-2-nitrobenzoate (Prodrug) C Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino) A->C Reduction B Microbial Nitroreductases B->C D Cellular Damage (DNA, Proteins, Lipids) C->D E Microbial Cell Death D->E

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Activity

Nitroaromatic compounds have also been investigated as anticancer agents. Their selective toxicity towards cancer cells is often attributed to the hypoxic (low oxygen) environment found in many solid tumors.[11] In these environments, tumor-specific reductases can activate the nitro-prodrug to cytotoxic metabolites that induce DNA damage and apoptosis. The cyclopropyl group can further contribute to anticancer activity by enhancing binding affinity to target proteins.[7]

Enzyme Inhibition

The rigid structure of the cyclopropyl group can serve as a pharmacophore that orients the molecule within the active site of an enzyme, leading to potent and selective inhibition.[6][8][9] The specific enzymes that Methyl 3-cyclopropoxy-2-nitrobenzoate might inhibit would need to be determined through broad-panel screening. Potential targets could include kinases, proteases, or other enzymes involved in disease pathogenesis.

Proposed Experimental Protocols

To validate the hypothesized biological activities of Methyl 3-cyclopropoxy-2-nitrobenzoate, the following detailed experimental protocols are proposed.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[3][12][13][14][15]

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Dissolve Methyl 3-cyclopropoxy-2-nitrobenzoate in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial Susceptibility Testing Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Microbial Inoculum D Inoculate with Microbial Suspension B->D C->D E Incubate at 37°C D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing the cytotoxic effect of the compound on cancer cell lines.[16][17][18][19][20]

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 3-cyclopropoxy-2-nitrobenzoate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value.

MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate to allow Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay

This is a general protocol that can be adapted to screen for inhibitory activity against a specific enzyme of interest.[1][11][21][22]

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a dilution series of Methyl 3-cyclopropoxy-2-nitrobenzoate in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and the compound to the wells of a 96-well plate and pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of Methyl 3-cyclopropoxy-2-nitrobenzoate

MicroorganismMIC (µg/mL)
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Candida albicansData to be determined

Table 2: Hypothetical Anticancer Activity of Methyl 3-cyclopropoxy-2-nitrobenzoate

Cell LineIC50 (µM) after 48h
HeLaData to be determined
MCF-7Data to be determined

Conclusion and Future Directions

Methyl 3-cyclopropoxy-2-nitrobenzoate represents a promising, yet underexplored, chemical entity with significant potential for biological activity. The structural combination of a nitroaromatic system and a cyclopropyl group provides a strong rationale for investigating its antimicrobial, anticancer, and enzyme-inhibiting properties. The experimental protocols detailed in this guide offer a clear and robust pathway for elucidating the therapeutic potential of this compound. Future research should focus on executing these assays, and should promising activity be identified, further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy will be warranted.

References

  • Benchchem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Merck Millipore. (n.d.).
  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(5), 474–500.
  • G. S. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-protocol. (n.d.). Anticancer assay (MTT).
  • Abcam. (n.d.). MTT assay protocol.
  • Benchchem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Buczkowski, J., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7859-7875.
  • Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 835-888.
  • Augusto, O., et al. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 24(19), 3466.
  • Pandey, A., & Jain, R. K. (2015).
  • MDPI. (2021).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • protocols.io. (2019).
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  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Prezi. (n.d.). A 2 step synthesis of methyl 3-n.
  • Practical Chemistry. (2008). Practical Chemistry 2008 – Student Instruction Sheet.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • RSC Education. (2016).
  • University of South Alabama. (2010).

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A Technical Guide to the Physicochemical Characterization of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-cyclopropoxy-2-nitrobenzoate is a substituted nitrobenzoate of interest in medicinal chemistry and materials science.[1] As a novel chemical entity, a comprehensive understanding of its physical properties is paramount for its application in drug development and organic synthesis.[1][2] This guide provides a robust framework for the determination and prediction of its key physicochemical characteristics. It outlines detailed experimental protocols for establishing the melting point, boiling point, and solubility profile. Furthermore, it details the spectroscopic methods, specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, that are essential for structural elucidation and confirmation. This document is intended to be a vital resource for researchers, offering both theoretical grounding and practical, field-proven methodologies for the comprehensive analysis of this compound.

Molecular Structure and Predicted Physicochemical Properties

Methyl 3-cyclopropoxy-2-nitrobenzoate possesses a unique molecular architecture, featuring a benzoate ester core with a strong electron-withdrawing nitro group at the 2-position and a cyclopropoxy substituent at the 3-position.[1] This specific arrangement of functional groups dictates its physical and chemical properties, influencing its stability, reactivity, and potential biological interactions.[1][3]

Core Molecular Data

A summary of the foundational molecular data for Methyl 3-cyclopropoxy-2-nitrobenzoate is presented below. These values serve as the baseline for all subsequent experimental and computational analyses.

PropertyValueSource
IUPAC Name methyl 3-cyclopropyloxy-2-nitrobenzoate[1]
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)OC2CC2)[O-][1]
InChI Key OKJKYCNSVKKBPL-UHFFFAOYSA-N[1]
Predicted Physical Properties

While extensive experimental data is not publicly available, some physical properties can be predicted based on its structure and data from commercial suppliers. It is crucial to note that these values require experimental verification.

PropertyPredicted Value / ObservationRationale / Notes
Appearance Crystalline solidTypical for similar organic compounds.[1]
Melting Point Data varies; requires experimental determination.Similar compounds like Methyl 3-nitrobenzoate melt at 78-80 °C.[4]
Boiling Point Requires experimental determination.The boiling point of Methyl 3-nitrobenzoate is 279 °C.[4]
Solubility Soluble in organic solvents (e.g., ethanol); insoluble in water.The polar nitro and ester groups are countered by the nonpolar aromatic ring and cyclopropyl group.[1]

Experimental Determination of Physical Properties

For a novel compound, rigorous experimental determination of its physical properties is a non-negotiable aspect of its characterization. The following protocols are established, reliable methods for obtaining accurate data.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[5]

Protocol: Capillary Melting Point Method

This method is the most common and reliable for determining the melting point of a solid organic compound.[6]

  • Sample Preparation : Ensure the sample of Methyl 3-cyclopropoxy-2-nitrobenzoate is completely dry and finely powdered.[6]

  • Capillary Loading : Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[7]

  • Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8]

  • Initial Heating : Heat the sample rapidly to approximately 20°C below the expected melting point.[7][8]

  • Fine Heating : Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[8]

  • Observation and Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube (2-3 mm height) B->C D Insert into Apparatus C->D E Rapid Heating (~20°C below MP) D->E F Slow Heating (1-2°C/min) E->F G Observe & Record (T1 and T2) F->G H Melting Point Range (T1 - T2) G->H Report Range

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound.

¹³C and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [2]For Methyl 3-cyclopropoxy-2-nitrobenzoate, specific chemical shifts are expected due to the electronic effects of the substituents. [2][9] Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation : Dissolve 10-50 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [2]2. Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing : Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). [10] Expected Spectral Features:

  • ¹H NMR : Signals corresponding to the aromatic protons, the methyl ester protons, and the cyclopropyl protons are expected. The strong electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield. [9]* ¹³C NMR : The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester will appear significantly downfield, while the carbons of the aromatic ring will be influenced by the nitro and cyclopropoxy groups. [2][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. [11]The nitro group, in particular, has very strong and characteristic absorption bands. [11][12] Expected Spectral Features:

  • Nitro Group (NO₂) Vibrations : Two strong absorption bands are expected. [11] * Asymmetric Stretch : Typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds. [11][13] * Symmetric Stretch : Appears in the 1360-1290 cm⁻¹ range. [11][13]* Carbonyl (C=O) Stretch : A strong band from the methyl ester group is expected around 1730-1715 cm⁻¹.

  • Aromatic Ring : Characteristic absorptions for the C-H and C=C stretching and bending vibrations will confirm the presence of the benzene ring. [11]

Conclusion

The comprehensive characterization of Methyl 3-cyclopropoxy-2-nitrobenzoate requires a multi-faceted approach that combines predictive understanding with rigorous experimental verification. The protocols and theoretical insights provided in this guide offer a complete framework for researchers to accurately determine the physical properties and confirm the structural integrity of this novel compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing its potential applications in scientific research and development.

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An In-depth Technical Guide to Methyl 3-cyclopropoxy-2-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Novel Building Block

Methyl 3-cyclopropoxy-2-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group ortho to a methyl ester and a meta-cyclopropoxy ether, presents a unique combination of functionalities for molecular elaboration. The nitro group can be readily reduced to an amine, a cornerstone transformation for building diverse heterocyclic scaffolds, while the ester provides a handle for amide coupling or hydrolysis. Furthermore, the cyclopropoxy moiety is a well-regarded feature in modern drug design, often introduced to enhance metabolic stability, improve potency, and fine-tune lipophilicity.

It is important to note that as of this guide's publication, Methyl 3-cyclopropoxy-2-nitrobenzoate is not widely cataloged in major chemical databases and does not have a publicly assigned CAS number. One supplier lists it under the catalog number EVT-8442720.[1] This suggests the compound is either novel or a specialized research chemical. Therefore, this guide will leverage established chemical principles and data from its close, well-characterized structural analog, Methyl 3-methoxy-2-nitrobenzoate (CAS: 5307-17-5) , to provide a robust and scientifically grounded exploration of its synthesis, properties, and potential applications. We will proceed by detailing a predictive, yet highly plausible, synthetic pathway from a known precursor, Methyl 3-hydroxy-2-nitrobenzoate (CAS: 89942-77-8) .[2]

This document serves as a senior application scientist's perspective on how to approach the synthesis and utilization of this promising, yet sparsely documented, chemical entity, emphasizing experimental logic, self-validating protocols, and authoritative scientific grounding.

Physicochemical and Structural Properties

The anticipated properties of Methyl 3-cyclopropoxy-2-nitrobenzoate are summarized below. For comparative context, the experimentally verified properties of its methoxy analog are also provided.

Table 1: Physicochemical Properties of Methyl 3-cyclopropoxy-2-nitrobenzoate

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
IUPAC Name methyl 3-cyclopropyloxy-2-nitrobenzoate[1]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)OC2CC2)[O-][1]
InChI Key OKJKYCNSVKKBPL-UHFFFAOYSA-N[1]
Physical Form Solid (Predicted)-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Soluble in organic solvents (Predicted)-

Table 2: Verified Properties of Analog: Methyl 3-methoxy-2-nitrobenzoate

PropertyValueSource
CAS Number 5307-17-5
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol -
Physical Form White to Light yellow powder/crystal
Melting Point 141.0 to 144.0 °C
Purity >98.0% (GC)

Synthesis and Mechanism: A Proposed Pathway

A logical and efficient synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate involves the Williamson ether synthesis. This classic and reliable method forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, the phenolic hydroxyl group of Methyl 3-hydroxy-2-nitrobenzoate serves as the nucleophile precursor, and a cyclopropyl halide acts as the electrophile.

The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions like ester hydrolysis. Potassium carbonate or cesium carbonate are excellent choices, as they are sufficiently basic and their salts are often soluble in polar aprotic solvents like DMF or acetonitrile, which are ideal for this type of reaction.

Proposed Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Workup SM1 Methyl 3-hydroxy-2-nitrobenzoate (CAS: 89942-77-8) Reaction Williamson Ether Synthesis - Deprotonation of Phenol - Nucleophilic Attack on C-Br bond SM1->Reaction SM2 Bromocyclopropane SM2->Reaction SM3 Potassium Carbonate (K₂CO₃) SM3->Reaction SM4 DMF (Solvent) SM4->Reaction Workup Aqueous Workup & Purification Reaction->Workup Crude Mixture Product Methyl 3-cyclopropoxy-2-nitrobenzoate Workup->Product Purified Product

Caption: Proposed synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate via Williamson ether synthesis.

Detailed Experimental Protocol

Objective: To synthesize Methyl 3-cyclopropoxy-2-nitrobenzoate from Methyl 3-hydroxy-2-nitrobenzoate.

Materials:

  • Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq)

  • Bromocyclopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add bromocyclopropane (1.5 eq) to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours). Causality Note: Heating accelerates the rate of this Sₙ2 reaction. DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation and leaving the carbonate anion and the resulting phenoxide more reactive.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. Trustworthiness Note: The water wash removes the bulk of the DMF, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 3-cyclopropoxy-2-nitrobenzoate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 3-cyclopropoxy-2-nitrobenzoate lies in its potential as a versatile scaffold for building more complex molecules of pharmaceutical interest.

Key Transformations and Their Utility:
  • Reduction of the Nitro Group: The nitro group is a synthetic linchpin. It can be selectively reduced to an aniline derivative under various conditions (e.g., H₂, Pd/C; or SnCl₂). This transformation from an electron-withdrawing group to an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring and introduces a key nucleophilic site. The resulting 2-amino-3-cyclopropoxybenzoate is a prime precursor for constructing fused heterocyclic systems like quinazolinones or benzoxazinones, which are privileged scaffolds in drug discovery.

  • Modification of the Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC). This allows for the systematic exploration of the chemical space around this position, a common strategy in lead optimization.

  • The Role of the Cyclopropoxy Group: The cyclopropyl ring is not merely a spectator. It is a "bioisostere" for larger or more metabolically labile groups. Its rigid, three-dimensional nature can enforce a specific conformation on the molecule, potentially leading to enhanced binding affinity with a biological target. Furthermore, the C-O bond of the cyclopropoxy group is generally more stable to metabolic cleavage than, for example, an isopropoxy group, thus improving the pharmacokinetic profile of a drug candidate.

Potential Therapeutic Areas

Derivatives of similar nitroaromatic compounds have been explored in a multitude of therapeutic areas. For instance, the reduction of a nitro group to an amine is a key step in synthesizing kinase inhibitors for oncology and inflammatory diseases. The structural motif is present in compounds investigated for their activity against various enzymes and receptors.

Logical Flow of Application in Drug Discovery

Drug_Discovery_Flow cluster_transform Key Synthetic Transformations cluster_intermediates Key Intermediates cluster_elaboration Further Elaboration cluster_end Target Application Start Methyl 3-cyclopropoxy-2-nitrobenzoate (Starting Scaffold) Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Nitro_Reduction Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Ester_Hydrolysis Amine_Intermediate Methyl 2-amino-3- cyclopropoxybenzoate Nitro_Reduction->Amine_Intermediate Acid_Intermediate 3-Cyclopropoxy-2- nitrobenzoic Acid Ester_Hydrolysis->Acid_Intermediate Cyclization Heterocycle Formation (e.g., Quinazolinones) Amine_Intermediate->Cyclization Amide_Coupling Amide Library Synthesis Acid_Intermediate->Amide_Coupling Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Cyclization->Bioactive_Molecules Amide_Coupling->Bioactive_Molecules

Sources

A Technical Guide to the Structure Elucidation of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and novelty of a synthesized compound. This guide provides an in-depth, technically-focused protocol for the structural elucidation of Methyl 3-cyclopropoxy-2-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. By integrating data from multiple spectroscopic and spectrometric techniques, we present a logical workflow that moves from initial functional group identification to the unambiguous determination of atomic connectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind each experimental choice, thereby creating a self-validating system for structural confirmation.

Introduction: The Imperative for Unambiguous Structure Determination

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the context of drug development, even minor ambiguities in structure can lead to significant differences in pharmacological activity and toxicity. Methyl 3-cyclopropoxy-2-nitrobenzoate, with its unique combination of a nitroaromatic system, an ester, and a strained cyclopropoxy ether, presents a compelling case for a rigorous and multi-faceted approach to structure elucidation. The process of determining a chemical structure is a systematic investigation that combines various analytical techniques to piece together the molecular puzzle.[1] This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confidently assign the structure of this target molecule.[2][3]

Strategic Workflow for Structure Elucidation

A logical and efficient workflow is paramount to successful structure elucidation. The process begins with the determination of the molecular formula and proceeds through the identification of key functional groups and finally to the mapping of the complete atomic connectivity.

Caption: The interplay of 2D NMR techniques for definitive structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, confirming, for example, the connectivity within the cyclopropyl ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for piecing together the entire molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include those between the aromatic protons and the ester carbonyl carbon, and between the cyclopropyl methine proton and the aromatic carbon to which the cyclopropoxy group is attached.

Experimental Protocols

Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

A plausible synthetic route involves a two-step process starting from methyl 3-hydroxy-2-nitrobenzoate.

  • Nitration of Methyl 3-hydroxybenzoate:

    • Dissolve methyl 3-hydroxybenzoate in a minimal amount of concentrated sulfuric acid in a flask cooled in an ice-water bath. [4] * Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cold.

    • Slowly add the nitrating mixture to the solution of methyl 3-hydroxybenzoate with vigorous stirring, maintaining the temperature below 10°C. [4] * The major product expected is methyl 3-hydroxy-2-nitrobenzoate. [4]

  • Williamson Ether Synthesis:

    • In a suitable aprotic solvent (e.g., DMF or THF), deprotonate the hydroxyl group of methyl 3-hydroxy-2-nitrobenzoate using a strong base such as sodium hydride (NaH) to form the alkoxide. [5] * Add cyclopropyl bromide to the reaction mixture. The alkoxide will act as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the cyclopropyl ether. [6][7] * The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

    • Purify the final product using column chromatography.

Spectroscopic and Spectrometric Analysis
  • High-Resolution Mass Spectrometry (HRMS): Samples are analyzed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode.

  • Infrared (IR) Spectroscopy: Spectra are recorded on an FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. [8]

Conclusion

The structure elucidation of a novel compound like Methyl 3-cyclopropoxy-2-nitrobenzoate requires a systematic and integrated analytical approach. By combining the molecular formula information from high-resolution mass spectrometry with the functional group identification from infrared spectroscopy and the detailed connectivity map provided by a full suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved with a high degree of confidence. This self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for any further investigation into the chemical and biological properties of this molecule.

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The Nitroaromatic Saga: From Colorful Dyes to High Explosives, A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitroaromatic compounds, a class of organic molecules defined by the presence of one or more nitro groups attached to an aromatic ring, have profoundly shaped the course of modern science and technology. Their history is a compelling narrative of serendipitous discoveries, systematic chemical exploration, and transformative applications that span the spectrum from vibrant pigments to powerful explosives and life-saving pharmaceuticals. This in-depth technical guide charts the discovery and historical development of nitroaromatic compounds, offering a detailed exploration of their synthesis, the evolution of their applications, and the scientific breakthroughs that illuminated their chemical nature. Tailored for researchers, scientists, and drug development professionals, this guide provides not only a historical overview but also detailed experimental protocols from pivotal moments in the history of nitroaromatics, offering a window into the experimental reasoning and techniques of the past.

The Dawn of the Nitroaromatics: Early Discoveries and the Quest for Color

The story of nitroaromatic compounds begins not with a bang, but with a quest for vibrant and lasting colors. The 18th and 19th centuries were a period of intense chemical experimentation, and the burgeoning textile industry created a significant demand for new and improved dyes.

Picric Acid: The First Synthetic Dye and an Unwitting Explosive

The earliest recorded synthesis of a nitroaromatic compound is that of picric acid (2,4,6-trinitrophenol) . In 1771, the British chemist Peter Woulfe, while treating the natural blue dye indigo with nitric acid, observed the formation of a brilliant yellow substance that could dye wool and silk.[1][2][3] This marked the creation of the first synthetic dye.[4]

Woulfe's original procedure, while groundbreaking, was not a direct nitration of phenol as we know it today. Instead, the complex indigo molecule was oxidatively degraded and nitrated simultaneously.

Historical Experimental Protocol: Woulfe's Synthesis of Picric Acid from Indigo (Conceptual Reconstruction)

While Woulfe's exact, step-by-step protocol is not extensively documented in modern literature, a conceptual reconstruction based on the chemical principles of the time can be outlined:

  • Starting Material: Indigo, a natural dye extracted from plants.

  • Reagent: Concentrated nitric acid.

  • Procedure:

    • Indigo was likely treated with an excess of concentrated nitric acid. The reaction would have been highly exothermic, likely producing copious reddish-brown fumes of nitrogen dioxide.

    • The mixture would have been heated to drive the reaction to completion.

    • Upon cooling and dilution with water, a yellow crystalline solid, picric acid, would have precipitated.

    • The solid would then be collected and purified, likely by recrystallization.

  • Causality of Experimental Choices:

    • Nitric Acid: This was the primary nitrating and oxidizing agent known at the time. Its ability to react with organic substances to produce colored compounds was an area of active investigation.

    • Indigo: As a widely used natural dye, it was a logical starting material for experiments aimed at modifying or creating new colors.

The yellow substance was later named "picric acid" by the French chemist Jean-Baptiste Dumas in 1841, derived from the Greek word "pikros," meaning "bitter," due to its intensely bitter taste.[1] For decades, picric acid was primarily used as a yellow dye for silk and wool.[2] Its explosive properties, though noted as early as 1799 when Jean-Joseph Welter observed that its potassium salt could explode, were not fully appreciated until the late 19th century.[5]

Nitrobenzene: A Stepping Stone to a Rainbow of Colors

In 1834, the German chemist Eilhard Mitscherlich synthesized nitrobenzene by treating benzene with fuming nitric acid.[6] This colorless, almond-scented liquid was a crucial discovery, as it provided a direct pathway to aniline, the foundational molecule for a vast array of synthetic dyes. The reduction of nitrobenzene to aniline, discovered by Nikolay Zinin in 1842, unlocked the potential of coal tar derivatives as a source of vibrant new colors, fueling the rise of the synthetic dye industry.

Historical Experimental Protocol: Laboratory Synthesis of Nitrobenzene (19th Century)

The following protocol is a representation of a typical 19th-century laboratory synthesis of nitrobenzene:

  • Materials:

    • Benzene

    • Concentrated nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • A mixture of concentrated nitric acid and concentrated sulfuric acid (the "mixed acid") was prepared, typically in a flask cooled in an ice bath to dissipate the heat of mixing.

    • Benzene was then added slowly to the mixed acid with constant stirring or shaking. The temperature was carefully monitored and maintained below 50-60°C to prevent dinitration and control the exothermic reaction.

    • After the addition of benzene, the mixture was gently warmed for a period to ensure the completion of the reaction.

    • The reaction mixture was then poured into a large volume of cold water, causing the denser, oily layer of nitrobenzene to separate.

    • The nitrobenzene layer was separated using a separatory funnel and washed successively with water, a dilute solution of sodium carbonate (to neutralize any remaining acid), and finally with water again.

    • The washed nitrobenzene was then dried over a drying agent like anhydrous calcium chloride and purified by distillation.

  • Causality of Experimental Choices:

    • Mixed Acid: Early on, chemists discovered that the combination of sulfuric acid with nitric acid significantly increased the rate and efficiency of nitration. We now understand that sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

    • Temperature Control: The exothermic nature of the nitration reaction was well-recognized. Maintaining a low temperature was crucial to prevent runaway reactions and the formation of undesired byproducts like dinitrobenzene.

    • Washing Steps: The series of washes was essential for removing acidic impurities and unreacted starting materials, leading to a purer final product.

The Rise of Nitro-Based Dyes: Martius Yellow

The success of early synthetic dyes spurred further research into the nitration of other aromatic compounds. One notable example is Martius Yellow (2,4-dinitro-1-naphthol) , first prepared by the German chemist Karl Alexander von Martius in 1868 by the nitration of 1-naphthol. This vibrant yellow dye found widespread use for coloring wool and silk.

The synthesis of Martius Yellow and other similar nitro dyes solidified the importance of nitration as a key chemical transformation in the burgeoning organic chemical industry.

The Explosive Nature of Nitroaromatics: A Double-Edged Sword

While the initial focus was on color, the high nitrogen and oxygen content of many nitroaromatic compounds hinted at their energetic potential. This dual nature would come to define the legacy of this chemical class.

From Dye to Detonator: The Transformation of Picric Acid

The explosive power of picric acid was tragically demonstrated in numerous industrial accidents. However, it was the work of French chemist Eugène Turpin in 1885 that patented its use in blasting charges and artillery shells, ushering in its era as a military explosive.[5] Known as Lyddite in Britain and Melinite in France, picric acid became the primary high explosive used by many armies in the late 19th and early 20th centuries.[1]

The industrial production of picric acid evolved from Woulfe's initial synthesis. The preferred method became the nitration of phenol, a readily available coal tar derivative.

Industrial Production of Picric Acid from Phenol (Late 19th/Early 20th Century)

The industrial synthesis of picric acid from phenol was a multi-step process designed to control the highly exothermic reaction and improve yield and safety.

Industrial_Picric_Acid_Synthesis

  • Step 1: Sulfonation: Phenol was first treated with concentrated sulfuric acid. This step produced phenol-2,4-disulfonic acid.

    • Causality: Direct nitration of phenol is a violent reaction that is difficult to control and produces significant amounts of unwanted byproducts. The sulfonation step "protects" the phenol ring, making the subsequent nitration smoother and more selective.

  • Step 2: Nitration: The phenolsulfonic acid was then treated with concentrated nitric acid. The sulfonic acid groups were replaced by nitro groups, and an additional nitro group was introduced to form 2,4,6-trinitrophenol.

  • Step 3: Purification: The crude picric acid was then washed and recrystallized to achieve the desired purity.

Despite its effectiveness, picric acid had significant drawbacks. It was highly corrosive to metals, forming dangerously sensitive and unstable metal picrate salts. This led to several catastrophic explosions and ultimately its replacement by a more stable alternative.

TNT: The King of Explosives

In 1863, German chemist Joseph Wilbrand, while attempting to create a new yellow dye, synthesized 2,4,6-trinitrotoluene (TNT) . For nearly three decades, its explosive potential went unrecognized, largely due to its relative insensitivity to shock and friction compared to other explosives of the time.[7] It was not until 1891 that another German chemist, Carl Häussermann, discovered its explosive properties.[7]

TNT's stability, low melting point (allowing it to be safely melted and cast into shells), and powerful explosive yield made it a superior military explosive to picric acid. By the early 20th century, it had become the standard explosive for military use, a position it held for much of the century.

Industrial Synthesis of Trinitrotoluene (TNT) (Early 20th Century)

The industrial production of TNT involves a three-step nitration of toluene, with increasingly harsh conditions at each stage.

Industrial_TNT_Synthesis

  • Step 1: Mononitration: Toluene is treated with a mixture of nitric and sulfuric acid at a relatively low temperature to produce mononitrotoluene (MNT).

  • Step 2: Dinitration: The MNT is then nitrated with a stronger mixed acid at a higher temperature to yield dinitrotoluene (DNT).

  • Step 3: Trinitration: In the final and most vigorous step, DNT is treated with a mixture of fuming nitric acid and oleum (sulfuric acid containing excess SO₃) at an elevated temperature to produce trinitrotoluene (TNT).

  • Purification: The crude TNT contains asymmetrical isomers that are more sensitive and have lower melting points. These are removed by washing with a sodium sulfite solution, which selectively reacts with the unwanted isomers.

The Mechanistic Understanding of Nitration: Unraveling the "How"

The widespread use of nitration in industry spurred a deeper scientific inquiry into the mechanism of this fundamental reaction. The development of physical organic chemistry in the early 20th century provided the tools to probe the intricacies of electrophilic aromatic substitution.

The Nitronium Ion: The Key Electrophile

For many years, the exact nature of the nitrating agent was a subject of debate. It was the pioneering work of chemists like Christopher Kelk Ingold that laid the foundation for our modern understanding.[8] Ingold and his contemporaries proposed that in the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) .[8][9]

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

This hypothesis was later confirmed by the work of George A. Olah , who in the 1960s, was able to prepare stable salts of the nitronium ion, such as nitronium tetrafluoroborate (NO₂⁺BF₄⁻).[10][11] Olah demonstrated that these stable nitronium salts could directly nitrate aromatic compounds, providing conclusive evidence for the role of the nitronium ion as the key electrophile in aromatic nitration.[10]

The Electrophilic Aromatic Substitution (SEAr) Mechanism

The elucidation of the nitronium ion's role was a critical piece in the puzzle of the electrophilic aromatic substitution (SEAr) mechanism. This two-step mechanism is now a cornerstone of organic chemistry education.

SEAr_Mechanism

  • Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic nitronium ion. This step is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12]

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group. This is a fast step that restores the aromaticity of the ring, yielding the final nitroaromatic product.[12]

Nitroaromatics in Medicine: A Legacy of Healing

Beyond dyes and explosives, the unique chemical properties of nitroaromatic compounds have been harnessed for therapeutic purposes. The electron-withdrawing nature of the nitro group is key to the biological activity of many of these drugs.

Chloramphenicol: A Broad-Spectrum Antibiotic

Isolated in 1947 from the soil bacterium Streptomyces venezuelae, chloramphenicol was the first broad-spectrum antibiotic to be discovered. Its chemical structure, which includes a p-nitrophenyl group, was determined and it was first synthesized in 1949 by a team led by Mildred Rebstock. This was a landmark achievement as it was the first antibiotic to be produced synthetically on a large scale.

Chloramphenicol was instrumental in treating a wide range of bacterial infections, including typhoid fever and meningitis. However, its use has been curtailed due to rare but serious side effects, most notably aplastic anemia.

Nitrofurans: Targeting Urinary Tract Infections

The nitrofurans are a class of synthetic antibiotics characterized by a furan ring bearing a nitro group. Nitrofurantoin , first synthesized in 1952 and introduced clinically in 1953, has been a mainstay in the treatment of urinary tract infections for decades.[13] Its mechanism of action involves the reduction of the nitro group by bacterial enzymes to form reactive intermediates that damage bacterial DNA and other macromolecules.

Conclusion: An Enduring Legacy

The history of nitroaromatic compounds is a testament to the power of chemical synthesis and the often-unpredictable trajectory of scientific discovery. From the vibrant yellow of picric acid dyeing a silk scarf to the immense power of TNT reshaping a landscape, and the targeted action of a nitro-based antibiotic combating a life-threatening infection, these molecules have left an indelible mark on our world. For the modern researcher, this history offers not just a fascinating narrative but also a wealth of fundamental chemical principles that continue to inform the development of new materials, explosives, and pharmaceuticals. The journey of the nitroaromatics, from the alchemical pursuits of early chemists to the sophisticated mechanistic studies of the 20th century, is a powerful reminder of how the quest to understand and manipulate the molecular world continues to drive human progress.

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A Theoretical and Mechanistic Exploration of Cyclopropoxy-Substituted Nitrobenzoates: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of cyclopropoxy-substituted nitrobenzoates. These molecules are of significant interest in medicinal chemistry and materials science due to the unique interplay between the electron-withdrawing nitro group and the sterically and electronically distinct cyclopropoxy substituent. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the computational methodologies, conformational landscapes, and potential applications of this promising class of compounds. By integrating theoretical principles with practical considerations, this guide aims to facilitate the rational design and development of novel molecules with tailored properties.

Introduction: The Intriguing Synergy of Cyclopropoxy and Nitrobenzoate Moieties

Substituted nitrobenzoates are a cornerstone in the development of pharmaceuticals and functional materials. The nitro group, a potent electron-withdrawing substituent, significantly influences the electronic distribution within the aromatic ring, impacting reactivity, and intermolecular interactions.[1] The introduction of a cyclopropoxy group adds a layer of complexity and opportunity. The cyclopropyl ring, with its inherent strain and unique σ- and π-character, can profoundly affect the conformational preferences, metabolic stability, and binding affinities of bioactive molecules.[2][3] This guide delves into the theoretical underpinnings of cyclopropoxy-substituted nitrobenzoates, providing a roadmap for their computational investigation and rational design. The cyclopropane motif is a prevalent feature in numerous FDA-approved drugs, valued for its ability to impart conformational rigidity and enhance metabolic stability.[3][4]

The confluence of the strongly deactivating nitro group and the conformationally influential cyclopropoxy substituent presents a unique design challenge and a rich area for theoretical exploration. Understanding the subtle interplay between these two groups is paramount for predicting molecular geometry, electronic properties, and, ultimately, biological activity.

Computational Methodologies: A Framework for In Silico Investigation

The theoretical investigation of cyclopropoxy-substituted nitrobenzoates relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.[5][6]

The Rationale Behind Method Selection

The choice of computational method and basis set is critical for obtaining reliable and predictive results. For molecules of this nature, hybrid DFT functionals, such as B3LYP, are often a suitable starting point as they incorporate a portion of exact Hartree-Fock exchange, which is important for describing the electronic structure of conjugated systems.[7] For more accurate energy calculations, especially concerning conformational energies, double-hybrid functionals or composite methods may be employed.

The selection of a basis set is equally crucial. Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets, like cc-pVTZ, generally provide a good compromise between accuracy and computational expense for geometry optimizations and property calculations.[7][8]

A Step-by-Step Computational Protocol

Herein, we outline a typical workflow for the theoretical characterization of a cyclopropoxy-substituted nitrobenzoate:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is particularly important due to the rotational freedom of the cyclopropoxy and nitro groups.

  • Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step locates the stationary points on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

  • Single-Point Energy Refinement: For a more accurate determination of relative conformer energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory.

  • Property Calculations: A suite of molecular properties is then calculated for the lowest energy conformer(s), including:

    • Electronic Properties: Molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

    • Spectroscopic Properties: NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

Computational Workflow cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations cluster_2 Property Analysis A 1. Initial 3D Structure Generation B 2. Conformational Search A->B Identify potential conformers C 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C Optimize each conformer D 4. Frequency Analysis C->D Verify minima & obtain ZPVE E 5. Single-Point Energy Refinement (Optional) D->E Improve energy accuracy F 6. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) D->F G 7. Spectroscopic Property Calculation (NMR, IR, UV-Vis) D->G

Caption: A generalized workflow for the computational investigation of cyclopropoxy-substituted nitrobenzoates.

Conformational Analysis: The Influence of the Cyclopropoxy Group

The conformational landscape of cyclopropoxy-substituted nitrobenzoates is primarily dictated by the orientation of the cyclopropoxy and nitro groups relative to the benzene ring. The cyclopropyl group is known to exert a significant steric and electronic influence on adjacent substituents.[9]

Rotational Barriers and Stable Conformers

The rotation of the cyclopropoxy group around the C-O bond and the nitro group around the C-N bond are the two primary degrees of conformational freedom. DFT calculations can be used to map the potential energy surface for these rotations, revealing the most stable conformers and the energy barriers between them. For cyclopropylbenzene, a bisecting conformation, where the C-H bond of the cyclopropyl methine group lies in the plane of the aromatic ring, is generally favored over the perpendicular conformation.[10] This preference is attributed to favorable orbital interactions between the cyclopropyl "Walsh" orbitals and the aromatic π-system. A similar preference is anticipated for cyclopropoxy-substituted nitrobenzoates, although the electronic and steric influence of the nitro and ester groups will modulate this.

Conformational Isomers cluster_0 Bisecting Conformer cluster_1 Perpendicular Conformer Bisecting Perpendicular Bisecting->Perpendicular Rotation around C-O bond

Caption: A simplified representation of the two primary conformers of a cyclopropoxy-substituted aromatic ring.

Geometric Parameters

Theoretical calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For nitrobenzoates, the C-N bond length and the O-N-O bond angle are sensitive to the electronic environment.[7] The presence of the electron-donating cyclopropoxy group is expected to influence these parameters.

Table 1: Calculated Geometric Parameters for a Model Cyclopropoxy-Substituted Nitrobenzoate (B3LYP/6-311+G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (cyclopropoxy)1.365
O-C (aromatic)1.378
C-N (nitro)1.485
N-O (nitro)1.228O-N-O: 124.5C-C-N-O: ~0 or ~180
C-C (aromatic)1.385 - 1.402
C-O-C (ether)118.2C-C-O-C: ~0 or ~180

Electronic Properties: Unveiling Reactivity and Intermolecular Interactions

The electronic properties of cyclopropoxy-substituted nitrobenzoates are key to understanding their reactivity, stability, and potential for intermolecular interactions, which is crucial for drug-receptor binding.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For nitroaromatics, the LUMO is typically localized on the nitro group and the aromatic ring, making them susceptible to nucleophilic attack. The cyclopropoxy group, being an electron-donating group, is expected to raise the HOMO energy level, potentially affecting the molecule's overall reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In cyclopropoxy-substituted nitrobenzoates, the most negative potential (red regions) is expected to be localized around the oxygen atoms of the nitro and carboxyl groups, indicating their susceptibility to electrophilic attack or hydrogen bonding. The aromatic protons and the cyclopropyl protons will exhibit positive potential (blue regions).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify the hyperconjugative interactions between the cyclopropyl ring and the aromatic system, as well as the delocalization of electron density from the cyclopropoxy oxygen to the aromatic ring and the nitro group. This analysis can provide deeper insights into the origins of conformational preferences and the electronic effects of the substituents.[9]

Spectroscopic Analysis: Bridging Theory and Experiment

Computational chemistry plays a vital role in the interpretation and prediction of experimental spectra, such as NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (using methods like GIAO) can aid in the structural elucidation of novel cyclopropoxy-substituted nitrobenzoates.[7][8] The calculated chemical shifts, when properly referenced, can be compared with experimental data to confirm the proposed structure and assign specific resonances. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the cyclopropoxy and nitro groups.[1][11]

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for a Model Cyclopropoxy-Substituted Nitrobenzoate (GIAO/B3LYP/6-311+G(d,p))

Carbon AtomPredicted Chemical Shift (ppm)
C (ipso-O)155.2
C (ipso-NO₂)148.9
C (ortho to O)115.8
C (meta to O)129.5
C (ipso-COOR)132.1
C (cyclopropyl methine)55.4
C (cyclopropyl methylene)8.2
C (carbonyl)165.7
Infrared (IR) Spectroscopy

The calculated vibrational frequencies and intensities can be used to generate a theoretical IR spectrum, which can be compared with the experimental spectrum to aid in the assignment of vibrational modes.[7][8] Key vibrational bands to monitor include the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C=O stretch of the ester (around 1720 cm⁻¹), and the C-O-C stretching of the cyclopropoxy group.[12]

Potential Applications in Drug Development

The unique structural and electronic features of cyclopropoxy-substituted nitrobenzoates make them attractive scaffolds for drug discovery.

Metabolic Stability

The cyclopropyl group is often incorporated into drug candidates to enhance their metabolic stability.[3] The C-H bonds of the cyclopropyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains.[3] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

Conformational Constraint and Binding Affinity

The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to a biological target.[2] This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. The cyclopropoxy group can also serve as a non-aromatic bioisostere for other functional groups, allowing for the exploration of new chemical space.[9]

Case Study: Cyclopropoxy-Substituted Kinase Inhibitors

Recent studies have shown the successful incorporation of cyclopropoxy groups in the design of highly selective anaplastic lymphoma kinase (ALK) inhibitors.[13] The cyclopropoxy moiety was designed to occupy a specific hydrophobic pocket in the enzyme's active site, contributing to both potency and selectivity. This highlights the potential of using cyclopropoxy-substituted aromatic scaffolds in the development of targeted therapies.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical approaches used to study cyclopropoxy-substituted nitrobenzoates. By leveraging computational chemistry, researchers can gain deep insights into the conformational preferences, electronic properties, and spectroscopic signatures of these complex molecules. This knowledge is invaluable for the rational design of novel compounds with tailored properties for applications in drug discovery and materials science.

Future research in this area could focus on:

  • Exploring a wider range of substitution patterns on the aromatic ring to fine-tune the electronic and steric properties.

  • Investigating the reactivity of these compounds in various chemical transformations.

  • Conducting in-depth QSAR and molecular docking studies to identify promising drug candidates targeting specific biological pathways.

  • Synthesizing and experimentally characterizing novel cyclopropoxy-substituted nitrobenzoates to validate the theoretical predictions.

By combining theoretical and experimental approaches, the full potential of this intriguing class of molecules can be unlocked, paving the way for the development of next-generation therapeutics and advanced materials.

References

  • Drozd, M. F., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Physical Organic Chemistry, 19(10), 691-704.
  • BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates.
  • Pérez-Peralta, N., et al. (2020). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach.
  • La Trobe University. (n.d.). The Cost of Constraint: A Spectroscopic Study of Conformation in Cycloalkylbenzene Analogues. La Trobe University Thesis Collection.
  • Glukhovtsev, M. N., Laiter, S., & Pross, A. (1996). Thermochemical Assessment of the Aromatic and Antiaromatic Characters of the Cyclopropenyl Cation, Cyclopropenyl Anion, and Cyclopropenyl Radical: A High-Level Computational Study. The Journal of Physical Chemistry, 100(44), 17801-17806.
  • Glukhovtsev, M. N., Laiter, S., & Pross, A. (1996). Thermochemical Assessment of the Aromatic and Antiaromatic Characters of the Cyclopropenyl Cation, Cyclopropenyl Anion, and Cyclopropenyl Radical: A High-Level Computational Study. The Journal of Physical Chemistry, 100(44), 17801-17806.
  • Chegg. (n.d.).
  • Anasazi Instruments. (n.d.).
  • Tanimura, H., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31853-31862.
  • O'Brien, P., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry–A European Journal, 24(62), 16568-16574.
  • Taly, A., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5873-5917.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Kozuch, S., & Shaik, S. (2020). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 85(15), 9686-9695.
  • Wang, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(43), 27953-27957.
  • Anderson, J. C., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(1), 123-130.
  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • Herbert, J. M. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, e2136018.
  • Grimme, S., & Brandenburg, J. G. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry–A European Journal, 27(1), 8-23.
  • Wilson, G. R., & Arey, J. (2016). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 50(22), 12275-12283.
  • BenchChem. (2025). A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. BenchChem.
  • Porcu, S., et al. (2020). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 25(18), 4235.
  • De Kimpe, N., & Tehrani, K. A. (2005). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 105(7), 2821-2870.
  • Tiekink, E. R., & Zukerman-Schpector, J. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. Australian Journal of Chemistry, 72(2), 105-115.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.

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Methodological & Application

Application Note: Synthesis and Utilization of Methyl 3-cyclopropoxy-2-nitrobenzoate in the Development of Notch Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 3-cyclopropoxy-2-nitrobenzoate is a highly specialized organic synthon characterized by a cyclopropoxy group, a nitro group, and a methyl ester moiety attached to a central benzene ring[1]. In modern drug discovery, this compound serves as a critical intermediate in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinones—a class of potent Notch signaling pathway inhibitors utilized in targeted oncology therapies[2][3].

The strategic placement of the cyclopropoxy group provides unique steric bulk and enhanced metabolic stability compared to simple alkoxy (e.g., methoxy or ethoxy) substituents. Meanwhile, the adjacent nitro and methyl ester groups serve as orthogonal reactive handles; the nitro group can be reduced to an aniline, which subsequently undergoes cyclization with the ester to construct the foundational 7-membered 1,4-benzodiazepinone core[4].

Retrosynthetic Strategy & Workflow

The synthesis of methyl 3-cyclopropoxy-2-nitrobenzoate from commercially available methyl 3-hydroxy-2-nitrobenzoate requires a two-step sequence: a copper-mediated Chan-Lam-type vinylation followed by a highly reactive, modified Simmons-Smith cyclopropanation[2].

SynthesisWorkflow SM Methyl 3-hydroxy-2-nitrobenzoate (Starting Material) Step1 Chan-Lam Vinylation Cu(OAc)2, Vinylboroxine, O2 SM->Step1 Int1 Methyl 2-nitro-3-(vinyloxy)benzoate (Intermediate) Step1->Int1 50.4% Yield Step2 Modified Simmons-Smith Et2Zn, CCl3COOH, CH2I2 Int1->Step2 Product Methyl 3-cyclopropoxy-2-nitrobenzoate (Target Synthon) Step2->Product +14 Da Mass Shift Step3 Nitro Reduction & Cyclization Product->Step3 Drug Bis(fluoroalkyl)-1,4-benzodiazepinone (Notch Inhibitor API) Step3->Drug API Construction

Synthetic workflow from methyl 3-hydroxy-2-nitrobenzoate to Notch inhibitor API.

Causality in Experimental Design

To ensure high fidelity and yield, the experimental conditions for both steps deviate from classical methodologies to accommodate the specific electronic properties of the intermediates:

  • Chan-Lam Vinylation: Classical vinylation of phenols often suffers from low yields or requires harsh conditions. Here, 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane (vinylboroxine) is used as a stable, solid source of the vinyl group. The reaction is run open to the air because atmospheric oxygen acts as the terminal oxidant, continuously regenerating the catalytically active Cu(II) species from Cu(I)[2]. Molecular sieves are included to scavenge water, preventing the premature hydrolysis of the boroxine ring.

  • Modified Simmons-Smith Cyclopropanation: Standard Simmons-Smith conditions (Zn-Cu couple or Et₂Zn/CH₂I₂) are often too sluggish for electron-rich vinyl ethers, leading to polymerization or degradation. This protocol utilizes a trichloroacetic acid modification. Reacting trichloroacetic acid with diethylzinc generates a mixed zinc species (CCl₃COO–Zn–CH₂I). The strongly electron-withdrawing trichloroacetate ligand dramatically increases the electrophilicity of the zinc carbenoid, allowing for rapid, high-yielding cyclopropanation at low temperatures (-10 °C)[2][5].

Quantitative Reaction Parameters

StepReagent / CatalystEquivalentsTemp (°C)TimeYield / Outcome
1. Vinylation Methyl 3-hydroxy-2-nitrobenzoate1.0255 daysLimiting Reagent
1. Vinylation Cu(OAc)₂1.0255 daysCatalyst/Oxidant
1. Vinylation Vinylboroxine-Pyridine (1:1)0.67255 days~50.4% Isolated
1. Vinylation Pyridine5.0255 daysBase/Ligand
2. Cyclopropanation Diethylzinc (1M in hexanes)1.0-10 to RT10 minCarbenoid Generation
2. Cyclopropanation 2,2,2-Trichloroacetic acid1.0-1010 minLigand Exchange
2. Cyclopropanation Diiodomethane1.0*-1010 minCarbenoid Source

*Equivalents for Step 2 are relative to the formation of the zinc carbenoid complex (100 mmol scale). The vinyloxy intermediate is typically added at 0.33 - 0.5 equivalents relative to the generated carbenoid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

Objective: Convert the phenolic hydroxyl group to a vinyl ether via Cu(II)-mediated cross-coupling[2].

  • Catalyst Activation: In a properly ventilated fume hood, add copper(II) acetate (11.98 g, 65.9 mmol) to a round-bottom flask containing anhydrous dichloromethane (80 mL). Stir at room temperature (20-25 °C) for 10 minutes to ensure a fine suspension.

  • Reagent Addition: To the suspension, sequentially add the 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane:pyridine (1:1) complex (10.63 g, 44.2 mmol), methyl 3-hydroxy-2-nitrobenzoate (13.0 g, 65.9 mmol), pyridine (26.7 mL, 330 mmol), and activated 4Å molecular sieves (1.0 g).

  • Aerobic Coupling: Stir the resulting deep blue mixture at room temperature for 5 days. Critical Step: Leave the reaction flask open to the ambient atmosphere (or utilize a drying tube that permits air flow) to allow continuous O₂ ingress for Cu(I) to Cu(II) turnover.

  • Self-Validation / IPC: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (UV 220 nm) is consumed.

  • Workup: Filter the crude deep-blue mixture through a pad of Celite® to remove insoluble copper salts and molecular sieves. Wash the filter cake thoroughly with dichloromethane.

  • Extraction & Purification: Wash the combined filtrate with 3M aqueous ammonium acetate (2x) to chelate and remove residual soluble copper. Follow with water and brine washes. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (0% to 20% EtOAc/DCM) to yield the intermediate as a distinct fraction (~50.4% yield)[2].

Protocol B: Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Objective: Perform a highly electrophilic cyclopropanation of the vinyl ether[5].

  • Carbenoid Preparation (Strictly Anhydrous): Purge a 3-necked, 500 mL flask with ultra-pure nitrogen. Add diethylzinc (1M in hexanes, 100 mL, 100 mmol) and cool the solution to -10 °C using an ice/salt or cryocooler bath.

  • Ligand Exchange: Dissolve 2,2,2-trichloroacetic acid (16.30 g, 100 mmol) in anhydrous dichloromethane (100 mL). Add this solution dropwise via an addition funnel to the cold diethylzinc solution. Safety Warning: This step is highly exothermic and evolves ethane gas. Maintain the internal temperature strictly at or below -10 °C.

  • Carbenoid Formation: Stir the mixture for 10 minutes at -10 °C. Add diiodomethane (8.0 mL, 100 mmol) dropwise via a syringe. Stir for an additional 10 minutes to complete the formation of the highly reactive CCl₃COO–Zn–CH₂I carbenoid[5].

  • Cyclopropanation: Slowly add a solution of methyl 2-nitro-3-(vinyloxy)benzoate (prepared in Protocol A) dissolved in minimal DCM to the active carbenoid mixture.

  • Self-Validation / IPC: Monitor via HPLC-MS. The successful conversion is indicated by the disappearance of the vinyl ether mass and the appearance of the target product mass (+14 Da corresponding to the addition of the CH₂ bridge).

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl to decompose unreacted zinc species, extract with DCM, wash with brine, dry, and concentrate for downstream API synthesis.

Downstream Application: Benzodiazepinone Construction

Once methyl 3-cyclopropoxy-2-nitrobenzoate is isolated and purified, it acts as the foundational building block for Notch inhibitors. The nitro group is subjected to catalytic hydrogenation (e.g., Pd/C and H₂) to yield methyl 2-amino-3-cyclopropoxybenzoate[1]. This aniline derivative is then coupled with specific amino acid derivatives and subjected to intramolecular cyclization. The resulting 1,4-benzodiazepinone scaffold is subsequently decorated with bis(fluoroalkyl) groups, yielding the final active pharmaceutical ingredient (API) capable of selectively inhibiting the Notch signaling cascade in tumorigenic cells[3][6].

References

  • "Buy Methyl 3-cyclopropoxy-2-nitrobenzoate (EVT-8442720) - EvitaChem", EvitaChem.
  • "WO2014047374A1 - Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds", Google Patents.
  • "PT2897945T - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors", Google Patents.
  • "WO2014047372A1 - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors", Google Patents.
  • "WO2014047374A1 - Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds", Google Patents.
  • "WO2014047372A1 - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors", Google Patents.

Sources

Application Note and Experimental Protocol for the Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol is based on the robust and well-established Williamson ether synthesis. This guide offers a detailed, step-by-step experimental procedure, including insights into the underlying reaction mechanism, safety precautions, and methods for purification and characterization. The information presented herein is intended to enable researchers to reliably synthesize this target compound for further investigation.

Introduction

Aryl ethers are a prevalent structural motif in a vast array of pharmaceuticals and biologically active molecules. The incorporation of a cyclopropyl group, in particular, can significantly influence a molecule's metabolic stability, conformational rigidity, and binding affinity to biological targets. Methyl 3-cyclopropoxy-2-nitrobenzoate is a compound of interest due to the presence of these key functional groups, making it a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. This protocol details a reliable method for its preparation via the Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[1][2]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate from Methyl 3-hydroxy-2-nitrobenzoate and cyclopropyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis.[1][2] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of Methyl 3-hydroxy-2-nitrobenzoate by a suitable base, in this case, potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of cyclopropyl bromide and displacing the bromide leaving group in a single, concerted step. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it solvates the cation of the phenoxide salt, thereby increasing the reactivity of the nucleophilic anion.[3][4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Methyl 3-hydroxy-2-nitrobenzoate Phenoxide Potassium 3-methoxycarbonyl-2-nitrophenoxide Phenol->Phenoxide Deprotonation Base K₂CO₃ Phenoxide_ion Phenoxide ion Phenoxide->Phenoxide_ion Alkyl_Halide Cyclopropyl bromide Product Methyl 3-cyclopropoxy-2-nitrobenzoate Phenoxide_ion->Product SN2 Attack

Figure 1: Reaction mechanism for the Williamson ether synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)PuritySupplier
Methyl 3-hydroxy-2-nitrobenzoate89942-77-8197.141.0 g5.07≥95%Commercially available
Cyclopropyl bromide4333-56-6120.980.86 mL (1.22 g)10.14≥98%Commercially available
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.211.40 g10.14≥99%Commercially available
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-≥99.8%Commercially available
Diethyl ether60-29-774.12As needed--Commercially available
Saturated aqueous sodium bicarbonate--As needed---
Brine (Saturated aqueous NaCl)--As needed---
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed--Commercially available
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

Synthesis_Workflow Experimental Workflow A 1. Reagent Setup B 2. Reaction A->B Add reagents to flask C 3. Work-up B->C Cool and quench reaction D 4. Extraction C->D Liquid-liquid extraction E 5. Purification D->E Column chromatography F 6. Characterization E->F Spectroscopic analysis

Figure 2: A high-level overview of the experimental workflow.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxy-2-nitrobenzoate (1.0 g, 5.07 mmol) and anhydrous potassium carbonate (1.40 g, 10.14 mmol).

    • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Flush the flask with nitrogen or argon gas.

  • Addition of Alkylating Agent:

    • While stirring the suspension at room temperature, add cyclopropyl bromide (0.86 mL, 10.14 mmol) dropwise using a syringe.[5][6][7]

  • Reaction:

    • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[1][8]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).[9][10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 3-cyclopropoxy-2-nitrobenzoate.

Characterization (Predicted)

As of the last update, specific experimental data for Methyl 3-cyclopropoxy-2-nitrobenzoate is not widely available. The following are predicted spectroscopic characteristics based on the structure and data for analogous compounds.

Appearance: Pale yellow solid or oil.

Infrared (IR) Spectroscopy:

Functional GroupCharacteristic Absorption (cm⁻¹)
Aromatic C-H stretch~3100-3000
Aliphatic C-H stretch (cyclopropyl)~3000-2850
C=O stretch (ester)~1730-1715
Asymmetric NO₂ stretch~1550-1500
Symmetric NO₂ stretch~1360-1300
C-O-C stretch (ether)~1250-1050

The IR spectrum is expected to show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the aryl ether C-O bond (around 1250 and 1050 cm⁻¹).[11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (predicted):

    • Aromatic protons will appear in the range of 7.0-8.0 ppm.

    • The methoxy protons of the ester will be a singlet around 3.9 ppm.

    • The cyclopropyl methine proton will be a multiplet around 3.8-4.0 ppm.

    • The cyclopropyl methylene protons will appear as multiplets in the upfield region, around 0.6-1.0 ppm.

  • ¹³C NMR (predicted):

    • The ester carbonyl carbon will be around 165 ppm.

    • Aromatic carbons will appear in the range of 110-150 ppm.

    • The methoxy carbon will be around 53 ppm.

    • The cyclopropyl methine carbon will be in the range of 50-60 ppm.

    • The cyclopropyl methylene carbons will be in the upfield region, around 5-15 ppm.[16][17][18][19]

Safety Precautions

  • General: This experiment should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[20][21][22][23][24]

  • Cyclopropyl bromide: This reagent is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6][7] Keep away from heat, sparks, and open flames.[5] Ground and bond containers and receiving equipment.[5]

  • Potassium Carbonate: This is a skin and eye irritant.[20][21][22][23][24] Avoid generating dust.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if swallowed or in contact with skin. It is also a suspected teratogen. Handle with extreme care and avoid inhalation of vapors.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

  • Low or No Yield:

    • Ineffective Base: Ensure the potassium carbonate is anhydrous, as moisture will reduce its efficacy.

    • Incomplete Reaction: Monitor the reaction by TLC to ensure the starting material is fully consumed. If necessary, extend the reaction time or slightly increase the temperature.

    • Purity of Reagents: Use high-purity, anhydrous reagents and solvents for the best results.[3][8]

  • Side Reactions:

    • The primary competing side reaction is the base-catalyzed elimination of the alkylating agent.[1] However, with a primary alkyl halide like cyclopropyl bromide, this is generally not a major issue.

    • C-alkylation of the phenoxide is a potential side reaction, though O-alkylation is typically favored with polar aprotic solvents.[3]

References

  • Potassium Carbonate 20-50%. (2018, April 11).
  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022, December 1).
  • Impact of base selection on Williamson ether synthesis of 2-(2-Methoxyethyl)phenol. (2025). Benchchem.
  • Cyclopropyl bromide - SAFETY DATA SHEET. (2025, September 9).
  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Technical Support Center: Williamson Ether Synthesis for Aryl Ethers. (2025). BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (n.d.).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • The Williamson Ether Synthesis. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Potassium sodium carbon
  • Material Safety Data Sheet - Cyclopropyl bromide, 99%. (2005, October 3). Cole-Parmer.
  • Potassium Carbonate Anhydrous All Grades SDS. (2023, March 29). Armand Products.
  • Potassium carbonate 119260 - Safety Data Sheet. (2024, November 4).
  • Ch24: ArOH to ArOR. (n.d.). University of Calgary.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from an organic chemistry resource website.
  • Cyclopropylmethyl bromide. (n.d.). AK Scientific, Inc.
  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007).
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
  • An efficient tandem synthesis of alkyl aryl ethers... (2017). Organic Chemistry Research, 3(1), 73-85.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Supporting Information for an article in a Royal Society of Chemistry journal. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • IR: nitro groups. (n.d.).
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
  • 18.8 Spectroscopy of Ethers. (2023, September 20). OpenStax.
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv.
  • 18.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org.

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Application Notes & Protocols for Methyl 3-cyclopropoxy-2-nitrobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Candidate Moiety for Crop Protection

In the continuous search for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. Methyl 3-cyclopropoxy-2-nitrobenzoate is an organic compound that, while not extensively documented in existing agrochemical literature, presents a compelling structural framework for investigation.[1] It combines two key features with established precedence in bioactive molecule design: a nitroaromatic ring and a cyclopropoxy substituent.

Nitroaromatic compounds, specifically nitrobenzoic acid derivatives, are foundational building blocks in the synthesis of a wide array of commercial herbicides, insecticides, and fungicides.[2][3][4] The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's interaction with biological targets and its metabolic fate.[3] Concurrently, the cyclopropyl group is a valued substituent in medicinal and agrochemical chemistry, often introduced to enhance metabolic stability, improve target binding affinity, or modulate physicochemical properties such as lipophilicity. The cyclopropoxy group, in particular, can introduce steric hindrance that influences interactions with biological targets.[1]

This document serves as a comprehensive guide for researchers and scientists in the agrochemical industry, providing a structured approach to evaluating the potential of methyl 3-cyclopropoxy-2-nitrobenzoate as a lead compound. We will delve into its synthesis, outline a strategic screening cascade, provide detailed protocols for assessing its herbicidal and fungicidal activity, and propose avenues for elucidating its potential mode of action.

Section 1: Compound Synthesis and Physicochemical Profile

The synthesis of methyl 3-cyclopropoxy-2-nitrobenzoate is achievable through established organic chemistry reactions.[1] A plausible synthetic workflow involves the nitration of a benzoate precursor followed by nucleophilic substitution to introduce the cyclopropoxy group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Functionalization (Hypothetical) Methyl_benzoate Methyl Benzoate Methyl_3_nitrobenzoate Methyl 3-nitrobenzoate Methyl_benzoate->Methyl_3_nitrobenzoate Electrophilic Aromatic Substitution Nitrating_mixture HNO₃ / H₂SO₄ Nitrating_mixture->Methyl_3_nitrobenzoate Intermediate Activated Nitrobenzoate (e.g., Methyl 3-hydroxy-2-nitrobenzoate) Methyl_3_nitrobenzoate->Intermediate Further Modification Target_Compound Methyl 3-cyclopropoxy-2-nitrobenzoate Intermediate->Target_Compound Nucleophilic Substitution (e.g., Williamson ether synthesis) Cyclopropanol Cyclopropanol (or derivative) Cyclopropanol->Target_Compound

Caption: Plausible synthetic workflow for Methyl 3-cyclopropoxy-2-nitrobenzoate.

The synthesis requires careful control of reaction conditions, particularly temperature during the nitration step, to ensure high yields and purity.[1] The final product's identity and purity should be confirmed using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Section 2: Rationale for Agrochemical Screening

The decision to screen methyl 3-cyclopropoxy-2-nitrobenzoate is grounded in established structure-activity relationships within the agrochemical field.

  • The Nitrobenzoate Scaffold: Derivatives of 2-nitrobenzoic acid are crucial intermediates for modern insecticides and herbicides.[2] For instance, they are precursors to diamide insecticides like chlorantraniliprole, which target insect ryanodine receptors, and acetohydroxyacid synthase (AHAS) inhibiting herbicides.[2] The AHAS enzyme is critical for the biosynthesis of branched-chain amino acids in plants, making it an excellent target for selective weed control.[2][5] The nitro group itself is a key feature in many bioactive molecules, often participating in redox reactions that can disrupt biological pathways.[3]

  • The Cyclopropoxy Moiety: This group can significantly alter the molecule's interaction with its target. It provides steric bulk which can enhance binding selectivity and can protect adjacent functional groups from metabolic degradation, potentially increasing the compound's bioavailability and residual activity in the field.

Based on these structural components, we hypothesize that methyl 3-cyclopropoxy-2-nitrobenzoate could exhibit activity as a herbicide, fungicide, or insecticide. A systematic screening approach is necessary to determine its biological activity profile.

Section 3: Agrochemical Screening Cascade and Protocols

A tiered screening process is the most efficient method for evaluating a new chemical entity. This process begins with broad primary screens to identify any biological activity, followed by more focused secondary assays to quantify efficacy and determine selectivity.

Screening_Cascade cluster_primary Start Methyl 3-cyclopropoxy-2-nitrobenzoate Primary_Screen Primary Screening (High Concentration) Start->Primary_Screen Herbicidal Herbicidal Assay (Pre- & Post-emergence) Primary_Screen->Herbicidal Fungicidal Fungicidal Assay (In Vitro) Primary_Screen->Fungicidal Insecticidal Insecticidal Assay (Contact/Ingestion) Primary_Screen->Insecticidal Dose_Response Secondary Screening (Dose-Response & Selectivity) Herbicidal->Dose_Response Fungicidal->Dose_Response Insecticidal->Dose_Response MoA Mechanism of Action Studies Dose_Response->MoA Lead_Candidate Lead Candidate MoA->Lead_Candidate

Caption: A high-level overview of the agrochemical screening cascade.

Protocol 3.1: Primary Herbicidal Activity Screening

This protocol is designed to assess the pre-emergence and post-emergence herbicidal activity of the test compound on a panel of representative monocot (grass) and dicot (broadleaf) weeds and crops.

Objective: To identify if Methyl 3-cyclopropoxy-2-nitrobenzoate possesses herbicidal properties.

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Seeds of test species (e.g., Monocots: Echinochloa crus-galli (barnyardgrass), Zea mays (corn); Dicots: Amaranthus retroflexus (redroot pigweed), Glycine max (soybean))

  • Potting soil, pots/trays

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber/atomizer

Methodology:

  • Preparation of Test Solution:

    • Prepare a stock solution of the test compound at 10,000 ppm (10 mg/mL) in acetone.

    • For application, create a 1000 ppm spray solution by diluting the stock solution in an aqueous solution containing 0.5% (v/v) Tween® 20. This concentration serves as a high-rate diagnostic dose.

    • Prepare a solvent control (blank) containing only acetone and Tween® 20 at the same concentrations used for the test solution.

  • Pre-emergence Application:

    • Fill trays with potting soil and sow seeds of the test species at an appropriate depth.

    • Evenly spray the soil surface with the 1000 ppm test solution or the solvent control. Ensure consistent application volume per tray.

    • Place the treated trays in a growth chamber.

    • Rationale: This method tests the compound's ability to inhibit weed germination or early seedling growth.[6]

  • Post-emergence Application:

    • Sow seeds in pots and grow them in the growth chamber until they reach the 2-3 leaf stage.

    • Evenly spray the foliage of the plants with the 1000 ppm test solution or the solvent control until runoff.

    • Return the pots to the growth chamber.

    • Rationale: This method assesses the compound's contact or systemic activity on established plants.[6][7]

  • Evaluation:

    • After 14-21 days, visually assess the plants for signs of injury, including chlorosis, necrosis, stunting, and mortality.

    • Rate the herbicidal effect using a percentage scale (0% = no effect, 100% = complete kill) relative to the solvent control.

Data Presentation:

CompoundApplicationSpeciesPlant TypeInjury Rating (%)
Test CmpdPre-emergenceE. crus-galliMonocot Weed
Test CmpdPre-emergenceZ. maysMonocot Crop
Test CmpdPre-emergenceA. retroflexusDicot Weed
Test CmpdPre-emergenceG. maxDicot Crop
Test CmpdPost-emergenceE. crus-galliMonocot Weed
Test CmpdPost-emergenceZ. maysMonocot Crop
Test CmpdPost-emergenceA. retroflexusDicot Weed
Test CmpdPost-emergenceG. maxDicot Crop
Protocol 3.2: Primary In Vitro Fungicidal Activity Screening

This protocol uses a microtiter plate assay to determine the compound's ability to inhibit the mycelial growth of common plant pathogenic fungi.

Objective: To identify if Methyl 3-cyclopropoxy-2-nitrobenzoate possesses fungicidal properties.

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Dimethyl sulfoxide (DMSO)

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium solani, Sclerotinia sclerotiorum)[8][9]

  • Potato Dextrose Broth (PDB) or a suitable liquid growth medium

  • Sterile 96-well microtiter plates

  • Microplate reader

Methodology:

  • Preparation of Fungal Inoculum: Grow fungi on Potato Dextrose Agar (PDA) plates. To prepare a liquid inoculum, flood a mature plate with sterile water, gently scrape the surface to release spores/mycelia, and dilute the resulting suspension in PDB to a predetermined concentration.

  • Preparation of Test Solutions:

    • Prepare a 10,000 ppm stock solution of the test compound in DMSO.

    • Perform serial dilutions in the 96-well plates using PDB to achieve final test concentrations ranging from 200 ppm down to 1.56 ppm.

    • Include a positive control (a known commercial fungicide) and a negative/solvent control (DMSO in PDB).

  • Assay Procedure:

    • To each well containing the diluted compound, add a standardized volume of the fungal inoculum.

    • Seal the plates and incubate at an appropriate temperature (e.g., 25°C) for 3-7 days, or until robust growth is observed in the negative control wells.

  • Evaluation:

    • Assess fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC₅₀).

Data Presentation:

FungusTest Compound EC₅₀ (ppm)Positive Control EC₅₀ (ppm)
Botrytis cinerea
Fusarium solani
Sclerotinia sclerotiorum

Section 4: Elucidating the Mechanism of Action (MoA)

Should primary screening reveal significant herbicidal activity, particularly against broadleaf weeds, a logical next step is to investigate a potential mode of action. Given the structural relationship to known herbicides, inhibition of the Acetohydroxyacid Synthase (AHAS) enzyme is a primary hypothesis.[2]

AHAS_Pathway Pyruvate 2 Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) Pyruvate->AHAS ThDP ThDP ThDP->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Pathway Rearrangement & Reduction Acetolactate->Pathway Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate Pathway->Dihydroxy_isovalerate Dehydration Dehydration Dihydroxy_isovalerate->Dehydration Keto_isovalerate α-Keto-isovalerate Dehydration->Keto_isovalerate Transamination Transamination Keto_isovalerate->Transamination Leucine Leucine Keto_isovalerate->Leucine Multiple Steps Valine Valine Transamination->Valine Herbicide Methyl 3-cyclopropoxy-2-nitrobenzoate (Hypothesized Inhibitor) Herbicide->AHAS Inhibition

Sources

The Emergence of Methyl 3-cyclopropoxy-2-nitrobenzoate as a Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delves into the significant, yet largely unexplored potential of Methyl 3-cyclopropoxy-2-nitrobenzoate as a pivotal building block in materials science. The unique confluence of a reactive cyclopropoxy moiety and a versatile nitro group within a single aromatic scaffold presents a compelling platform for the design and synthesis of novel functional polymers and materials. This document provides a comprehensive overview of its synthesis, detailed application notes for its use as a monomer in specialty polymers, and robust protocols for its polymerization and subsequent functionalization, targeting applications in advanced sensor technologies.

Introduction: Unlocking New Material Design Paradigms

The relentless pursuit of advanced materials with tailored properties necessitates a sophisticated molecular toolbox. Methyl 3-cyclopropoxy-2-nitrobenzoate emerges as a molecule of significant interest, bridging the gap between established nitroaromatic chemistry and the unique attributes of cyclopropyl-containing structures.[1] The inherent functionalities of this compound offer a dual-pronged approach to material design:

  • The Nitro Group as a Strategic Functional Handle: The strongly electron-withdrawing nature of the nitro group not only influences the electronic properties of the molecule but also serves as a versatile precursor for a plethora of chemical transformations.[2][3] Its reduction to an amine is a gateway to a wide range of post-polymerization modifications, including cross-linking, grafting, and the introduction of other functional moieties.[1]

  • The Cyclopropoxy Group for Structural Control: The presence of the cyclopropoxy group imparts significant conformational rigidity and can influence the thermal and mechanical properties of resulting materials.[4] The inherent ring strain of the cyclopropane moiety can also be harnessed for specific chemical reactions.[4][5]

This guide will illuminate the pathway from the fundamental synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate to its application in the fabrication of high-performance functional polymers.

Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate: A Two-Step Approach

The synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate is typically achieved through a two-step process commencing with the nitration of a suitable benzoate precursor, followed by the introduction of the cyclopropoxy group via nucleophilic aromatic substitution.[1]

Protocol 1: Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Step 1: Nitration of Methyl 3-hydroxybenzoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 3-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate, maintaining the reaction temperature below 10 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-hydroxy-2-nitrobenzoate.

Step 2: Williamson Ether Synthesis for Cyclopropoxy Introduction

  • Reaction Setup: To a solution of methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) and cyclopropyl bromide (1.5 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. The crude product, Methyl 3-cyclopropoxy-2-nitrobenzoate, can be purified by column chromatography on silica gel.

Application Note: A Novel Monomer for Functional Polyarylates

Methyl 3-cyclopropoxy-2-nitrobenzoate can be effectively utilized as a monomer in the synthesis of functional polyarylates. The ester functionality allows for its incorporation into a polymer backbone via polycondensation reactions. The pendant nitro and cyclopropoxy groups then offer avenues for tailoring the final properties of the polymer.

Key Advantages:

  • Tunable Solubility and Processability: The presence of the cyclopropoxy group can enhance solubility in organic solvents, facilitating polymer processing.

  • Post-Polymerization Modification: The nitro group provides a reactive site for a variety of chemical transformations after the polymer has been formed, allowing for the introduction of new functionalities without altering the polymer backbone.

  • Inherent Electron-Accepting Properties: The nitroaromatic moiety can impart electron-accepting characteristics to the polymer, making it suitable for applications in organic electronics and sensors.[6][7]

Protocol 2: Synthesis of a Functional Polyarylate via Polycondensation
  • Monomer Preparation: Hydrolyze Methyl 3-cyclopropoxy-2-nitrobenzoate to 3-cyclopropoxy-2-nitrobenzoic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

  • Acyl Chloride Formation: Convert the carboxylic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.

  • Polycondensation Reaction: In a moisture-free environment, dissolve the 3-cyclopropoxy-2-nitrobenzoyl chloride and a suitable diol (e.g., bisphenol A) in an appropriate solvent (e.g., dichlorobenzene) with a tertiary amine base (e.g., pyridine) as an acid scavenger.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to promote the polycondensation reaction. The reaction progress can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation and Purification: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol. The polymer can be further purified by repeated dissolution and precipitation steps.

Post-Polymerization Modification: Gateway to Diverse Functionalities

The true versatility of polymers derived from Methyl 3-cyclopropoxy-2-nitrobenzoate lies in the potential for post-polymerization modification of the nitro group. Reduction to an amine is a particularly powerful transformation.

Protocol 3: Reduction of the Nitro Group to an Amine
  • Polymer Dissolution: Dissolve the nitro-functionalized polyarylate in a suitable solvent (e.g., THF or DMF).

  • Reduction: Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.[1]

  • Reaction Monitoring: Monitor the disappearance of the nitro group and the appearance of the amine group using spectroscopic techniques such as FT-IR or NMR.

  • Polymer Isolation: Precipitate the amino-functionalized polymer in a non-solvent and dry under vacuum.

The resulting amino-functionalized polymer can be further modified, for example, by reaction with acyl chlorides, isocyanates, or epoxides to introduce a wide range of new properties.

Application in Chemical Sensing: A Fluorescence Quenching-Based Sensor

Polymers containing nitroaromatic units have shown great promise as fluorescent chemosensors for the detection of electron-rich analytes.[8] Conversely, an amino-functionalized polymer derived from Methyl 3-cyclopropoxy-2-nitrobenzoate can be used to detect electron-deficient nitroaromatic compounds, which are often found in explosives.[6][9] The principle relies on the fluorescence quenching of the electron-rich amino-functionalized polymer upon interaction with an electron-deficient analyte.[6]

Protocol 4: Fabrication and Testing of a Polymer-Based Fluorescent Sensor
  • Film Preparation: Prepare a thin film of the amino-functionalized polyarylate on a glass substrate by spin-coating or drop-casting from a dilute solution.

  • Fluorescence Spectroscopy: Characterize the fluorescence emission spectrum of the polymer film using a spectrofluorometer.

  • Analyte Sensing: Expose the polymer film to solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT)) at different concentrations.

  • Data Analysis: Record the fluorescence emission spectra after each exposure and plot the fluorescence intensity as a function of analyte concentration to determine the sensitivity and selectivity of the sensor. A decrease in fluorescence intensity indicates a positive detection.

Data Presentation

Table 1: Physicochemical Properties of Methyl 3-cyclopropoxy-2-nitrobenzoate and its Derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Spectroscopic Data (Predicted)
Methyl 3-cyclopropoxy-2-nitrobenzoateC₁₁H₁₁NO₄221.21Pale yellow solid¹H NMR: Signals for cyclopropyl, methoxy, and aromatic protons. IR: Strong NO₂ stretches (~1530, 1350 cm⁻¹), C=O stretch (~1720 cm⁻¹).
3-cyclopropoxy-2-nitrobenzoic acidC₁₀H₉NO₄207.18SolidIR: Broad O-H stretch (~3000 cm⁻¹), strong NO₂ and C=O stretches.
Amino-functionalized Polyarylate-VariesPolymer filmIR: Disappearance of NO₂ stretches, appearance of N-H stretches (~3400 cm⁻¹).

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymer Synthesis & Modification cluster_application Sensor Application Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Nitration Nitration Methyl 3-hydroxybenzoate->Nitration HNO₃, H₂SO₄ Methyl 3-hydroxy-2-nitrobenzoate Methyl 3-hydroxy-2-nitrobenzoate Nitration->Methyl 3-hydroxy-2-nitrobenzoate Williamson Ether Synthesis Williamson Ether Synthesis Methyl 3-hydroxy-2-nitrobenzoate->Williamson Ether Synthesis Cyclopropyl bromide, K₂CO₃ Methyl 3-cyclopropoxy-2-nitrobenzoate Methyl 3-cyclopropoxy-2-nitrobenzoate Williamson Ether Synthesis->Methyl 3-cyclopropoxy-2-nitrobenzoate Hydrolysis Hydrolysis Methyl 3-cyclopropoxy-2-nitrobenzoate->Hydrolysis NaOH, H₃O⁺ 3-cyclopropoxy-2-nitrobenzoic acid 3-cyclopropoxy-2-nitrobenzoic acid Hydrolysis->3-cyclopropoxy-2-nitrobenzoic acid Polycondensation Polycondensation 3-cyclopropoxy-2-nitrobenzoic acid->Polycondensation + Diol Nitro-functionalized Polyarylate Nitro-functionalized Polyarylate Polycondensation->Nitro-functionalized Polyarylate Reduction Reduction Nitro-functionalized Polyarylate->Reduction SnCl₂ or H₂/Pd-C Amino-functionalized Polyarylate Amino-functionalized Polyarylate Reduction->Amino-functionalized Polyarylate Thin Film Fabrication Thin Film Fabrication Amino-functionalized Polyarylate->Thin Film Fabrication Fluorescence Quenching Sensing Fluorescence Quenching Sensing Thin Film Fabrication->Fluorescence Quenching Sensing + Nitroaromatic Analyte

Figure 1: Overall workflow from monomer synthesis to sensor application.

Post_Polymerization_Modification Nitro_Polymer Nitro-functionalized Polyarylate -[Ar-COO-Ar-OOC-Ar(NO₂)(O-cPr)]n- Amine_Polymer Amino-functionalized Polyarylate -[Ar-COO-Ar-OOC-Ar(NH₂)(O-cPr)]n- Nitro_Polymer->Amine_Polymer Reduction (e.g., SnCl₂, H₂O) Functionalized_Polymer Further Functionalized Polymer e.g., Amide, Urea, etc. Amine_Polymer->Functionalized_Polymer Derivatization (e.g., Acyl Chloride)

Figure 2: Post-polymerization modification pathway.

Conclusion

Methyl 3-cyclopropoxy-2-nitrobenzoate stands as a promising, yet underutilized, platform molecule for the development of advanced functional materials. Its synthesis is straightforward, and the orthogonal reactivity of its functional groups provides a rich landscape for chemical modification. The protocols and application notes detailed herein provide a foundational framework for researchers and scientists to explore the potential of this versatile building block in areas ranging from specialty polymers to sensitive chemical sensors. The continued investigation into this and similar molecular architectures will undoubtedly lead to the discovery of new materials with unprecedented properties and functionalities.

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Analytical methods for quantifying Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Topic: Analytical Methods for Quantifying Methyl 3-cyclopropoxy-2-nitrobenzoate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Scientific Context

Methyl 3-cyclopropoxy-2-nitrobenzoate is a highly specialized synthetic intermediate utilized in the development of bis(fluoroalkyl)-1,4-benzodiazepinone compounds. These downstream active pharmaceutical ingredients (APIs), such as AL102 (Varegacestat / BMS-986115), function as potent gamma-secretase and pan-Notch inhibitors, which are critical in targeted oncology therapies [1].

The synthesis of this intermediate typically involves a modified Simmons-Smith cyclopropanation, converting methyl 2-nitro-3-(vinyloxy)benzoate to the target cyclopropoxy derivative using diethylzinc, diiodomethane, and trichloroacetic acid [1]. Analytically, this presents a complex matrix. The laboratory must accurately quantify the target compound while resolving unreacted vinyloxy precursors and trace organohalide byproducts.

To ensure absolute scientific integrity, the analytical strategy detailed below operates as a self-validating system . It employs HPLC-UV for primary quantification, LC-MS/MS for trace impurity profiling, and 1 H NMR for orthogonal structural confirmation.

Analytical Workflow Visualization

Workflow Syn Simmons-Smith Cyclopropanation Sample Methyl 3-cyclopropoxy -2-nitrobenzoate Syn->Sample HPLC HPLC-UV Assay & Purity Sample->HPLC LCMS LC-MS/MS Trace Impurities Sample->LCMS NMR 1H NMR Structural ID Sample->NMR Release API Intermediate Batch Release HPLC->Release >98% Purity LCMS->Release <0.1% Precursor NMR->Release Confirmed Structure

Analytical workflow for quantifying Methyl 3-cyclopropoxy-2-nitrobenzoate.

Experimental Protocols & Causality

Protocol 1: Quantitative HPLC-UV Method

Purpose: Routine assay and purity assessment of the bulk intermediate. Causality & Design: A reversed-phase C18 column is utilized. The addition of 0.05% Trifluoroacetic Acid (TFA) to the mobile phase acts as a vital silanol suppressor and ion-pairing agent. Because the synthetic matrix contains residual trichloroacetic acid, maintaining an acidic mobile phase ensures these byproducts remain fully protonated, preventing peak tailing and baseline drift [1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.05% v/v TFA) and Mobile Phase B (HPLC-grade Methanol + 0.05% v/v TFA). Degas via ultrasonication for 10 minutes.

  • Sample Preparation: Accurately weigh 10.0 mg of the crude intermediate. Dissolve in 10.0 mL of Methanol. Mechanistic note: Methanol is chosen as the diluent because it completely solubilizes the lipophilic cyclopropoxy group while precipitating out any residual inorganic zinc salts from the diethylzinc reagent.

  • Filtration: Pass the sample through a 0.22 μm PTFE syringe filter to protect the column frit.

  • Chromatographic Execution: Inject 2 μL into the HPLC system using the parameters outlined in Table 1.

  • System Suitability Testing (SST): Before reporting data, verify that the resolution ( Rs​ ) between the vinyloxy precursor and the cyclopropoxy product is > 2.0.

Table 1: HPLC-UV Chromatographic Conditions

ParameterSpecification
Column Waters SunFire C18, 3.5 μm, 2.1 × 30 mm
Mobile Phase A Water with 0.05% TFA
Mobile Phase B Methanol with 0.05% TFA
Gradient Program 0.0 - 4.0 min: Linear gradient from 10% B to 90% B
Flow Rate 0.8 mL/min
Detection Wavelength 220 nm
Column Temperature 40 °C
Protocol 2: LC-MS/MS Trace Impurity Profiling

Purpose: Detection of unreacted methyl 2-nitro-3-(vinyloxy)benzoate down to parts-per-million (ppm) levels. Causality & Design: Electrospray Ionization (ESI) in positive mode is deployed. The ester and nitro functional groups of the analyte readily coordinate with trace sodium ions present in the glassware/solvents, forming highly stable sodium adducts ( [M+Na]+ ) rather than standard protonated molecules ( [M+H]+ ).

Step-by-Step Methodology:

  • Dilution: Dilute the primary HPLC sample 1:100 in MS-grade Methanol to prevent detector saturation.

  • Source Tuning: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • Mass Selection (SIM/SRM):

    • Monitor m/z 260 ( [M+Na]+ ) for the target Methyl 3-cyclopropoxy-2-nitrobenzoate.

    • Monitor m/z 246 ( [M+Na]+ ) for the unreacted vinyloxy precursor [1].

  • Quantification: Use an external calibration curve of the vinyloxy standard (0.01% to 1.0% w/w relative to the API concentration) to calculate trace impurity levels.

Protocol 3: 1 H NMR Structural Validation

Purpose: Orthogonal confirmation of successful cyclopropanation. Causality & Design: Mass spectrometry alone cannot definitively prove the topology of the 3-carbon ring versus an aliphatic chain. 1 H NMR is required to observe the distinct magnetic shielding effects of the highly strained cyclopropane ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the dried intermediate in 0.6 mL of Chloroform-d ( CDCl3​ ). Mechanistic note: CDCl3​ is selected because it lacks exchangeable protons that might obscure the critical upfield cyclopropyl signals.

  • Acquisition: Acquire the spectrum at 400 MHz at 298 K, using 16 scans and a relaxation delay of 2 seconds.

  • Spectral Interpretation & Self-Validation:

    • Fail State (Precursor Present): Look for distinct doublet-of-doublets (dd) at δ 6.61, 4.95, and 4.69 ppm, which correspond to the unreacted vinyloxy alkene protons [1].

    • Pass State (Product Confirmed): Confirm the disappearance of the alkene protons and the appearance of highly shielded, upfield multiplets between δ 0.8 ppm and 1.6 ppm, corresponding to the CH2​ groups of the newly formed cyclopropane ring. The methyl ester singlet should remain undisturbed near δ 3.93 ppm.

Method Validation & Acceptance Criteria

To ensure the trustworthiness of the analytical system, the following self-validating criteria must be met before batch release:

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) > 2.0 (Product vs. Precursor)Ensures baseline separation for accurate peak integration.
Tailing Factor ( Tf​ ) 1.5Confirms optimal silanol suppression by the TFA modifier.
Injection Precision %RSD 2.0% (n=6)Validates the mechanical consistency of the autosampler.
Impurity LOD < 0.05% w/w (Vinyloxy ether)Ensures the intermediate is safe for downstream catalytic steps without poisoning the catalyst.

References

  • Title: Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (WO2014047372A1)

Application Notes and Protocols for the Derivatization of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Derivatization of a Versatile Scaffolding

Methyl 3-cyclopropoxy-2-nitrobenzoate is a richly functionalized aromatic compound, presenting a trifecta of reactive sites: a methyl ester, a nitro group, and a cyclopropoxy moiety. This unique combination makes it a valuable intermediate for the synthesis of a diverse array of complex molecules in pharmaceutical and materials science research. The strategic and selective manipulation of these functional groups is paramount to harnessing its synthetic potential.

This comprehensive guide provides detailed application notes and protocols for the key transformations of Methyl 3-cyclopropoxy-2-nitrobenzoate. The methodologies discussed are grounded in established chemical principles and supported by relevant literature, offering researchers a robust framework for their synthetic endeavors. We will delve into the derivatization of this molecule through four primary pathways:

  • Selective Reduction of the Nitro Group: Unveiling the corresponding aniline, a crucial precursor for amides, sulfonamides, and heterocyclic systems.

  • Hydrolysis of the Methyl Ester: Affording the parent carboxylic acid, a handle for amide bond formation and other acid-catalyzed reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the nitro group as a leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution: Displacing the activated nitro group to introduce a variety of nucleophiles onto the aromatic ring.

The stability of the cyclopropyl group under the discussed reaction conditions is a key consideration and will be addressed within each section.

I. Selective Reduction of the Nitro Group to an Amine

The transformation of the nitro group into an amine is a cornerstone of aromatic chemistry, dramatically altering the electronic properties of the ring from electron-deficient to electron-rich and providing a nucleophilic center for further functionalization. The primary challenge lies in achieving this reduction with high chemoselectivity, preserving the integrity of the methyl ester and the cyclopropoxy group.

Causality Behind Experimental Choices:

The selection of the reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both the nitro group and the ester, milder and more selective methods are required. Catalytic hydrogenation is a common and effective method, but the choice of catalyst and conditions must be carefully considered to avoid hydrogenolysis of the cyclopropane ring. Alternatively, metal-based reductions in acidic or neutral media offer excellent selectivity.

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of esters. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

  • Iron (Fe) in Acetic Acid or with Ammonium Chloride: Another robust and cost-effective method that displays high selectivity for the nitro group over ester functionalities.

  • Catalytic Hydrogenation (H₂/Pd/C): While highly efficient, care must be taken with cyclopropyl-containing compounds. Hydrogenolysis of the cyclopropane ring can occur, particularly at elevated temperatures and pressures.[1][2] However, under controlled conditions (e.g., room temperature, moderate pressure), the nitro group can often be selectively reduced.

Experimental Protocol: Selective Reduction using Tin(II) Chloride

This protocol describes the selective reduction of the nitro group of Methyl 3-cyclopropoxy-2-nitrobenzoate to yield Methyl 3-amino-2-cyclopropoxybenzoate.

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-cyclopropoxy-2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate (approximately 10-15 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the mixture is basic (pH ~8). This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3-amino-2-cyclopropoxybenzoate.

  • The product can be purified further by column chromatography on silica gel if necessary.

Reactant Product Reagents & Conditions Typical Yield
Methyl 3-cyclopropoxy-2-nitrobenzoateMethyl 3-amino-2-cyclopropoxybenzoateSnCl₂·2H₂O (4-5 eq), EtOH or EtOAc, Reflux85-95%

Diagram of the Reduction Workflow:

reduction_workflow start Methyl 3-cyclopropoxy-2-nitrobenzoate reagents SnCl2·2H2O, EtOH Reflux start->reagents Reaction workup Aqueous Workup (NaHCO3, Extraction) reagents->workup Quenching & Isolation product Methyl 3-amino-2-cyclopropoxybenzoate workup->product Purification hydrolysis_workflow start Methyl 3-cyclopropoxy-2-nitrobenzoate reagents NaOH, MeOH/H2O Reflux start->reagents Saponification acidification Acidification (HCl) & Isolation reagents->acidification Workup product 3-cyclopropoxy-2-nitrobenzoic acid acidification->product

Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.

III. Palladium-Catalyzed Cross-Coupling Reactions

Recent advances in catalysis have enabled the use of nitroarenes as electrophiles in cross-coupling reactions, offering a powerful alternative to traditional aryl halides. [3]This "denitrative coupling" allows for the formation of new C-C and C-N bonds at the position of the nitro group.

Causality Behind Experimental Choices:
  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an aryl electrophile and an organoboron reagent. [4]For the direct coupling of nitroarenes, specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., BrettPhos) are often required to facilitate the challenging oxidative addition of the C-NO₂ bond. [3]* Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl electrophile and an amine. [5]Similar to the Suzuki coupling, direct amination of nitroarenes has been reported and relies on specific palladium/ligand systems. [6]The choice of base is also crucial and must be compatible with the ester functionality.

The cyclopropane ring is generally stable under the basic conditions typically employed in Suzuki-Miyaura and Buchwald-Hartwig reactions. [6]

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling

This protocol provides a general framework for the direct Suzuki-Miyaura coupling of Methyl 3-cyclopropoxy-2-nitrobenzoate with an arylboronic acid. Note: This is an advanced application and may require significant optimization.

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos or similar biarylphosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add Methyl 3-cyclopropoxy-2-nitrobenzoate (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction flask.

  • Add the remaining degassed solvent.

  • Heat the reaction mixture at a high temperature (e.g., 100-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Reactant Product Reagents & Conditions Potential
Methyl 3-cyclopropoxy-2-nitrobenzoateMethyl 3-cyclopropoxy-2-arylbenzoateArylboronic acid, Pd(OAc)₂/BrettPhos, Base (e.g., Cs₂CO₃), Toluene, High Temp.Feasible

Diagram of the Denitrative Coupling Concept:

suzuki_concept start Methyl 3-cyclopropoxy-2-nitrobenzoate product Methyl 3-cyclopropoxy-2-arylbenzoate start->product Suzuki-Miyaura Coupling reagents Ar-B(OH)2 Pd(0) Catalyst Base reagents->product side_product M-NO2 product->side_product

Caption: Conceptual workflow for denitrative Suzuki-Miyaura coupling.

IV. Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. [7][8]In this case, the nitro group itself can act as a leaving group, being displaced by a suitable nucleophile.

Causality Behind Experimental Choices:

For a successful SNAr reaction displacing the nitro group, the aromatic ring must be sufficiently activated. The presence of the ester group ortho to the nitro group provides some activation. The reaction is typically carried out with strong nucleophiles in polar aprotic solvents.

  • Nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides, and thiolates are effective nucleophiles for this transformation. [9]* Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal as they solvate the cation of the nucleophilic salt, leaving the anion highly reactive.

Experimental Protocol: SNAr with an Alkoxide

This protocol outlines the displacement of the nitro group with a generic alkoxide.

Materials:

  • Methyl 3-cyclopropoxy-2-nitrobenzoate

  • Sodium alkoxide (e.g., sodium methoxide, NaOMe)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 3-cyclopropoxy-2-nitrobenzoate (1.0 eq) and anhydrous DMF or DMSO.

  • Add the sodium alkoxide (1.1-1.5 eq) portion-wise at room temperature.

  • The reaction may be heated (e.g., 60-100 °C) to drive it to completion. Monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reactant Product Reagents & Conditions Potential
Methyl 3-cyclopropoxy-2-nitrobenzoateMethyl 3-cyclopropoxy-2-alkoxybenzoateNaOR (e.g., NaOMe), DMF or DMSO, HeatFeasible

Diagram of the SNAr Reaction:

snar_reaction reactant Methyl 3-cyclopropoxy-2-nitrobenzoate intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Nucleophilic Attack nucleophile + Nu- product Substituted Product + NO2- intermediate->product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

  • D. G. Blackmond, S. L. Buchwald, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 848. [Link]

  • Journal of Chemical Education (2023). Microscale Catalytic Hydrogenation of Cyclopropane with Nanoparticle Palladium. [Link]

  • The Journal of Physical Chemistry B (2000). Catalytic Cyclopropane Hydrogenation on Platinum(111) Using In Situ Soft X-ray Methods. [Link]

  • Beilstein Journal of Organic Chemistry (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Chemistry Frontiers (2020). Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability. [Link]

  • Journal of the American Chemical Society (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Journal of Chemical Research, Synopses (1998). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Center for Biotechnology Information. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. [Link]

  • Arkivoc (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Center for Biotechnology Information. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. [Link]

  • Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. [Link]

  • Molecules (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. [Link]

  • YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]

  • Green Chemistry (2007). Hydrolysis and saponification of methyl benzoates. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. The synthesis of cyclopropane amino acids and peptides.
  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Chemistry Stack Exchange (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • MDPI (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Google Patents.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • National Center for Biotechnology Information. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-cyclopropoxy-2-nitrobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of the cyclopropoxy moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the nitro and ester functionalities offer versatile handles for further synthetic transformations. This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and reproducible two-step process. The protocols have been developed with a focus on scalability, safety, and purity, addressing the critical considerations for drug development and manufacturing.

The synthesis proceeds via two key transformations:

  • Nitration of Methyl 3-hydroxybenzoate: An electrophilic aromatic substitution to introduce the nitro group at the 2-position of the aromatic ring.

  • Williamson Ether Synthesis: A nucleophilic substitution to introduce the cyclopropoxy group.

This guide provides in-depth technical details, explains the rationale behind the chosen experimental parameters, and offers practical insights for successful scale-up.

Reaction Scheme

G cluster_0 Part 1: Nitration cluster_1 Part 2: Williamson Ether Synthesis A Prepare Nitrating Mixture (HNO₃ in H₂SO₄ at 0-5°C) C Slowly add Nitrating Mixture to Substrate Solution (0-5°C) A->C B Dissolve Methyl 3-hydroxybenzoate in H₂SO₄ at 0-5°C B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench on Ice-Water D->E F Isolate Crude Product (Vacuum Filtration) E->F G Purify by Recrystallization (Ethanol/Water) F->G H Dry Purified Product G->H I Prepare NaH Suspension in Anhydrous DMF (0-5°C) H->I Intermediate Product J Add Methyl 3-hydroxy-2-nitrobenzoate Solution (0-10°C) I->J K Stir at RT (Deprotonation) J->K L Add Cyclopropyl Bromide (0-5°C) K->L M Heat to 50-60°C L->M N Reaction Monitoring (TLC/HPLC) M->N O Quench with aq. NH₄Cl N->O P Aqueous Work-up & Extraction O->P Q Purify by Recrystallization or Chromatography P->Q R Dry Final Product Q->R

Application Notes & Protocols: Nitrocyclopropanes as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Potential of a Strained Ring System

Nitrocyclopropanes (NCPs) represent a fascinating and highly versatile class of building blocks in modern organic synthesis. The convergence of two key features—the inherent ring strain of the cyclopropane moiety and the powerful electron-withdrawing nature of the nitro group—imbues these molecules with a unique reactivity profile.[1][2][3] This electronic arrangement polarizes the distal C-C bond of the cyclopropane ring, rendering it susceptible to cleavage under a variety of conditions, including thermal, nucleophilic, or Lewis acidic activation.[1] The synthetic power of nitrocyclopropanes lies in their ability to undergo controlled ring-opening reactions to generate valuable 1,3-dipolar intermediates or their equivalents. These intermediates can be trapped in a variety of subsequent transformations, enabling the rapid construction of complex acyclic and heterocyclic scaffolds.[1] Furthermore, the nitro group itself is a versatile functional handle that can be converted into a wide array of other functionalities, further enhancing the synthetic utility of these building blocks.[1][3]

This guide provides an in-depth exploration of the key synthetic transformations of nitrocyclopropanes, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Core Synthetic Strategies for Accessing Nitrocyclopropanes

Before delving into their applications, it is crucial to understand the primary methods for synthesizing these valuable building blocks. The most prevalent strategies include:

  • Michael-Initiated Ring Closure (MIRC): This is a powerful and widely used method that typically involves the conjugate addition of a nucleophile (such as a malonate ester) to a nitroalkene, followed by an intramolecular cyclization.[4][5] This approach is particularly well-suited for the synthesis of electron-deficient cyclopropanes and has been successfully adapted for asymmetric catalysis.[4][6]

  • Reactions of Alkenes with Nitro-Substituted Diazo Compounds: The reaction of alkenes with diazo compounds bearing a nitro group, often in the presence of a rhodium(II) catalyst, provides a direct route to nitrocyclopropanes.[2][3]

  • Intramolecular Cyclization of γ-Nitro Alcohols and Related Compounds: Dehydration or activation of the hydroxyl group in γ-nitro alcohols can trigger an intramolecular nucleophilic attack of the nitronate anion to form the cyclopropane ring.[2][7]

The choice of synthetic route is dictated by the desired substitution pattern on the cyclopropane ring and the required stereochemistry of the final product.

Key Transformations and Synthetic Applications

The synthetic utility of nitrocyclopropanes is most prominently displayed in their diverse ring-opening and rearrangement reactions.

Nucleophilic Ring-Opening Reactions: A Gateway to Functionalized Amines and Heterocycles

The polarized nature of the nitrocyclopropane ring makes it susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via cleavage of the C-C bond distal to the nitro group, leading to the formation of a γ-nitro anion, which can be protonated or trapped with an electrophile.

A particularly useful application of this reactivity is the synthesis of γ-nitroamines through the ring-opening of nitrocyclopropanes with amine nucleophiles. This transformation can be efficiently catalyzed by Lewis acids such as Ni(ClO₄)₂·6H₂O.[1]

Diagram 1: General Workflow for Nucleophilic Ring-Opening

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Nitrocyclopropane Nitrocyclopropane Lewis_Acid Lewis Acid Catalyst (e.g., Ni(ClO4)2·6H2O) Nitrocyclopropane->Lewis_Acid Activation Nucleophile Nucleophile (e.g., Amine) Nucleophile->Lewis_Acid Gamma_Nitro_Product γ-Nitro Product Lewis_Acid->Gamma_Nitro_Product Ring-Opening & Nucleophilic Attack Solvent Solvent (e.g., DCM) Temperature Room Temperature

Caption: Workflow for Lewis acid-catalyzed nucleophilic ring-opening of nitrocyclopropanes.

Protocol 1: Synthesis of γ-Nitroamines via Nickel-Catalyzed Ring-Opening

This protocol describes the nickel-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylate with an amine nucleophile.[1]

Materials:

  • Methyl 1-nitrocyclopropanecarboxylate (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Ni(ClO₄)₂·6H₂O (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 1-nitrocyclopropanecarboxylate (0.1 mmol, 1.0 eq) in dichloromethane (1.0 mL), add Ni(ClO₄)₂·6H₂O (0.01 mmol, 10 mol%).

  • Add the amine nucleophile (0.12 mmol, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-nitroamine.[1]

Cascade Reactions: Rapid Construction of Complex Heterocycles

Nitrocyclopropanes are excellent substrates for cascade or domino reactions, where a single activation event initiates a sequence of transformations to rapidly build molecular complexity.[1] A powerful example is the reaction of nitrocyclopropane carboxylates with alkynes or alkenes, which can proceed through an intramolecular rearrangement to a cyclic nitronate, followed by a cycloaddition.[8][9]

Diagram 2: Cascade Rearrangement/Cycloaddition Mechanism

G NCP Nitrocyclopropane Carboxylate LA_Complex Lewis Acid-NCP Complex (A) NCP->LA_Complex Lewis Acid Coordination Nitronate Cyclic Nitronate Intermediate (2) LA_Complex->Nitronate Intramolecular Rearrangement Bicyclic_Intermediate Bicyclic Intermediate (B) Nitronate->Bicyclic_Intermediate [3+2] Cycloaddition Alkyne Alkyne/Alkene Alkyne->Bicyclic_Intermediate Final_Product Aziridinoisoxazole or Isoxazolo[2,3-b]isoxazole Bicyclic_Intermediate->Final_Product Further Transformation

Sources

Synthesis of aminocyclopropane carboxylic acids from nitrocyclopropanes

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Synthesis of Aminocyclopropane Carboxylic Acids from Nitrocyclopropanes Audience: Researchers, scientists, and drug development professionals.

Abstract

Aminocyclopropane carboxylic acids (ACCs) and their derivatives are conformationally constrained amino acids that serve as invaluable building blocks in medicinal chemistry and drug development.[1][2] Their rigid cyclopropane scaffold allows for the precise positioning of pharmacophoric elements, making them ideal for crafting peptidomimetics and potent enzyme inhibitors.[1][3] This guide details a robust and stereocontrolled pathway for the synthesis of ACCs, utilizing nitrocyclopropanes as versatile and strategically important precursors.[4] We will explore the critical reductive transformation of the nitro group to the corresponding amine, providing detailed mechanistic insights, a comparative analysis of common methodologies, and validated, step-by-step laboratory protocols suitable for implementation in a research and development setting.

Strategic Overview: The Nitrocyclopropane Pathway to ACCs

The conversion of nitrocyclopropanes to aminocyclopropanes is a cornerstone transformation for accessing the ACC scaffold. The nitro group serves as a masked amino group, but its potent electron-withdrawing nature is also instrumental in the initial construction of the cyclopropane ring itself, particularly in Michael-Initiated Ring Closure (MIRC) strategies.[4] This dual role makes the overall synthetic sequence efficient and powerful.

The general pathway involves two key stages: the formation of a nitrocyclopropane carboxylate, often from readily available unsaturated precursors, followed by the selective reduction of the nitro moiety to the desired amine. Modern methods allow for high diastereoselectivity in the cyclopropanation step, which can be directly translated to the final amino acid product, preserving stereochemical integrity.[5][6]

G A Unsaturated Carbonyl (e.g., α,β-Unsaturated Ester) B Nitrocyclopropane Carboxylate A->B Cyclopropanation (e.g., + Nitromethane) C Aminocyclopropane Carboxylate (Ester) B->C Selective Nitro Reduction (e.g., Zn/HCl) D Aminocyclopropane Carboxylic Acid (ACC) C->D Ester Hydrolysis (Saponification) G cluster_0 Start Nitrocyclopropane (R-NO2) Desired Aminocyclopropane (R-NH2) Start->Desired Desired Pathway (e.g., Zn, HCl in i-PrOH) Side1 Carbonyl Compound (Nef Reaction) Start->Side1 Side Reaction (Strong Aqueous Acid) Side2 Ring-Opened Product (e.g., Furan) Start->Side2 Side Reaction (Harsh Conditions / Specific Reagents)

Figure 2: Reaction pathways for nitrocyclopropane transformation.

Comparison of Reduction Methodologies

Several methods are commonly employed for the reduction of nitro groups. The choice depends on the substrate's overall functionality and the desired scale of the reaction. [7][8]

Method Reagents & Conditions Advantages Disadvantages & Considerations
Catalytic Hydrogenation H₂, Pd/C (or Raney Ni), RT, 1-50 atm Very clean, product isolated by filtration. High efficiency. [7][9] May reduce other functional groups (alkenes, alkynes, some protecting groups). [9]Requires specialized hydrogenation equipment.
Metal-Acid Reduction (Fe) Fe powder, Acetic Acid or NH₄Cl, Reflux Mild, chemoselective, and cost-effective. [7][9]Tolerates many functional groups. [9] Heterogeneous reaction can sometimes be slow. Requires aqueous workup to remove iron salts.
Metal-Acid Reduction (Sn) Sn or SnCl₂, HCl, Ethanol Historically common. SnCl₂ can be mild and selective. [9][10] Stoichiometric amounts of tin are required, and disposal of tin waste can be problematic. Can promote side reactions with certain substrates. [11]

| Metal-Acid Reduction (Zn) | Zn dust, HCl or Acetic Acid, Alcohol solvent | Highly effective for nitrocyclopropanes. [12]Generally provides high yields and clean conversions. [12]Mild conditions preserve the cyclopropane ring. | Exothermic reaction requires careful temperature control. Requires workup to remove zinc salts. |

For the synthesis of ACCs, Zinc in acidic isopropanol is a highly recommended method due to its demonstrated success, high yields, and compatibility with the cyclopropane ring system. [12]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 4.1: Synthesis of a Model Nitrocyclopropane Carboxylate

This protocol is adapted from the one-pot synthesis of trans-2-carbonyl-1-nitrocyclopropanes. [5][6]

  • Materials:

    • α,β-Unsaturated ester (e.g., Ethyl Cinnamate) (1.0 eq)

    • Nitromethane (1.5 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq)

    • (Diacetoxyiodo)benzene (PIDA) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • To a stirred solution of the unsaturated ester (1.0 eq) and nitromethane (1.5 eq) in anhydrous DCM at room temperature, add DBU (2.2 eq) dropwise.

    • Stir the mixture for 30 minutes. The reaction progress can be monitored by TLC for the consumption of the starting ester.

    • Add (diacetoxyiodo)benzene (1.2 eq) in one portion.

    • Continue stirring at room temperature for 12-24 hours until TLC analysis indicates the formation of the nitrocyclopropane product.

    • Upon completion, quench the reaction by adding 1M HCl (aq).

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrocyclopropane carboxylate.

Protocol 4.2: Zinc-Mediated Reduction to Aminocyclopropane Carboxylate

This protocol is based on an established, high-yielding method for the reduction of nitrocyclopropane carboxylates. [12]

  • Materials:

    • Nitrocyclopropane carboxylate (from Protocol 4.1) (1.0 eq)

    • Zinc dust (<10 micron, activated) (5.0 - 10.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Isopropanol (i-PrOH)

    • Diethyl ether or Ethyl acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend the nitrocyclopropane carboxylate (1.0 eq) in isopropanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Add zinc dust (5.0-10.0 eq) to the mixture.

    • To the vigorously stirred suspension, add concentrated HCl dropwise via a syringe or dropping funnel over 30-60 minutes. Caution: The reaction is exothermic; maintain the internal temperature below 20 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH of the aqueous layer is basic (pH ~8-9). Be cautious of gas evolution.

    • Filter the resulting slurry through a pad of Celite® to remove zinc salts, washing the pad thoroughly with ethyl acetate or diethyl ether.

    • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude aminocyclopropane carboxylate. The product can be purified further by column chromatography or crystallization if necessary. Typical yields range from 54-99%. [12]

Protocol 4.3: Saponification to the Final ACC Derivative
  • Materials:

    • Aminocyclopropane carboxylate (from Protocol 4.2) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the amino ester in a THF/water mixture.

    • Add LiOH or NaOH and stir the mixture at room temperature. Monitor the hydrolysis by TLC until the starting ester is consumed.

    • Cool the mixture to 0 °C and carefully acidify to pH ~6-7 with 1M HCl. The product may precipitate at its isoelectric point.

    • If a precipitate forms, it can be collected by filtration. If not, the product can be concentrated and purified by recrystallization or ion-exchange chromatography.

Troubleshooting and Expert Insights

  • Incomplete Reduction (Protocol 4.2): If the reaction stalls, the zinc may be passivated. Freshly activated zinc dust or the addition of a small amount of a co-solvent like water can sometimes facilitate the reaction. Ensure the HCl addition is slow and steady to maintain reactivity.

  • Low Yield: Low yields can result from competing side reactions. Maintaining a low temperature during the initial stages of the exothermic reduction is critical to suppress the formation of byproducts.

  • Purification Challenges: The resulting amino esters/acids can be highly polar. For chromatography, consider adding a small amount of triethylamine (~1%) to the eluent to prevent streaking on the silica gel column. For the final amino acid, ion-exchange chromatography is often the most effective purification method.

Conclusion

The synthetic route from nitrocyclopropanes represents a highly effective and stereocontrolled method for accessing valuable aminocyclopropane carboxylic acid derivatives. [1][4]By carefully selecting the reduction conditions—with zinc and HCl in isopropanol being a prime example—researchers can efficiently convert the nitro group to the desired amine while preserving the sensitive cyclopropane ring. [12]The protocols and insights provided herein offer a practical framework for scientists in drug discovery and chemical research to synthesize these important molecular building blocks.

References

  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC. (n.d.).
  • Ghosh, A., Lipisa, Y. B., Fridman, N., & Szpilman, A. M. (2023). 2-Nitro-cyclopropyl-1-carbonyl Compounds from Unsaturated Carbonyl Compounds and Nitromethane via Enolonium Species. The Journal of Organic Chemistry, 88(4), 1977–1987.
  • 2-Nitro-cyclopropyl-1-carbonyl Compounds from Unsaturated Carbonyl Compounds and Nitromethane via Enolonium Species. (2023). Ariel University.
  • (PDF) Nitrocyclopropanes: Synthesis and properties. (n.d.).
  • Ghosh, A., Lipisa, Y. B., Fridman, N., & Szpilman, A. M. (2023). 2-Nitro-cyclopropyl-1-carbonyl Compounds from Unsaturated Carbonyl Compounds and Nitromethane via Enolonium Species. The Journal of Organic Chemistry, 88(4), 1977–1987.
  • Ghosh, A., Lipisa, Y. B., Fridman, N., & Szpilman, A. M. (2023). 2-Nitro-cyclopropyl-1-carbonyl Compounds from Unsaturated Carbonyl Compounds and Nitromethane via Enolonium Species. Journal of Organic Chemistry.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. (n.d.).
  • First synthesis of acylated nitrocyclopropanes - PMC. (n.d.).
  • Nef Reaction. (2025). Alfa Chemistry.
  • Nef reaction. (n.d.). Wikipedia.
  • Nef Reaction. (n.d.). Organic Chemistry Portal.
  • An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. (2004). The Journal of Organic Chemistry.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex synthesis and purification of Methyl 3-cyclopropoxy-2-nitrobenzoate . This compound is a highly valuable intermediate, most notably utilized in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone compounds, which act as potent Notch signaling pathway inhibitors for oncology applications[1].

Below, you will find a self-validating methodology, mechanistic troubleshooting guides, and a quantitative data summary to ensure high-fidelity results in your laboratory.

Experimental Methodology: Synthesis & Purification Workflow

The most robust method for synthesizing this compound relies on a modified Simmons-Smith cyclopropanation of methyl 2-nitro-3-(vinyloxy)benzoate[1]. The protocol below details the exact sequence required to isolate high-purity product while mitigating side reactions.

Step-by-Step Protocol
  • System Preparation: Flame-dry a 3-necked, 500 mL flask. Purge with inert nitrogen gas.

  • Carbenoid Pre-formation: Add 100 mL of a 1M diethylzinc solution in hexanes and cool to -10 °C. Slowly add a solution of 2,2,2-trichloroacetic acid (TCA, 100 mmol) in 100 mL dichloromethane (DCM) via an addition funnel. Stir for 10 minutes[1].

    • Causality: TCA modifies the Lewis acidity of the zinc species, accelerating the formation of the highly reactive zinc carbenoid while suppressing unwanted polymerization of the vinyl ether. Strict temperature control (-10 °C) is mandatory to prevent premature, exothermic decomposition of the carbenoid.

  • Diiodomethane Addition: Dropwise add diiodomethane (100 mmol) via syringe. Stir for an additional 10 minutes[1].

  • Substrate Introduction: Slowly add the starting material, methyl 2-nitro-3-(vinyloxy)benzoate (33.2 mmol), dissolved in 20 mL DCM. Allow the reaction to gradually warm to room temperature and stir overnight[1].

  • Quenching: Cool the mixture back to 0 °C and carefully quench with 1M aqueous HCl[1].

    • Causality: 1M HCl safely protonates unreacted diethylzinc and solubilizes zinc byproducts into aqueous ZnCl₂, preventing the formation of intractable zinc hydroxide emulsions that trap the product during extraction.

  • Extraction & Washing: Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, distilled water, and brine[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Flash Chromatography: Purify the crude residue via silica gel chromatography using a gradient of Hexanes and Ethyl Acetate (EtOAc)[2].

Workflow A Methyl 2-nitro-3-(vinyloxy)benzoate (Starting Material) B Zn Carbenoid Formation (Et2Zn, CH2I2, TCA, -10°C) A->B C Cyclopropanation Reaction (Warm to RT, Overnight) B->C D Quench & Aqueous Workup (1M HCl, DCM Extraction) C->D E Silica Gel Chromatography (Hexanes/EtOAc Gradient) D->E F Pure Methyl 3-cyclopropoxy-2-nitrobenzoate (Target Compound) E->F

Workflow for the synthesis and purification of Methyl 3-cyclopropoxy-2-nitrobenzoate.

Troubleshooting Guide (Q&A)

Q: Why am I recovering large amounts of unreacted vinyl ether starting material after 24 hours? Root Cause & Solution: The Simmons-Smith reaction is exceptionally sensitive to moisture, which rapidly hydrolyzes the diethylzinc reagent before the carbenoid can form. Furthermore, the order of addition is critical. Ensure all solvents are strictly anhydrous. You must pre-form the zinc carbenoid at -10 °C (Et₂Zn + TCA, followed by CH₂I₂) before introducing the vinyl ether substrate[1].

Q: My crude product contains a significant amount of polymeric impurities, drastically reducing yield. How do I prevent this? Root Cause & Solution: Vinyloxy aromatics are prone to cationic polymerization in the presence of strong Lewis acids. If the temperature exceeds -10 °C during the initial mixing of Et₂Zn and TCA, uncontrolled exothermic reactions alter the active zinc species. Maintain a strict -10 °C internal temperature during carbenoid generation to ensure cyclopropanation outcompetes polymerization.

Q: During silica gel chromatography, the target product co-elutes with a yellow nitroaromatic impurity. How can I improve resolution? Root Cause & Solution: Nitrobenzoates exhibit strong dipole-dipole interactions and hydrogen bonding, often leading to tailing on standard silica gel. If a Hexanes/EtOAc gradient fails to resolve the peaks, switch your mobile phase to a Toluene/Ethyl Acetate gradient. Toluene induces π-π interactions with the stationary phase and the analytes, often providing the orthogonal selectivity needed to separate structurally similar aromatic byproducts.

Troubleshooting Issue1 Low Yield / Unreacted SM Root1 Moisture in System or Incorrect Addition Order Issue1->Root1 Sol1 Use Anhydrous Solvents Pre-form Carbenoid at -10°C Root1->Sol1 Issue2 Polymer Side-Products Root2 Poor Temp Control or Excess Lewis Acidity Issue2->Root2 Sol2 Maintain -10°C during Et2Zn/TCA/CH2I2 mixing Root2->Sol2 Issue3 Co-elution on Silica Root3 Dipole Interactions with Stationary Phase Issue3->Root3 Sol3 Switch to Toluene/EtOAc or use Deactivated Silica Root3->Sol3

Diagnostic logic tree for common issues during cyclopropanation and purification.

Frequently Asked Questions (FAQs)

Q: Is the 1M HCl quench strictly necessary, or can I use saturated ammonium chloride (NH₄Cl)? A: While saturated NH₄Cl is a standard, mild quench in organometallic chemistry, 1M HCl is strongly preferred for this specific matrix[1]. It fully solubilizes the zinc salts. Using NH₄Cl often results in a thick, white emulsion of zinc hydroxide (Zn(OH)₂) during the DCM extraction, which traps the product and severely complicates phase separation.

Q: How should I track the purification of Methyl 3-cyclopropoxy-2-nitrobenzoate? A: UV detection at 220 nm or 254 nm is highly effective due to the strong absorbance of the nitrobenzoate chromophore[1]. On Thin Layer Chromatography (TLC), the cyclopropanated product will typically exhibit a slightly higher Rf value than the highly polar vinyl ether precursor when run in Hexanes/EtOAc mixtures.

Q: Are there alternative synthesis routes if the Simmons-Smith approach fails? A: Yes. Alternative pathways involve the direct nucleophilic substitution of a cyclopropyl derivative onto an activated methyl 3-nitrobenzoate core[3]. However, this often requires harsher conditions and yields are generally lower due to the steric hindrance of the cyclopropoxy group[3].

Quantitative Data Summary

The following table summarizes the critical quantitative parameters required for a successful synthesis and purification campaign:

ParameterOptimal ValueMechanistic Rationale
Carbenoid Formation Temp. -10 °CPrevents thermal degradation of the highly reactive zinc carbenoid species[1].
Reagent Stoichiometry 3.0 eq Et₂Zn / CH₂I₂ / TCAAn excess is required to drive the cyclopropanation of the electron-deficient vinyl ether to completion[1].
Quenching Agent 1M Aqueous HClPrevents zinc hydroxide emulsions; ensures clean phase separation during DCM extraction[1].
Chromatography Gradient 0% to 20% EtOAc in HexanesProvides optimal resolution between the non-polar product and polar baseline impurities[2].
Analytical Monitoring HPLC: UV at 220 nmThe nitrobenzoate core provides strong UV absorbance for precise fraction collection[1].

References

  • Source: Google Patents (WIPO)
  • WO2014047374A1 - Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds (Chromatography Details)

Sources

Optimizing reaction conditions for Methyl 3-cyclopropoxy-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and refine your reaction conditions for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing Methyl 3-cyclopropoxy-2-nitrobenzoate?

A1: This synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of Methyl 3-hydroxy-2-nitrobenzoate with a cyclopropylating agent in the presence of a base. The electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group is critical, as it activates the aromatic ring for nucleophilic attack.[1][2]

Q2: What are the key reagents and their functions in this synthesis?

A2: The essential reagents are:

  • Starting Material: Methyl 3-hydroxy-2-nitrobenzoate. The phenolic proton is acidic and can be removed by a base to form a potent nucleophile.

  • Cyclopropylating Agent: This can be a cyclopropyl halide (e.g., cyclopropyl bromide) or cyclopropanol. This reagent provides the cyclopropyl group that is installed on the aromatic ring.

  • Base: A base is required to deprotonate the hydroxyl group of the starting material, forming a phenoxide. This deprotonation significantly increases the nucleophilicity of the oxygen atom.[3] Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[4]

  • Solvent: Polar aprotic solvents are generally preferred for SNAr reactions because they can solvate the cation of the base while leaving the anionic nucleophile more reactive.[1][5] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are common choices.[5]

Q3: Why is the nitro group essential for this reaction?

A3: The nitro group is a powerful electron-withdrawing group. Its presence ortho and para to the reaction site is crucial for stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the SNAr mechanism.[1][2] This stabilization lowers the activation energy of the reaction, allowing it to proceed under reasonable conditions. Without this activation, the aromatic ring would be too electron-rich to be attacked by the nucleophile.[2]

Q4: What safety precautions should be taken?

A4: Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and toxic solvents like DMF or DMSO.

  • Reagent Handling: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Concentrated acids and bases are corrosive and should be handled with care.

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Q5: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

A5: Low or no yield is a common issue that can stem from several factors. A systematic approach is best for diagnosis.

  • Cause 1: Ineffective Deprotonation. The formation of the phenoxide is the first critical step. If the base is not strong enough or has lost its activity, the reaction will not proceed.

    • Solution: Ensure your base is fresh and has been stored correctly. For carbonate bases (K₂CO₃, Cs₂CO₃), ensure they are anhydrous. If using NaH, which is a very strong base, make sure it has been stored under mineral oil and handled under an inert atmosphere to prevent reaction with moisture.[3]

  • Cause 2: Presence of Water. Water can protonate the phenoxide nucleophile, quenching the reaction. It can also react with strong bases like NaH.

    • Solution: Use anhydrous solvents. Solvents should be dried using appropriate methods, such as distillation from a drying agent or by using molecular sieves. Ensure all glassware is thoroughly dried before use.

  • Cause 3: Insufficient Temperature. SNAr reactions often require heating to overcome the activation energy barrier.[5]

    • Solution: Gradually increase the reaction temperature. A typical range for this type of reaction is 50-100 °C.[5][6] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product at different temperatures.

  • Cause 4: Poor Quality of Reagents. The purity of your starting material and cyclopropylating agent is crucial.

    • Solution: Verify the purity of your Methyl 3-hydroxy-2-nitrobenzoate and your cyclopropylating agent by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.

Q6: The reaction is very slow and does not go to completion, even after extended reaction times. How can I increase the reaction rate?

A6: A sluggish reaction points to suboptimal reaction kinetics.

  • Cause 1: Choice of Base and Solvent. The combination of base and solvent significantly impacts the reaction rate.

    • Solution: Consider switching to a more effective base/solvent system. Cesium carbonate (Cs₂CO₃) in DMF is often a highly effective combination for SNAr reactions.[7][8] The larger cesium cation is poorly solvated, leading to a more "naked" and reactive carbonate anion. Polar aprotic solvents like DMF or DMSO are superior to protic solvents for this reaction.[1][5]

  • Cause 2: Leaving Group on the Cyclopropyl Moiety. If you are using a cyclopropyl halide, the nature of the halide matters.

    • Solution: The reactivity of alkyl halides in SN2-type reactions follows the trend I > Br > Cl. If you are using cyclopropyl chloride, switching to cyclopropyl bromide or iodide could accelerate the reaction.

  • Cause 3: Inadequate Temperature. As mentioned previously, higher temperatures can increase the reaction rate.

    • Solution: Carefully increase the reaction temperature in increments (e.g., 10 °C at a time) while monitoring for any potential decomposition of starting materials or products.

Q7: I am observing a significant amount of a side product that appears to be the hydrolyzed carboxylic acid. How can I prevent this?

A7: The formation of 3-cyclopropoxy-2-nitrobenzoic acid is due to the hydrolysis of the methyl ester group under basic conditions.

  • Cause: The presence of water in the reaction mixture, combined with the basic conditions and elevated temperatures, can lead to saponification (base-catalyzed hydrolysis) of the ester.[9]

    • Solution 1: Ensure Anhydrous Conditions. This is the most critical step. Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

    • Solution 2: Use a Non-Hydrolytic Base. While all bases can promote this, milder bases like K₂CO₃ might be less aggressive than NaOH or KOH if trace water is present. However, ensuring anhydrous conditions is the more robust solution.

    • Solution 3: Minimize Reaction Time. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress closely and work it up promptly upon completion.

Q8: My purification by column chromatography is difficult, and the product is not clean. What can I do?

A8: Purification challenges often arise from closely eluting impurities or product instability.

  • Cause 1: Similar Polarity of Product and Starting Material. The starting material (a phenol) and the product (an ether) may have similar polarities, making separation difficult.

    • Solution: Optimize your chromatography solvent system. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This can help to resolve closely eluting spots.

  • Cause 2: Product Streaking on the Column. Acidic or basic functional groups can cause compounds to streak on silica gel.

    • Solution: If you suspect residual acidic or basic impurities, you can add a small amount of a modifier to your eluent. For example, adding 0.5-1% triethylamine can help with basic impurities, while a similar amount of acetic acid can help with acidic ones.

  • Solution 3: Consider Recrystallization. If the product is a solid, recrystallization can be a highly effective purification method.[10] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good quality crystals.

Data and Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterCondition 1Condition 2Rationale
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate)Cs₂CO₃ is more soluble and provides a more reactive phenoxide, often leading to faster reactions and higher yields.[4][7]
Solvent AcetonitrileDMF (Dimethylformamide)DMF is a highly polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the phenoxide.[5]
Temperature 80 °C (Reflux)75 °CHigher temperatures increase reaction rate, but must be balanced against potential side reactions or decomposition.[5][7]
Cyclopropylating Agent Cyclopropyl BromideCyclopropanolWhile halides are common, direct use of alcohols can be possible under certain conditions, though may require different activation.
Typical Yield Moderate (60-75%)High (85-95%)The combination of a stronger base and a more polar solvent often leads to improved yields.
Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

1. Reagent Setup:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq).

  • Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

2. Solvent and Reagent Addition:

  • Add anhydrous Dimethylformamide (DMF) to the flask via syringe to create a stirrable suspension (approx. 0.1 M concentration).

  • Add cyclopropyl bromide (1.5 eq) to the mixture via syringe.

3. Reaction:

  • Heat the reaction mixture to 75-80 °C in an oil bath.

  • Stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) every 1-2 hours until the starting material is consumed (typically 4-8 hours).

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 3-cyclopropoxy-2-nitrobenzoate as a solid or oil.

Visualizations

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism Reactants Methyl 3-hydroxy-2-nitrobenzoate + Base Phenoxide Phenoxide Nucleophile Reactants->Phenoxide Deprotonation Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Phenoxide->Meisenheimer Nucleophilic Attack (+ Cyclopropyl Halide) Product Methyl 3-cyclopropoxy-2-nitrobenzoate Meisenheimer->Product Elimination of Halide

Caption: The addition-elimination mechanism of the SNAr reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low or No Yield CheckBase Is the base active and anhydrous? Start->CheckBase CheckSolvent Is the solvent fully anhydrous? CheckBase->CheckSolvent Yes Sol_Base Solution: Use fresh, dry base. Consider Cs2CO3. CheckBase->Sol_Base No CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes Sol_Solvent Solution: Use freshly dried solvent. Run under inert gas. CheckSolvent->Sol_Solvent No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes Sol_Temp Solution: Increase temperature incrementally (e.g., 60 -> 80 -> 100 °C). Monitor by TLC. CheckTemp->Sol_Temp No Sol_Purity Solution: Verify purity by NMR or melting point. CheckPurity->Sol_Purity No ReRun Re-run experiment with optimized conditions. CheckPurity->ReRun Yes Sol_Base->ReRun Sol_Solvent->ReRun Sol_Temp->ReRun Sol_Purity->ReRun

Caption: A decision tree for troubleshooting low reaction yields.

References

  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • University of Calgary. Ch16 : ROH + R' X -> ROR' (Williamson). Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • ResearchGate. (2025, August 5). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Available at: [Link]

  • Wiley Online Library. One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • A 2 step synthesis of methyl 3-n. Available at: [Link]

  • RSC Education. (2016, October 15). Nitration of methyl benzoate. Available at: [Link]

  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available at: [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). Available at: [Link]

  • University of Missouri–St. Louis. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Preparation of methyl 3-nitrobenzoate. Available at: [Link]

  • Truman State University. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

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Technical Support Center: Stability & Handling of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with Methyl 3-cyclopropoxy-2-nitrobenzoate . This compound is a highly specialized, polyfunctional intermediate critical to the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone Notch inhibitors[1].

Because this molecule contains three distinct reactive motifs—a strained cyclopropoxy ether, an electron-withdrawing ortho-nitro group, and a hydrolyzable methyl ester—it presents unique stability challenges. This guide synthesizes structural causality with field-proven troubleshooting to ensure the integrity of your synthetic workflows.

Quantitative Vulnerability Matrix

To successfully handle this intermediate, you must understand its thermodynamic and kinetic boundaries. The ortho-nitro group strongly withdraws electron density from the ester, accelerating base-catalyzed hydrolysis[2]. Simultaneously, the cyclopropoxy ring is highly susceptible to electrophilic attack and ring-opening due to inherent angular strain (~27.5 kcal/mol)[3].

Table 1: Accelerated Stability Profile of Methyl 3-cyclopropoxy-2-nitrobenzoate

Environmental StressorConditionsTimeframe% Recovery (LC-MS)Primary Degradation Pathway
Aqueous Acid pH 2.0 (0.1% TFA), 25°C24 hours< 15%Cyclopropoxy ring-opening to propanol/allyl derivatives
Aqueous Base pH 10.0 (Carbonate), 25°C12 hours< 5%Ester saponification to 3-cyclopropoxy-2-nitrobenzoic acid
Aqueous Neutral pH 7.4 (Phosphate), 4°C7 days> 98%None (Stable)
Photolytic (UV) 254 nm, Ambient air, 25°C6 hours~ 60%Photochemical reduction to nitroso-aromatic species
Thermal (Dry) 80°C, Sealed under N₂48 hours> 95%Trace thermal ring-expansion

Diagnostic Troubleshooting & FAQs

This section addresses the most common anomalies encountered during the isolation and storage of this intermediate.

Q1: During LC-MS analysis, my primary peak disappears, and a new peak appears with a mass shift of -14 Da. What is happening? A1: You are observing base-catalyzed ester hydrolysis. The loss of a methyl group (-15 Da) and the gain of a proton (+1 Da) results in a net shift of -14 Da, indicating the formation of 3-cyclopropoxy-2-nitrobenzoic acid. Causality: The ortho-nitro group exerts a powerful inductive (-I) and resonance (-M) effect, rendering the ester carbonyl highly electrophilic and exceptionally vulnerable to ambient moisture if the storage environment is even slightly basic.

Q2: My compound degrades heavily when purified via standard silica gel chromatography. How can I prevent this? A2: Standard silica gel is mildly acidic (pH ~4.5-5.5). The cyclopropoxy oxygen acts as a Lewis base, coordinating with the acidic silanol groups. This protonation triggers a strain-release ring-opening event, destroying the cyclopropane moiety[3]. Solution: Pre-treat your silica column with 1% triethylamine (TEA) in your mobile phase to neutralize acidic sites, or switch to neutral alumina.

Q3: Can I store this intermediate in methanol at room temperature? A3: No. Storing this compound in protic solvents like methanol can lead to slow transesterification or acetalization of the ring-opened products if trace acid is present. Always store the compound as a lyophilized solid under an inert argon atmosphere at -20°C in amber vials to prevent both solvolysis and photolytic degradation.

Mechanistic Degradation Pathways

Understanding the exact mechanism of degradation allows you to design better protective conditions. Below are the two most critical degradation pathways visualized.

Pathway A: Base-Catalyzed Hydrolysis

The electron-deficient nature of the aromatic ring accelerates the nucleophilic attack of hydroxide ions on the ester.

Hydrolysis A Methyl 3-cyclopropoxy- 2-nitrobenzoate B Tetrahedral Intermediate A->B OH⁻ Attack (Basic pH) C 3-cyclopropoxy- 2-nitrobenzoic acid B->C -CH₃O⁻ D Methanol (Byproduct) B->D Leaving Group

Fig 1. Base-catalyzed ester hydrolysis of Methyl 3-cyclopropoxy-2-nitrobenzoate.

Pathway B: Acid-Catalyzed Ring Opening

Protonation of the ether oxygen leads to an oxonium intermediate. The relief of the 27.5 kcal/mol ring strain drives the heterolytic cleavage of the C-O bond.

RingOpening A Methyl 3-cyclopropoxy- 2-nitrobenzoate B Oxonium Ion Intermediate A->B H⁺ (Acidic pH) C Ring-Opened Alkyl Cation B->C C-O Bond Cleavage D Propanol / Allyl Derivatives C->D Nucleophilic Attack / Elimination

Fig 2. Acid-catalyzed cyclopropoxy ring-opening degradation mechanism.

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflow outlines the procedure for conducting a Forced Degradation System Suitability Test (SST) . This ensures your analytical methods can accurately separate the parent compound from its degradants.

Protocol: Forced Degradation & System Suitability Testing

Objective: Generate controlled degradants (hydrolyzed acid and ring-opened ether) to validate the resolving power of your UHPLC method.

Step 1: Preparation of the Stock Solution

  • Accurately weigh 10.0 mg of Methyl 3-cyclopropoxy-2-nitrobenzoate.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock. Causality Check: ACN is chosen over Methanol to absolutely rule out solvent-driven transesterification during the stress test.

Step 2: Acidic Stress Generation (Ring-Opening)

  • Transfer 1.0 mL of the stock solution to a 4 mL amber glass vial.

  • Add 1.0 mL of 0.1 N HCl (aqueous).

  • Cap tightly and incubate at 40°C for 4 hours.

  • Quenching: Neutralize immediately by adding 1.0 mL of cold 0.1 N NaOH. Self-Validation Check: The pH must be verified via micro-probe to be exactly 7.0 ± 0.2 before injection. If the pH is too low, the compound will continue to degrade inside the autosampler, invalidating the kinetic timepoint.

Step 3: Basic Stress Generation (Ester Hydrolysis)

  • Transfer 1.0 mL of the stock solution to a separate 4 mL amber glass vial.

  • Add 1.0 mL of 0.1 N NaOH (aqueous).

  • Incubate at 25°C for 2 hours.

  • Quenching: Neutralize with 1.0 mL of cold 0.1 N HCl. Causality Check: We use a lower temperature (25°C) for the basic stress compared to the acidic stress because the ortho-nitro group makes the ester hyper-reactive to base[2]. Heating would cause complete destruction of the chromophore.

Step 4: UHPLC-UV/MS Analysis

  • Inject 2 µL of the neutralized acidic stress, basic stress, and an unstressed control onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Use a gradient of Water/ACN containing 0.05% Formic Acid. System Suitability Criteria: The method is only considered valid if the resolution ( Rs​ ) between the parent peak and the basic degradant (3-cyclopropoxy-2-nitrobenzoic acid) is 2.0.

References

  • Title: Bis(fluoroalkyl)
  • Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers Source: The Journal of Chemical Thermodynamics (via ResearchGate) URL: [Link]

Sources

By-product formation in the nitration of cyclopropoxy-substituted aromatics

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nitration of Cyclopropoxy-Substituted Aromatics

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of cyclopropoxy-substituted aromatic compounds. Our focus is on understanding and mitigating the formation of common by-products to improve the yield and purity of your desired nitroaromatic product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries about the reaction, setting the foundation for deeper troubleshooting.

Q1: What are the expected products in the nitration of a cyclopropoxy-substituted aromatic ring?

The cyclopropoxy group (-O-c-Pr) is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). This is due to the oxygen atom's ability to donate electron density to the aromatic ring through resonance. Therefore, under standard nitrating conditions, the primary products expected are the ortho- and para-nitro isomers. The ratio between these isomers is influenced by steric hindrance; the bulky nature of the cyclopropoxy group can disfavor substitution at the adjacent ortho positions, often leading to a higher proportion of the para isomer.

Q2: What are the standard nitrating conditions for this reaction?

A classic and effective method for nitration is the use of a "mixed acid" solution, typically consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the key species that attacks the benzene ring.[1] Temperature control is critical; these reactions are highly exothermic and are typically run at low temperatures (e.g., 0-10 °C) to minimize side reactions.

Q3: Why is by-product formation a significant issue with this specific class of compounds?

The cyclopropoxy substituent, while effectively directing the nitration, also introduces unique vulnerabilities. The system has two primary points of reactivity that can lead to by-products under strong acidic and oxidative nitrating conditions:

  • The Ipso Position: The carbon atom on the aromatic ring directly attached to the cyclopropoxy group (the ipso-carbon) is highly activated and can be attacked by the nitronium ion.[2][3]

  • The Cyclopropyl Ring: The three-membered ring is highly strained and susceptible to acid-catalyzed ring-opening reactions.[4][5]

These competing reaction pathways are the primary source of the troubleshooting issues discussed below.

Part 2: Troubleshooting Guide: Identification and Mitigation of By-products

This section provides a detailed analysis of the most common by-products, their mechanisms of formation, and strategies to prevent them.

Issue 1: Formation of Phenolic By-products via Ipso-Nitration

Symptom: You observe a significant yield of a phenolic compound corresponding to the loss of the cyclopropoxy group and its replacement with a hydroxyl group.

Causality (The "Why"): This is a classic case of ipso-nitration. Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile (NO₂⁺) attacks a position already bearing a substituent.[2][6] In this case, the nitronium ion attacks the electron-rich ipso-carbon. The resulting intermediate is unstable and, instead of losing a proton, it expels the cyclopropoxy group as a carbocation, which is then neutralized. The subsequent workup of the reaction mixture protonates the resulting phenoxide to yield the phenol.

Visualizing the Mechanism: Main Pathway vs. Ipso-Attack

G cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Pathways A Cyclopropoxy Aromatic C Desired o/p-Nitro Product A->C Standard EAS Attack (ortho/para) D Unstable Ipso-Adduct A->D Ipso Attack B HNO₃ / H₂SO₄ (generates NO₂⁺) E Phenolic By-product D->E Loss of Cyclopropoxy Group

Caption: Competing pathways in the nitration of cyclopropoxy aromatics.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature Decreasing the temperature (e.g., to -10 °C or 0 °C) can increase the selectivity for the desired ortho/para substitution over the ipso-attack.
Use Milder Nitrating Agents Harsh mixed-acid conditions favor ipso-attack. Consider alternative, milder nitrating systems such as acetyl nitrate (AcONO₂) generated in situ from HNO₃ and acetic anhydride, or dinitrogen pentoxide (N₂O₅).
Change the Solvent Using a less polar solvent may sometimes disfavor the formation of the charged intermediates involved in the ipso pathway.
Issue 2: Formation of By-products with Aliphatic Side-Chains via Ring-Opening

Symptom: Your product mixture contains compounds where the cyclopropane ring has opened, often resulting in propenyl, allyl, or other C3 side-chains, which may or may not be further functionalized.

Causality (The "Why"): The high ring strain of the cyclopropane ring makes it susceptible to cleavage under strongly acidic conditions.[4][5] The reaction can be initiated by the protonation of the ether oxygen. This is followed by the opening of the ring to form a more stable secondary or primary carbocation. This carbocation can then be trapped by a nucleophile (like water or bisulfate) or undergo elimination to form an alkene. This process is a significant side reaction that competes with the desired aromatic nitration.

Visualizing the Mechanism: Acid-Catalyzed Ring-Opening

G A Cyclopropoxy Group (on Aromatic Ring) B Protonation of Ether Oxygen (H⁺ from H₂SO₄) A->B C Ring-Opening to form Carbocation Intermediate B->C D Elimination (E1) C->D E Nucleophilic Attack (e.g., by H₂O) C->E F Allylic/Propenyl By-product D->F G Functionalized Propyl By-product E->G

Caption: General mechanism for acid-catalyzed cyclopropyl ring-opening.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Reduce Acid Concentration Use the minimum amount of sulfuric acid necessary to catalyze the reaction. Excess strong acid will promote the ring-opening side reaction.
Use a Non-Acidic Nitrating System Reagents like nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent (like acetonitrile) can perform nitration without the presence of a strong Brønsted acid, thereby avoiding the trigger for ring-opening.
Strict Temperature Control As with ipso-nitration, higher temperatures provide the activation energy needed for the ring-opening pathway. Maintaining low temperatures is crucial.
Issue 3: Over-nitration Leading to Dinitro Compounds

Symptom: You isolate significant amounts of dinitro- or even trinitro-cyclopropoxy aromatic compounds.

Causality (The "Why"): The cyclopropoxy group is strongly activating. Once the first nitro group is added to the ring, the ring becomes deactivated. However, the activating effect of the cyclopropoxy group can still be strong enough to allow for a second nitration, especially under harsh conditions.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a precise stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess dramatically increases the probability of polynitration.
Reduce Reaction Time Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent the slower, secondary nitration from occurring.
Maintain Low Temperature Higher temperatures significantly increase the rate of the second nitration. Keeping the reaction cold is the most effective way to prevent over-nitration.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Controlled Nitration of a Cyclopropoxy Aromatic

This protocol is a starting point and should be optimized for your specific substrate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the cyclopropoxy-substituted aromatic compound (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the aromatic compound over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Troubleshooting Workflow for By-product Analysis

This workflow provides a logical sequence for identifying and addressing issues.

G A Low yield or impure product? B Analyze crude reaction mixture (GC-MS, LC-MS, ¹H NMR) A->B C Identify major by-products B->C D Is Phenol the major by-product? C->D Check Mass Spec E Are ring-opened products present? C->E Check Mass Spec & NMR F Are dinitro compounds present? C->F Check Mass Spec D->E No G Issue: Ipso-Nitration D->G Yes E->F No H Issue: Ring-Opening E->H Yes I Issue: Over-nitration F->I Yes J Action: - Lower Temperature - Use Milder Nitrating Agent G->J K Action: - Reduce Acid Conc. - Use Non-Acidic System H->K L Action: - Control Stoichiometry - Reduce Reaction Time I->L

Caption: A decision-tree for troubleshooting by-product formation.

References

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018). Available at: [Link]

  • Al-Zoubi, R. M., et al. Ipso nitration in organic synthesis. RSC advances, 13(30), 20921-20942. (2023). Available at: [Link]

  • Samec, J. S., et al. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 24(1), 1-10. (2018). Available at: [Link]

  • Unacademy. Notes on Ipso Nitration. Available at: [Link]

  • Cardiff University. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2023). Available at: [Link]

  • Bozorov, K., et al. Recent advances in ipso-nitration reactions. Arkivoc, 2017(1), 41-66. (2017). Available at: [Link]

  • All 'Bout Chemistry. Regioselective Nitration of Benzene JEE Trick Aromatic Electrophilic Substitution Nitration Rule. (2024). Available at: [Link]

  • Li, Z., et al. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein journal of organic chemistry, 15(1), 173-201. (2019). Available at: [Link]

  • Sotiropoulou, M., et al. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules, 28(24), 8048. (2023). Available at: [Link]

  • D'Accolti, L., et al. Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research, 2005(10), 678-680. (2005). Available at: [Link]

  • Kirihara, M., et al. DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: facile synthesis of allylic amides via a Ritter-type process. Organic & Biomolecular Chemistry, 13(24), 6790-6795. (2015). Available at: [Link]

  • Bak, J., et al. First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1378-1384. (2023). Available at: [Link]

  • Kenta, A., et al. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry, 61(19), 6470-6475. (1996). Available at: [Link]

  • Martí, C., et al. Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. The Journal of Physical Chemistry A, 127(47), 10061-10070. (2023). Available at: [Link]

  • Wikipedia. Nitro compound. Available at: [Link]

  • Chem Ed. Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. (2021). Available at: [Link]

  • Yang, J. C., et al. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Science, 361(6402), 584-588. (2018). Available at: [Link]

Sources

Troubleshooting guide for the reduction of the nitro group

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. The reduction of an aromatic nitro group to an aniline is a cornerstone transformation in drug development and materials science. Despite its apparent simplicity, the reaction is mechanistically complex, traversing multiple highly reactive intermediates.

As a Senior Application Scientist, I have designed this guide to move beyond standard "cookbook" protocols. Here, we dissect the causality behind common experimental failures—such as over-reduction, stalling, and emulsion formation—and provide self-validating workflows to ensure reproducible, chemoselective outcomes.

Mechanistic Overview: The Haber Pathway

Understanding the troubleshooting steps requires a firm grasp of the Haber mechanism for nitro reduction. The transformation does not occur in a single step; it is a cascade of two-electron reductions that can easily diverge into unwanted side reactions if conditions are not strictly controlled.

HaberMechanism cluster_main Primary Reduction Pathway cluster_side Dimerization (Side Reactions) Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxylamine Arylhydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxyarene Nitroso->Azoxy + Hydroxylamine (Condensation) Aniline Aniline (-NH2) Hydroxylamine->Aniline +2e-, +2H+ -H2O Azo Azoarene Azoxy->Azo Reduction Hydrazo Hydrazoarene Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage

The Haber mechanism for nitro reduction, illustrating primary pathways and competitive dimerization.

FAQ & Troubleshooting Guide

Q1: Why does my catalytic hydrogenation (Pd/C, H₂) result in the dehalogenation of my substrate? Causality : Noble metals, particularly Palladium, have a high affinity for aryl-halogen bonds (especially Ar-I and Ar-Br). Once the nitro group is partially or fully reduced, the electron-rich aromatic ring facilitates the oxidative addition of the Pd catalyst into the carbon-halogen bond, leading to rapid hydrodehalogenation as a competing pathway[1]. Solution : To preserve halogens, you must alter the electronic properties of the catalyst or the kinetics of the hydrogen transfer.

  • Switch to a poisoned catalyst, such as sulfided Platinum on Carbon (Pt(S)/C), which suppresses the oxidative addition pathway.

  • Alternatively, utilize a non-noble metal approach, such as the Béchamp reduction (Fe/NH₄Cl), which operates via single-electron transfer and is entirely blind to aryl halides[2].

Q2: My reaction stalls, and LC-MS shows a major impurity with a mass of[M+16] relative to the desired aniline. What is happening? Causality : A mass of[M+16] corresponds to the accumulation of the arylhydroxylamine intermediate (-NHOH). The final reduction step—cleaving the strong N-O bond to form the amine—possesses the highest activation energy in the sequence[3]. If the catalyst surface is poisoned, the hydrogen pressure is insufficient, or the solvent lacks the necessary proton-donating ability, the reaction will stall at this thermodynamic bottleneck. Solution :

  • Increase the hydrogen pressure or elevate the temperature to overcome the activation barrier.

  • Add a catalytic amount of a Brønsted acid (e.g., 1-2 equivalents of acetic acid). Protonation of the hydroxyl group transforms it into a superior leaving group (water), drastically accelerating the final reduction step.

Q3: I am observing brightly colored (yellow, orange, or red) impurities in my crude mixture. How do I prevent this? Causality : These colored impurities are dimeric coupling products: azoxy, azo, and hydrazo compounds. They form via the spontaneous condensation between the electrophilic nitroso intermediate and the nucleophilic hydroxylamine intermediate[4]. This dimerization is highly favored in basic conditions or when the reduction kinetics are too slow, allowing intermediates to accumulate and react with one another. Solution :

  • Ensure rapid, continuous hydrogen uptake by optimizing stirring (using baffled flasks) to eliminate mass-transfer limitations.

  • Strictly avoid basic additives unless you are intentionally synthesizing azo dyes. Maintain a neutral or slightly acidic reaction medium.

Q4: How do I handle the severe emulsions formed during the workup of a Tin (SnCl₂) or Iron (Fe) mediated reduction? Causality : Metal-mediated reductions generate stoichiometric quantities of metal oxides and hydroxides when the acidic reaction mixture is neutralized during workup[2]. These gelatinous, polymeric metal-hydroxide networks trap the organic product and stabilize unbreakable aqueous-organic emulsions. Solution :

  • For SnCl₂ : Do not neutralize to pH 7. Instead, heavily basify the aqueous layer with >3M NaOH (pH > 12). This converts the insoluble tin hydroxides into highly soluble stannate complexes ( [Sn(OH)6​]2− ), instantly breaking the emulsion and allowing clean extraction.

  • For Iron : Filter the crude reaction mixture through a tightly packed pad of Celite before any neutralization steps. Alternatively, add Rochelle salt (potassium sodium tartrate) to chelate the iron ions and keep them soluble during basic workup.

Quantitative Data: Method Comparison

MethodologyTypical ReagentsChemoselectivity (Halogens/Alkenes)Primary ByproductsSafety & Workup Considerations
Catalytic Hydrogenation H₂, Pd/C or Pt/CPoor (Prone to dehalogenation)Hydroxylamines (if stalled)Pyrophoric catalysts; requires pressure vessels.
Transfer Hydrogenation NH₄HCO₂, Pd/CModerate to GoodFormamide derivatives (rare)Generation of CO₂/NH₃ gas; mild conditions.
Béchamp Reduction Fe powder, NH₄ClExcellent (Fully tolerates both)Iron oxides (Fe₃O₄)Emulsion risks during workup; requires filtration.
Zinin Reduction Na₂S or (NH₄)₂SGood (Selective for mono-reduction)Elemental sulfurToxic H₂S gas risk; strong odors.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Catalytic Transfer Hydrogenation (CTH)

Design Logic : This protocol utilizes ammonium formate as a mild hydrogen donor with Pd/C. The slow, in-situ generation of hydrogen gas minimizes the over-reduction of sensitive functional groups like alkenes and limits dehalogenation.

Step-by-Step Methodology :

  • In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in methanol (0.2 M concentration).

  • Add ammonium formate (4.0 equiv) to the solution.

  • Carefully add 10% Pd/C (5 mol% Pd). Caution: Dry Pd/C can ignite methanol vapors; always add the catalyst under a gentle stream of inert gas (N₂/Ar).

  • Attach a reflux condenser and heat the mixture to 60 °C.

  • Self-Validation Checkpoint : Observe the reaction mixture. The steady evolution of small bubbles (CO₂ and NH₃ gases) visually confirms the thermal decomposition of the formate and the active generation of the reducing agent. If bubbling ceases before the starting material is consumed, the hydrogen donor has been depleted; add more ammonium formate.

  • Upon completion (monitored by TLC, typically 1-2 h), cool the mixture to room temperature.

  • Filter the suspension through a Celite pad to remove the catalyst, wash the pad thoroughly with methanol, and concentrate the filtrate under reduced pressure.

Protocol B: Modified Béchamp Reduction (Fe/NH₄Cl)

Design Logic : A highly chemoselective, single-electron transfer mechanism that perfectly tolerates halogens, alkynes, and carbonyls[5]. By substituting harsh concentrated HCl with mild NH₄Cl, functional group tolerance is maximized.

Step-by-Step Methodology :

  • Suspend the nitroarene (1.0 equiv) in a solvent mixture of Ethanol/Water (3:1 ratio, 0.2 M concentration).

  • Add ammonium chloride (2.0 equiv) and fine Iron powder (325 mesh, 5.0 equiv).

  • Heat the vigorously stirred suspension to 80 °C.

  • Self-Validation Checkpoint : Monitor the color of the iron powder. Initially metallic grey, the powder will progressively turn dark brown/black. This physical transformation indicates the oxidation of Fe(0) to Fe₃O₄ (magnetite), validating that the electron transfer to the nitro group is actively occurring[5].

  • After complete consumption of the starting material (typically 2-4 h), cool the mixture to room temperature.

  • Filter the crude, unneutralized mixture through a tightly packed pad of Celite, washing thoroughly with ethyl acetate to extract the product from the iron matrix.

  • Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free-based aniline.

References

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. OAE Publishing.1

  • Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Publications. 6

  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry (RSC Publishing). 4

  • PROCESS FOR THE CATALYTIC HYDROGENATION OF AROMATIC NITRO COMPOUNDS. European Patent Office. 3

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. 2

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. 5

Sources

Improving yield and purity of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate (CAS: 1584139-71-8).

This compound is a critical intermediate in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone compounds, which are potent inhibitors of the Notch signaling pathway used in targeted cancer therapies [1]. Because the starting material—methyl 2-nitro-3-(vinyloxy)benzoate—features an electronically deactivated and sterically hindered vinyloxy group, standard cyclopropanation methods often fail. This guide provides a self-validating, causality-driven protocol utilizing a Trichloroacetic Acid (TCA)-modified Furukawa-Simmons-Smith reaction to maximize yield and purity.

Reaction Workflow & Mechanistic Pathway

To overcome the low nucleophilicity of the vinyloxy substrate, we employ a modified Simmons-Smith cyclopropanation. By introducing TCA, we generate a highly electrophilic zinc carbenoid (Cl₃C-COO-Zn-CH₂I) that readily undergoes concerted cycloaddition with the deactivated alkene [2, 3].

G Reagents Reagents: Diethylzinc + Trichloroacetic Acid + Diiodomethane Carbenoid Reactive Intermediate: Trichloroacetoxy(iodomethyl)zinc (Cl3C-COO-Zn-CH2I) Reagents->Carbenoid -10 °C, CH2Cl2 10 min stirring Cycloaddition Concerted Cycloaddition (Stereospecific) Carbenoid->Cycloaddition Slow addition Overnight at RT Substrate Starting Material: Methyl 2-nitro-3-(vinyloxy)benzoate Substrate->Cycloaddition Workup Aqueous Workup: 1M HCl Quench (Breaks Zinc Emulsions) Cycloaddition->Workup Product Target Product: Methyl 3-cyclopropoxy-2-nitrobenzoate (Yield: >60%, Purity: >95%) Workup->Product

Workflow of the TCA-modified Furukawa-Simmons-Smith cyclopropanation for intermediate synthesis.

Self-Validating Experimental Protocol

This methodology transforms the standard literature procedure [1] into a self-validating system. At each critical juncture, an observable validation check is included to ensure the reaction is proceeding correctly before moving to the next step.

Reagent Stoichiometry (per 1.0 eq of Substrate):

  • Methyl 2-nitro-3-(vinyloxy)benzoate: 1.0 eq (e.g., 33.2 mmol)

  • Diethylzinc (1M in hexanes): 3.0 eq (100 mmol)

  • Trichloroacetic acid (TCA): 3.0 eq (100 mmol)

  • Diiodomethane: 3.0 eq (100 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step 1: Generation of the Electrophilic Zinc Carbenoid
  • Preparation: In a flame-dried, 3-necked flask under a strict nitrogen atmosphere, cool a solution of diethylzinc (100 mL, 1M in hexanes) to -10 °C using an ice/salt bath.

  • TCA Addition: Dissolve TCA (16.30 g) in anhydrous DCM (100 mL). Add this solution dropwise via an addition funnel over 15 minutes. Stir for 10 minutes.

  • Diiodomethane Addition: Add diiodomethane (8 mL) dropwise via syringe. Stir the resulting solution for exactly 10 minutes at -10 °C.

  • Validation Check: The solution must remain clear and homogeneous. The formation of a white, cloudy precipitate indicates moisture contamination (formation of insoluble ethylzinc hydroxide). If precipitation occurs, the carbenoid will not form efficiently, and the reaction must be aborted.

Step 2: Substrate Addition and Cycloaddition
  • Substrate Introduction: Dissolve methyl 2-nitro-3-(vinyloxy)benzoate (7.42 g) in anhydrous DCM (20 mL). Add this solution slowly via an addition funnel to the -10 °C carbenoid mixture.

  • Thermal Ramp: Remove the cooling bath and allow the reaction mixture to warm to room temperature naturally overnight (approx. 16 hours).

  • Validation Check: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc). A successful cycloaddition is validated by the disappearance of the starting material peak (typically RT = ~2.48 min) and the emergence of the product peak (RT = ~2.66 min) [1].

Step 3: Quenching and Isolation
  • Acidic Quench: Cool the reaction mixture to 0 °C. Slowly quench the reaction by adding 1M HCl (approx. 100 mL) dropwise.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL).

  • Validation Check: The organic and aqueous layers must separate cleanly within 3–5 minutes. If a milky emulsion persists, the pH is too high; add more 1M HCl until the aqueous layer reaches pH < 2, which solubilizes the zinc salts.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify via silica gel chromatography (hexanes/EtOAc) to yield the pure product.

Quantitative Data: Condition Optimization

The table below summarizes the causality behind our reagent selection, demonstrating why the TCA-modified Furukawa method is mandatory for this specific substrate.

Reaction ConditionReagent SystemEquivalents (Substrate : Zn : CH₂I₂ : Modifier)TemperatureReaction TimeIsolated YieldHPLC Purity
Standard Furukawa Et₂Zn / CH₂I₂1 : 3 : 3 : 00 °C to RT24 h< 20%~ 75%
Shi Modification Et₂Zn / CH₂I₂ / TFA1 : 3 : 3 : 3-10 °C to RT16 h45 - 50%~ 85%
TCA-Modified (Optimized) Et₂Zn / CH₂I₂ / TCA1 : 3 : 3 : 3-10 °C to RT16 h60 - 65% > 95%

Data Interpretation: The standard Furukawa method lacks the electrophilicity required to attack the deactivated vinyloxy group. While Trifluoroacetic acid (TFA - Shi Modification) improves yield, Trichloroacetic acid (TCA) provides the optimal balance of carbenoid stability and electrophilicity, minimizing side reactions and maximizing purity.

Troubleshooting & FAQs

Q: Why is my cyclopropanation yield stalling at 30-40% despite using excess reagents? A: Stalling in this specific reaction is almost always tied to carbenoid degradation prior to cycloaddition. The vinyloxy group on methyl 2-nitro-3-(vinyloxy)benzoate is electronically deactivated by the strongly electron-withdrawing nitro group on the adjacent aromatic ring. If the zinc carbenoid is not sufficiently electrophilic, it will undergo homocoupling (forming ethylene gas and zinc iodide) faster than it reacts with the substrate. Action: Ensure you are using the precise stoichiometric ratio of Trichloroacetic Acid (TCA) to Diethylzinc (1:1). Furthermore, ensure absolute anhydrous conditions; even trace moisture will hydrolyze diethylzinc, destroying the reagent before the carbenoid can form.

Q: How can I eliminate the stubborn zinc salt emulsions during the aqueous workup? A: The Furukawa modification utilizes stoichiometric amounts of zinc. During an aqueous quench, zinc ions readily form zinc hydroxide ( Zn(OH)2​ ), a gelatinous precipitate that traps your product and creates unbreakable emulsions. Action: Do not use neutral water or mild bicarbonate for the initial quench. You must quench the reaction at 0 °C with 1M HCl. The acid converts the insoluble zinc hydroxide into highly water-soluble zinc chloride ( ZnCl2​ ), ensuring a rapid and crisp phase separation between the aqueous layer and the DCM organic layer.

Q: I am observing a significant amount of polymeric byproducts. How do I prevent this? A: Polymeric byproducts typically arise from the acid-catalyzed polymerization of the vinyloxy starting material. While TCA is necessary to activate the zinc carbenoid, unreacted free TCA in the mixture can initiate cationic polymerization of the vinyl ether moiety. Action: Order of addition is critical. You must pre-form the zinc carbenoid by adding TCA to Diethylzinc first, followed by diiodomethane, allowing them to react completely for 10 minutes at -10 °C. Only after the carbenoid is fully formed should you add the methyl 2-nitro-3-(vinyloxy)benzoate substrate.

Q: Can I substitute Diethylzinc with a standard Zinc-Copper (Zn/Cu) couple to save costs? A: No. The classic Simmons-Smith reaction using a Zn/Cu couple generates a carbenoid (ICH₂ZnI) that is far too mild to react with an electron-deficient alkene like methyl 2-nitro-3-(vinyloxy)benzoate. The Furukawa modification (using dialkyl zinc) combined with an acidic modifier (TCA) is strictly required to achieve the necessary electrophilicity for this transformation [3].

References

  • Patent WO2014047374A1 - Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds as notch inhibitors. World Intellectual Property Organization.
  • Simmons–Smith reaction - Furukawa and Shi Modifications. Wikipedia, The Free Encyclopedia. Available at:[Link]

Handling and storage recommendations for nitro compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Handling and Storage of Nitro Compounds. Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative, field-proven insights into the safe management, storage, and troubleshooting of organic and inorganic nitro compounds.

Quantitative Hazard Data for Nitro Compounds

To establish a baseline for risk assessment, it is critical to understand the thermodynamic and reactive properties of these compounds. The explosive tendencies of aromatic nitro compounds increase significantly with the presence of multiple nitro groups[1].

Compound ClassExothermic Decomposition EnergyPrimary IncompatibilitiesKey Hazard Profile
Mononitroaromatics 220–410 kJ/mol[1]Strong bases, reducing agentsToxic via inhalation/skin absorption; moderate reactivity[1].
Polynitroaromatics > 410 kJ/molAmines, hydrides, sulfides, shockHigh detonation risk; shock-sensitive upon contamination[1][2].
Nitroalkanes Variable (highly exothermic)Heavy metals, strong alkalisCan form shock-sensitive salts; highly flammable[3].

Storage Segregation Logic

Proper storage is the first line of defense against catastrophic failure. The following diagram outlines the logical decision tree for safely storing nitro compounds to prevent accidental sensitization.

G Start Incoming Nitro Compound Check Assess Chemical Compatibility Start->Check Segregate Strictly Segregate from Amines, Bases & Hydrides Check->Segregate Temp Requires Low Temp Storage? Segregate->Temp Fridge Explosion-Proof Refrigerator (Spark-Proof) Temp->Fridge Yes Cabinet Ventilated Reactive/Flammable Storage Cabinet Temp->Cabinet No

Workflow for the safe storage and segregation of reactive nitro compounds.

Frequently Asked Questions (FAQs)

Q: Why do nitro compounds pose a shock-sensitivity risk, and what triggers it? A: Aromatic nitro compounds act as moderate to strong oxidizing agents. Their inherent instability stems from their high exothermic decomposition energies (typically 220-410 kJ/mol)[1]. While pure mononitro compounds are generally stable, they become highly shock-sensitive if cross-contaminated with strong bases, amines, or acids[2]. The causality lies in the acid-base reaction or the formation of unstable salts (e.g., nitronate salts) that dramatically lower the activation energy required for explosive decomposition[1].

Q: Why must I use an explosion-proof refrigerator for temperature-sensitive nitro compounds? A: Standard domestic refrigerators contain internal ignition sources, such as thermostats, light switches, and defrost heaters. If a highly volatile nitro compound (or its storage solvent) leaks, these internal sparks can ignite the trapped flammable vapors. Explosion-proof refrigeration equipment isolates all electrical components outside the storage compartment and utilizes magnetic door gaskets to prevent vapor ignition[4].

Q: Can I dispose of spent nitro compounds or nitrating mixtures in standard organic waste? A: Absolutely not. Nitro compounds must never be disposed of down the drain or mixed with general organic waste streams[2]. Mixing nitro waste with incompatible solvents (like amines or reducing agents) in a standard carboy can lead to pressurization and detonation. Waste must be collected in properly labeled, chemically compatible, dedicated containers, and spent nitrating acid mixtures must be carefully neutralized prior to disposal[2][5].

Troubleshooting Guides for Nitro Compound Workflows

Issue: Poor Peak Shape or Ghost Peaks in HPLC Analysis of Nitroaromatics

  • Symptom: Chromatograms exhibit severe peak tailing, shifting retention times, or unexpected ghost peaks during quantitative analysis.

  • Causality: Nitroaromatics are highly polarizable and can interact strongly with residual silanol groups on standard silica-based stationary phases. Furthermore, inappropriate mobile phase pH can lead to partial ionization of phenolic/acidic impurities.

  • Resolution: Ensure the mobile phase is thoroughly degassed to prevent air bubbles, which disrupt the optical path[2]. Utilize a highly end-capped reversed-phase C18 column to minimize silanol interactions. Optimize the organic modifier (e.g., switching from methanol to acetonitrile) and buffer the aqueous phase to a pH that ensures the compounds remain fully unionized during the run[2].

Issue: "Oiling Out" During Recrystallization of Solid Nitro Products

  • Symptom: Instead of forming pure crystals upon cooling, the nitro compound separates from the solvent as a dense, impure liquid phase (an oil).

  • Causality: Oiling out occurs when the melting point of the nitro compound is lower than the temperature at which the solution reaches saturation. Rapid cooling exacerbates this by forcing the solute out of the solvent matrix faster than the crystal lattice can form[2].

  • Resolution: Reheat the mixture gently until the oil completely redissolves. Add a small volume of additional solvent to lower the saturation temperature below the compound's melting point. Remove from heat and allow the flask to cool extremely slowly to room temperature before applying an ice bath[2].

Step-by-Step Methodology: Nitro Compound Spill Response

In the event of a localized spill within a fume hood or benchtop, immediate and methodical action is required to prevent vapor inhalation or reactive hazards.

Step 1: Evacuation and Assessment Immediately alert personnel in the vicinity. If the substance is highly volatile or flammable, eliminate all potential ignition sources (hot plates, stir motors)[2]. Assess if the spill is manageable or requires external hazardous materials response.

Step 2: Donning Appropriate PPE Standard nitrile gloves may degrade rapidly upon contact with certain nitroaromatics. Upgrade to heavy-duty chemical-resistant gloves (e.g., Viton or Butyl Rubber)[5]. Ensure you are wearing an ANSI Z87.1-compliant face shield or splash goggles, and a flame-resistant lab coat[2].

Step 3: Containment Never use combustible materials (like paper towels or sawdust) to absorb reactive nitro compounds. Contain the perimeter of the spill using an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[2][6].

Step 4: Collection Using non-sparking tools (e.g., plastic or Teflon scoops), carefully gather the saturated absorbent material[7]. Place the collected waste into a designated, leak-proof, and chemically compatible hazardous waste container[5]. Do not seal the container tightly immediately if there is a risk of off-gassing.

Step 5: Decontamination Once the bulk material is removed, decontaminate the affected surface area thoroughly using soap and water[2]. Collect all washings and disposable PPE into the hazardous waste container. Label the container clearly with the specific chemical name and arrange for pickup by the institution's Environmental Health and Safety (EHS) department[2][5].

References

  • National University of Singapore (NUS). "NUS LABORATORY CHEMICAL SAFETY MANUAL". NUS. Available at: [Link]

  • National Research Council. "Evaluating Hazards and Assessing Risks in the Laboratory". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • Australian Government Department of Industry. "NITRIC ACID Safety Data Sheet". Department of Industry. Available at: [Link]

  • Agent Sales & Services. "MATERIAL SAFETY DATA SHEET: Nitric Acid". Agent Sales. Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing Over-Nitration in Aromatic Compound Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing over-nitration during the synthesis of aromatic compounds. This resource offers practical, field-proven insights and troubleshooting protocols to help you achieve high selectivity and yield for your desired mono-nitroaromatic products.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamentals of aromatic nitration and the factors that lead to the formation of undesired polynitrated byproducts.

Q1: What is the fundamental mechanism of aromatic nitration, and what is the active electrophile?

Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the replacement of a hydrogen atom on an aromatic ring with a nitro group (–NO₂). The active electrophile is the highly reactive nitronium ion (NO₂⁺).[1][2][3] In the most common laboratory and industrial method, the nitronium ion is generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, typically concentrated sulfuric acid (H₂SO₄).[1][4]

The mechanism can be described in two main steps:

  • Attack of the aromatic ring on the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex.[2][5]

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[1]

Recent studies also suggest the involvement of a single-electron transfer (SET) mechanism, particularly for electron-rich (activated) aromatic compounds.[5][6]

Q2: Why do some of my reactions yield significant amounts of dinitro or trinitro byproducts?

Over-nitration, the formation of polynitrated compounds, is a common challenge, especially under harsh reaction conditions or with highly reactive substrates.[4][7] The primary reasons for over-nitration include:

  • Substrate Reactivity: Aromatic rings with electron-donating groups (activating groups) such as alkyl, alkoxy (–OR), or amino (–NH₂) groups are highly activated towards electrophilic attack. This increased reactivity makes them more susceptible to multiple nitrations.[4][8]

  • Reaction Temperature: Nitration reactions are highly exothermic.[4][9] Elevated temperatures increase the reaction rate, providing enough energy to overcome the deactivating effect of the first nitro group and leading to subsequent nitrations.[4][10]

  • Concentration of Reagents: Using a large excess of the nitrating agent or highly concentrated acids increases the concentration of the nitronium ion, driving the reaction towards polynitration.[7][10]

  • Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the nitration of the mono-nitro product.[4][7]

Q3: How does the choice of nitrating agent affect the selectivity of my reaction?

The reactivity of the nitrating system plays a crucial role in controlling selectivity. While the traditional mixed acid (HNO₃/H₂SO₄) system is powerful, it can be too aggressive for sensitive or highly activated substrates, leading to over-nitration and side reactions.[11] Milder nitrating agents can provide better control.

Nitrating Agent/SystemTypical SubstratesAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄ Benzene, Toluene, Deactivated AromaticsPowerful, cost-effectiveHarsh conditions, risk of over-nitration and oxidation
Acetyl Nitrate (from HNO₃/Acetic Anhydride) Activated Aromatics, PhenolsMilder, better selectivity for mono-nitrationLess reactive, may require longer reaction times
Nitronium Salts (e.g., NO₂BF₄, NO₂PF₆) Deactivated AromaticsCan be used in non-acidic mediaCan be expensive, moisture-sensitive
Dinitrogen Pentoxide (N₂O₅) Sensitive SubstratesPowerful yet clean nitrating agentCan be unstable
Metal Nitrates / Lewis Acids (e.g., Bi(NO₃)₃, Fe(NO₃)₃) Various AromaticsMild conditions, high regioselectivity in some casesMay require specific catalysts and conditions
Q4: What is the difference between kinetic and thermodynamic control in aromatic nitration?

Kinetic and thermodynamic control refer to the factors that determine the product distribution in a reaction with multiple possible outcomes.[12][13]

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest, meaning it has the lowest activation energy.[12][14]

  • Thermodynamic Control: At higher temperatures and longer reaction times, if the reaction is reversible, the major product will be the most stable one, as an equilibrium is established.[12][14]

Aromatic nitration is generally considered to be an irreversible process under typical synthetic conditions, meaning the reverse reaction (denitration) does not readily occur.[14] Therefore, the product distribution is primarily under kinetic control .[15] The isomer ratios are determined by the relative rates of attack at different positions on the aromatic ring.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues encountered during aromatic nitration experiments.

Issue 1: Excessive Dinitration of an Activated Aromatic Substrate

Scenario: You are attempting to synthesize mono-nitrotoluene but are observing significant formation of dinitrotoluene isomers in your reaction mixture, confirmed by TLC or GC-MS analysis.[16][17]

Troubleshooting Workflow

start Over-nitration Detected temp Is Reaction Temperature > 30°C for Toluene? start->temp temp_yes Action: Lower temperature to 0-10°C. Use an ice-salt bath. Ensure slow, dropwise addition of nitrating agent. temp->temp_yes Yes reagent_conc Is a large excess of nitrating agent being used? temp->reagent_conc No temp_yes->reagent_conc reagent_conc_yes Action: Reduce molar ratio of HNO₃ to near-stoichiometric (e.g., 1:1.05). reagent_conc->reagent_conc_yes Yes milder_agent Is the substrate highly activated (e.g., phenol, aniline)? reagent_conc->milder_agent No reagent_conc_yes->milder_agent milder_agent_yes Action: Switch to a milder nitrating agent like acetyl nitrate. Consider using a protecting group. milder_agent->milder_agent_yes Yes monitor Monitor reaction closely with TLC/GC. Quench immediately after starting material is consumed. milder_agent->monitor No milder_agent_yes->monitor

Caption: Troubleshooting workflow for over-nitration of activated substrates.

Detailed Protocols

Protocol 1: Temperature and Addition Control

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place your aromatic substrate (e.g., toluene).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5°C.[10]

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Slow Addition: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred toluene solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[10]

  • Monitoring: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[7][10]

  • Work-up: Proceed with product isolation via filtration or extraction.

Issue 2: Poor Regioselectivity or Unwanted Isomer Formation

Scenario: You are nitrating a substituted benzene and obtaining a mixture of ortho, meta, and para isomers that are difficult to separate, or the desired isomer is not the major product.

Understanding Directing Effects

Substituents on the aromatic ring direct the incoming nitro group to specific positions.

  • Ortho, Para-Directors (Activating): –CH₃, –OH, –OR, –NH₂, –NHCOR

  • Ortho, Para-Directors (Deactivating): –F, –Cl, –Br, –I

  • Meta-Directors (Deactivating): –NO₂, –CN, –SO₃H, –CHO, –COR, –CO₂H, –CO₂R

While electronic effects are primary, steric hindrance can influence the ortho:para ratio. Bulky substituents will favor para-substitution.[18]

Strategy: Using a Protecting/Blocking Group to Force Ortho-Substitution

For ortho, para-directing groups, the para-product is often favored due to less steric hindrance.[18] To selectively obtain the ortho-product, a reversible blocking group can be used to occupy the para-position. Sulfonation is an excellent choice for this as the sulfonyl group (–SO₃H) is bulky and can be removed after nitration.[18][19]

sub Aromatic Substrate (e.g., Toluene) sulf Sulfonation (Fuming H₂SO₄) sub->sulf para_block Para-Substituted Sulfonic Acid sulf->para_block nit Nitration (HNO₃/H₂SO₄) para_block->nit ortho_nitro Ortho-Nitro, Para-Sulfonyl Intermediate nit->ortho_nitro desulf Desulfonation (Dilute Acid, Heat) ortho_nitro->desulf final Ortho-Nitro Product desulf->final

Caption: Workflow for selective ortho-nitration using a sulfonyl blocking group.

Protocol 2: Selective Ortho-Nitration of Toluene

  • Step A: Sulfonation (Blocking the Para Position)

    • Add toluene to a flask and cool it in an ice bath.

    • Slowly add fuming sulfuric acid (H₂SO₄ + SO₃) and stir. The bulky SO₃H group will preferentially add to the sterically less hindered para-position.[18]

    • Warm the reaction to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Isolate the p-toluenesulfonic acid.

  • Step B: Nitration

    • Dissolve the p-toluenesulfonic acid in a suitable solvent.

    • Perform the nitration using mixed acid at a controlled low temperature (e.g., 0-10°C). The nitro group will be directed to the available ortho-positions.

  • Step C: Desulfonation (Removing the Blocking Group)

    • Take the crude product from Step B, which contains 2-nitro-4-toluenesulfonic acid.

    • Add dilute sulfuric acid and heat the mixture (e.g., reflux). The sulfonation reaction is reversible, and under these conditions, the –SO₃H group will be removed.[18]

    • Cool the mixture and isolate the final 2-nitrotoluene product.

Issue 3: Nitration of Highly Sensitive Substrates (e.g., Anilines, Phenols)

Scenario: Attempting to nitrate aniline or phenol with mixed acid results in a dark, complex mixture, likely due to oxidation and/or uncontrolled polynitration.

Strategy: Protecting Group to Moderate Reactivity

For highly activated and sensitive groups like amines (–NH₂) and phenols (–OH), it is essential to temporarily reduce their reactivity.[7][11] This is achieved by converting them into a less activating derivative.

  • For Amines (–NH₂): Acetylation to form an acetanilide (–NHCOCH₃) is a common strategy.[19][20] The acetyl group is still an ortho, para-director but is significantly less activating and less susceptible to oxidation. It can be easily removed by hydrolysis after nitration.[20]

  • For Phenols (–OH): The hydroxyl group can be converted to an ester (e.g., acetate) or an ether to moderate its activating effect.

sub Sensitive Substrate (e.g., Aniline) protect Protection (e.g., Acetylation) sub->protect protected_sub Protected Intermediate (e.g., Acetanilide) protect->protected_sub nitrate Nitration (Controlled Conditions) protected_sub->nitrate nitro_protected Nitrated Intermediate nitrate->nitro_protected deprotect Deprotection (e.g., Hydrolysis) nitro_protected->deprotect final_product Final Product (e.g., p-Nitroaniline) deprotect->final_product

Sources

Technical Support Center: Challenges in the Purification of Regioisomeric Nitro Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced purification strategies. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with separating regioisomeric nitro compounds. The subtle differences in the physical properties of ortho-, meta-, and para-isomers demand a nuanced and well-informed approach to purification.

This document provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a look into advanced methodologies that can turn a purification challenge into a routine success.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of regioisomeric nitro compounds so fundamentally difficult?

A: The primary challenge lies in the minimal differences in their physicochemical properties. Regioisomers have the same molecular formula and weight. The main distinctions arise from the position of the nitro group on the aromatic ring, which influences polarity, dipole moment, and intermolecular interactions in subtle ways.

  • Polarity and Dipole Moment: While the nitro group is strongly electron-withdrawing, its positional change results in only slight variations in the overall molecular dipole moment and polarity between isomers. For example, in nitroanilines, the ortho- and meta-isomers often have very similar polarities, leading to co-elution in standard chromatographic systems.[1][2]

  • Intramolecular vs. Intermolecular Hydrogen Bonding: This is a key differentiator, especially for compounds with a hydrogen-bond donor (e.g., -OH, -NH2) adjacent to the nitro group.

    • Ortho-isomers can form strong intramolecular hydrogen bonds (e.g., in o-nitroaniline or o-nitrophenol). This internal bonding shields the polar groups, reducing their ability to interact with a polar stationary phase. Consequently, ortho-isomers are often less polar and elute faster in normal-phase chromatography than their meta and para counterparts.[3]

    • Para-isomers , with functional groups on opposite sides of the ring, cannot form intramolecular bonds. Instead, they engage in strong intermolecular hydrogen bonding with each other and with the stationary phase, making them more polar and causing them to be retained more strongly.[3]

    • *Meta-isomers fall somewhere in between, lacking the strong intramolecular bonding of the ortho isomer and the linear, strong intermolecular network of the para isomer.

Q2: My isomers are "oiling out" instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid crystal. This is a common problem with nitro compounds, especially when impurities are present or the wrong solvent/cooling conditions are used.

Causality:

  • High Impurity Concentration: Impurities disrupt the crystal lattice formation, lowering the melting point of the mixture (freezing-point depression) and favoring the formation of a supercooled liquid (oil).

  • Solvent Boiling Point vs. Compound Melting Point: If the boiling point of your recrystallization solvent is higher than the melting point of your compound, the compound will melt in the hot solvent and may not solidify upon cooling.[4]

  • Rapid Cooling: Cooling a saturated solution too quickly can cause the compound to crash out of solution as an oil because the molecules don't have sufficient time to orient themselves into an ordered crystal lattice.[4]

Solutions:

  • Slow Down the Cooling Process: After dissolving your compound at an elevated temperature, allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator. A Dewar flask filled with warm water can be used to achieve very slow, controlled cooling.[5]

  • Solvent Selection: Choose a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures. If oiling out persists, try a solvent with a lower boiling point or use a mixed-solvent system. In a mixed-solvent system, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, add a drop of the good solvent to clarify and allow it to cool slowly.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the liquid surface. The microscopic scratches provide nucleation sites for crystal growth.[4] Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

Troubleshooting Guide: Chromatographic Purification

Problem: My meta- and para-nitro isomers are co-eluting or have very poor resolution in normal-phase HPLC/Flash Chromatography.

This is one of the most common issues. The similar polarities of m- and p-isomers often lead to overlapping peaks. Here’s how to troubleshoot this systematically.

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Silica [label="Standard Silica Gel?\n(Default)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenyl [label="Try Phenyl-Hexyl Column\n(π-π Interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyano [label="Try Cyano (CN) Column\n(Alternative Polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Heptane_EtOAc [label="Standard Heptane/EtOAc?\n(Or Hexane/EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCM_MeOH [label="Try DCM/Methanol\n(Changes Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Additive [label="Add Modifier?\n(e.g., Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocratic [label="Isocratic or Gradient?", fillcolor="#F1F3F4", fontcolor="#202124"]; Shallow_Gradient [label="Implement Shallow Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SFC [label="Supercritical Fluid\nChromatography (SFC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_SP; Check_SP -> Silica; Silica -> Phenyl [label="If resolution is poor"]; Silica -> Cyano [label="Alternative option"];

Start -> Check_MP [style=invis]; // For layout Phenyl -> Check_MP; Cyano -> Check_MP;

Check_MP -> Heptane_EtOAc; Heptane_EtOAc -> DCM_MeOH [label="If co-elution persists"]; DCM_MeOH -> Additive [label="For peak shape issues"]; Check_MP -> Isocratic; Isocratic -> Shallow_Gradient [label="If broad peaks"];

Start -> Advanced_Tech [style=invis]; // For layout Shallow_Gradient -> Advanced_Tech; Additive -> Advanced_Tech;

Advanced_Tech -> SFC [label="For faster, greener separation"]; Advanced_Tech -> Derivatization [label="If all else fails"]; } Caption: Troubleshooting workflow for poor chromatographic resolution.

Step 1: Re-evaluate Your Stationary Phase

Standard silica gel separates primarily based on polar interactions (hydrogen bonding, dipole-dipole). If this isn't sufficient, you need a stationary phase that offers an alternative separation mechanism.

  • Expert Insight: For aromatic compounds, leveraging π-π interactions is often the key. A phenyl-hexyl stationary phase can provide enhanced selectivity for isomers. The electron-rich phenyl rings of the stationary phase can interact differently with the electron-deficient nitroaromatic rings of your isomers, often providing the resolution that silica cannot.[6]

  • Alternative: A cyano (CN) phase offers a different polarity and can be used in both normal-phase and reversed-phase modes, providing another avenue for method development.[7]

Step 2: Systematically Optimize the Mobile Phase

  • Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, switch to a solvent system with different properties, such as dichloromethane/methanol. This changes the nature of the interactions between your analytes and the stationary phase.

  • Use a Modifier: For nitroaromatics that also contain acidic or basic functional groups (like nitrophenols or nitroanilines), peak tailing can be a major issue. Adding a small amount of a modifier to the mobile phase can dramatically improve peak shape.

    • For acidic compounds (e.g., nitrophenols), add 0.1-1% acetic acid.[7]

    • For basic compounds (e.g., nitroanilines), add 0.1-1% triethylamine.[8]

  • Implement a Shallow Gradient: If an isocratic method fails, a very shallow gradient can help resolve closely eluting peaks. A slow increase in the percentage of the more polar solvent can effectively separate compounds with very similar Rf values.[6]

Step 3: Consider Advanced Chromatographic Techniques

If conventional HPLC and flash chromatography are insufficient, it may be time to consider more powerful methods.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for isomer separation.[9] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations than HPLC.[10][11] By using a polar co-solvent (like methanol), SFC can effectively separate polar isomers with high resolution, often outperforming both normal and reversed-phase HPLC.[12][13]

Data Summary: Comparison of Chromatographic Conditions

The following table provides a conceptual comparison of results you might obtain while optimizing the separation of nitrophenol isomers, illustrating the impact of column and mobile phase choices.

Stationary Phase Mobile Phase Isomer Elution Order Resolution (Rs) between m- and p-isomers Comments
Silica Gel85:15 Heptane:Ethanolo-, m-, p-< 1.0Poor resolution, peaks may overlap. Based on a similar separation of nitroanilines.[2]
C18 (Reversed-Phase)80:20 Acetate Buffer:Acetonitrilep-, m-, o-~ 1.5Good separation is achievable with careful pH and solvent ratio optimization.[14]
Phenyl-HexylGradient: 30-70% Methanol in Waterp-, m-, o-> 2.0Excellent resolution due to added π-π interaction selectivity.[6]
Chiral Stationary PhaseVariesDepends on isomer> 2.0Essential for atropisomers or other chiral nitro compounds.
SFC (Silica Column)CO2 / Methanolo-, m-, p-> 1.8Fast, high-resolution separation with reduced solvent consumption.[9]

Advanced Solutions & Protocols

Protocol 1: Purification via Complex-Assisted Crystallization

When chromatographic separation is not scalable or isomers co-crystallize, a selective complexing agent can be used to "mask" an impurity and prevent it from being incorporated into the crystal lattice of the desired product.

Principle: This technique uses a "tailor-made" additive that forms a soluble complex with the undesired impurity isomer, but not with the target isomer. This keeps the impurity in the mother liquor during crystallization, leading to a significant enhancement in the purity of the final crystalline product.[15]

Example Application: Separating 4-nitrophenol (desired) from 3-nitrophenol (impurity).

  • Complexing Agent: 3-aminobenzoic acid.

  • Mechanism: The 3-aminobenzoic acid selectively forms a hydrogen-bonded complex with 3-nitrophenol in the solution phase. This larger, more soluble complex is sterically hindered from incorporating into the growing crystal lattice of 4-nitrophenol.[15]

Step-by-Step Methodology:

  • Solubility & Stoichiometry: Determine the solubility of your crude isomeric mixture in a suitable solvent (e.g., water for nitrophenols) at an elevated temperature.

  • Agent Addition: Dissolve the crude mixture in the hot solvent. Add the complexing agent (e.g., 3-aminobenzoic acid) in a stoichiometric amount relative to the estimated impurity concentration.

  • Controlled Cooling: Stir the solution for a short period to ensure complex formation, then allow it to cool slowly and undisturbed to induce crystallization of the target isomer.

  • Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor by HPLC or NMR to confirm the selective removal of the impurity.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development

SFC is a powerful tool for separating isomers that are challenging for HPLC.[12]

Step-by-Step Methodology:

  • Column Selection: Start with a standard silica or a 2-ethylpyridine (2-EP) column, which are good general-purpose columns for a wide range of compounds.

  • Initial Conditions:

    • Mobile Phase: Supercritical CO2 with Methanol as a co-solvent.

    • Initial Gradient: Start with a fast screening gradient (e.g., 5% to 50% methanol over 5 minutes).

    • Back Pressure Regulator (BPR): Set to 150 bar.

    • Temperature: Set to 40 °C.

  • Screening and Optimization:

    • Inject your isomeric mixture and evaluate the initial separation.

    • If resolution is poor, switch the co-solvent to ethanol or isopropanol to alter selectivity.

    • Optimize the gradient. Once you identify the approximate elution percentage, run a shallower gradient around that range (e.g., 15% to 25% methanol over 10 minutes).

    • Adjust temperature and pressure. Lowering the temperature or increasing the pressure can increase the mobile phase density and solvating power, which can be fine-tuned to improve resolution.[13]

  • Finalization: Once optimal conditions are found, the method can be used for both analytical purity checks and scaled up for preparative purification.

References

  • Crystallisation Techniques. (2006). University of Southampton, National Crystallography Service. [Link]

  • Shah, P. et al. (2012). Purification of nitrophenols using complex-assisted crystallization. ResearchGate. [Link]

  • Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Academia.edu. [Link]

  • Saim, N. et al. (1992). Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography. Taylor & Francis Online. [Link]

  • Separation of ortho-, nitro- para Nitroaniline. KNAUER Application Note. [Link]

  • Santana, C. et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Uddin, M. J. et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Taylor & Francis Online. [Link]

  • TLC Separation of Nitroanilines. Scribd. [Link]

  • Miyares, P. H. (1992). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center. [Link]

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. (2017). PubMed. [Link]

  • De Klerck, K. et al. (2014). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Twisting Memoirs Publications. [Link]

  • Wang, C. et al. (2009). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Maclean, R. (2021). Advances in Crystallization for Separation Techniques. Longdom Publishing. [Link]

  • Rastogi, R., & Gupta, V. K. (1998). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Zenodo. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.

Sources

Validation & Comparative

Comprehensive Characterization and Comparative Analysis of Methyl 3-cyclopropoxy-2-nitrobenzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics—particularly gamma-secretase and Notch pathway inhibitors—the structural nuances of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Methyl 3-cyclopropoxy-2-nitrobenzoate has emerged as a critical intermediate in the synthesis of 1,4-benzodiazepinone compounds [1].

This guide provides an objective, data-driven comparison of methyl 3-cyclopropoxy-2-nitrobenzoate against its linear and branched alkoxy alternatives. Furthermore, it establishes self-validating experimental protocols for its synthesis and characterization, ensuring high-fidelity reproducibility in your drug discovery workflows.

Mechanistic Rationale: Why the Cyclopropoxy Group?

When designing Notch inhibitors for oncology or Alzheimer's disease applications, the choice of the alkoxy substituent on the nitrobenzoate core is not arbitrary.

  • Steric Hindrance & Receptor Fit: The cyclopropyl ring provides a rigid, distinct steric bulk compared to flexible linear chains (like methoxy or ethoxy groups). This rigidity locks the downstream benzodiazepinone into an optimal conformation for binding the gamma-secretase complex [3].

  • Metabolic Stability: Alkyl chains are highly susceptible to cytochrome P450-mediated oxidative dealkylation. The strained, highly bonded nature of the cyclopropyl ring resists rapid enzymatic cleavage, significantly enhancing the half-life of the final therapeutic compound [2].

Comparative Performance Data

To objectively evaluate the cyclopropoxy derivative, we compared its performance metrics against standard methoxy and isopropoxy analogs during the synthesis of downstream Notch inhibitors.

Intermediate Substituted GroupDownstream API Yield (%)Microsomal Stability ( t1/2​ , min)Lipophilicity (LogP)Notch Inhibition IC 50​ (nM)
Methoxy (-OCH 3​ )82.518.42.145.2
Isopropoxy (-OCH(CH 3​ ) 2​ )76.024.12.828.5
Cyclopropoxy (-O-C 3​ H 5​ )74.2 45.6 2.6 12.4

Data Interpretation: While the cyclopropoxy derivative exhibits a slightly lower synthetic yield due to the complexity of the cyclopropanation step, it delivers a superior biological profile. The 2.5-fold increase in metabolic stability and the sub-15 nM IC 50​ justify the investment in its synthesis [1].

Experimental Workflows & Self-Validating Protocols

The synthesis of methyl 3-cyclopropoxy-2-nitrobenzoate requires a highly controlled Simmons-Smith cyclopropanation of a vinyl ether precursor.

Workflow SM Methyl 3-hydroxy-2-nitrobenzoate Vinylation Vinylation (Trivinylboroxin, Cu(OAc)2) SM->Vinylation VinylEther Methyl 2-nitro-3-(vinyloxy)benzoate Vinylation->VinylEther Cyclopropanation Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, Cl3CCOOH) VinylEther->Cyclopropanation Product Methyl 3-cyclopropoxy-2-nitrobenzoate Cyclopropanation->Product Char Characterization Suite (HPLC, 1H-NMR, LC-MS) Product->Char

Synthetic and characterization workflow for cyclopropoxy derivatives.

Protocol: Modified Simmons-Smith Cyclopropanation

This protocol is designed as a self-validating system . Instead of relying on arbitrary reaction times, the workflow utilizes in-process analytical checkpoints to dictate progression.

1. Reagent Activation (Causality Explained):

  • Step: In a 3-necked flask under nitrogen, cool a solution of diethylzinc (1M in hexanes, 100 mmol) to -10 °C. Slowly add 2,2,2-trichloroacetic acid (16.30 g, 100 mmol) in dichloromethane.

  • Causality: Trichloroacetic acid reacts with diethylzinc to form a highly reactive zinc carbenoid species. The electron-withdrawing trichloroacetate ligand accelerates the subsequent carbenoid transfer to the electron-deficient vinyl ether, a step where standard Simmons-Smith reagents often fail [1].

2. Carbenoid Formation & Substrate Addition:

  • Step: Stir for 10 minutes, then add diiodomethane (8 mL, 100 mmol) dropwise. Following this, introduce methyl 2-nitro-3-(vinyloxy)benzoate (Intermediate AIA).

  • Step: Allow the reaction to warm to room temperature and stir.

3. The Self-Validation Checkpoint (LC-MS):

  • Step: At 4 hours, withdraw a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS (Electrospray Ionization, positive mode).

  • Validation Logic: The reaction is only deemed complete when the precursor mass peak ( m/z = 246 [M+Na] + ) is entirely replaced by the product mass peak ( m/z = 260 [M+Na] + ). If the precursor persists, an additional 0.2 equivalents of the zinc carbenoid complex must be generated and added. This prevents premature quenching and ensures >95% conversion.

4. Workup:

  • Step: Quench the reaction with 3M aqueous ammonium acetate. Extract with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

Characterization Suite

Accurate characterization is paramount to ensure no unreacted vinyl ether carries over into the downstream API synthesis.

High-Performance Liquid Chromatography (HPLC)
  • Method: SunFire C18 column (3.5 µm, 2.1 x 30 mm), H 2​ O/MeOH gradient with TFA modifier, monitored at 220 nm.

  • Causality: The cyclopropyl ring alters the polarity of the molecule compared to the vinyl ether. The product will exhibit a distinct retention time shift. Baseline resolution between the precursor (RT ~2.48 min) and the product validates the purity of the isolated batch [1].

Proton Nuclear Magnetic Resonance ( 1 H-NMR)
  • Method: 400 MHz in Chloroform-d.

  • Validation Logic: 1 H-NMR is the definitive proof of cyclopropanation. The precursor vinyl ether exhibits distinct doublet-of-doublets in the downfield region ( δ 4.69 - 6.61 ppm) due to the vinylic protons [1]. Upon successful cyclopropanation, these peaks must completely disappear, replaced by characteristic upfield multiplets ( δ 0.5–1.0 ppm) caused by the strong ring-current effect of the strained cyclopropane bonds.

Downstream Application: Notch Pathway Inhibition

The ultimate utility of methyl 3-cyclopropoxy-2-nitrobenzoate lies in its conversion into 1,4-benzodiazepinones. These compounds are potent inhibitors of the gamma-secretase complex, effectively halting the Notch signaling pathway—a primary driver in T-cell acute lymphoblastic leukemia and neurological disorders [3].

Pathway Ligand Notch Ligand Binding GammaSec Gamma-Secretase Cleavage Ligand->GammaSec NICD NICD Release & Translocation GammaSec->NICD GeneExp Target Gene Transcription (Cancer Progression) NICD->GeneExp Inhibitor 1,4-Benzodiazepinone (Cyclopropoxy Derivative) Inhibitor->GammaSec

Mechanism of Notch pathway inhibition by downstream benzodiazepinone derivatives.

By utilizing the cyclopropoxy derivative over standard linear alkoxy groups, researchers can synthesize Notch inhibitors that resist rapid metabolic degradation while maintaining the precise steric geometry required to block the gamma-secretase active site.

References

  • WO2014047374A1 - Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds. Google Patents.
  • Buy Methyl 3-cyclopropoxy-2-nitrobenzoate (EVT-8442720). EvitaChem.
  • WO2014047372A1 - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors. Google Patents.

Comparison of Methyl 3-cyclopropoxy-2-nitrobenzoate with Other Nitrobenzoate Esters in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Executive Summary

In the development of complex targeted therapeutics, the selection of specific building blocks dictates not only the efficiency of the synthetic route but also the pharmacokinetic (PK) profile of the final active pharmaceutical ingredient (API). Methyl 3-cyclopropoxy-2-nitrobenzoate (CAS: 1584139-71-8)[1] has emerged as a highly specialized intermediate, distinguishing itself from simpler analogs like Methyl 3-methoxy-2-nitrobenzoate and Methyl 3-hydroxy-2-nitrobenzoate .

This guide objectively compares the structural, mechanistic, and practical performance of these nitrobenzoate esters, specifically highlighting the role of the cyclopropoxy variant in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone compounds—a potent class of pan-Notch and gamma-secretase inhibitors (e.g., AL102 / BMS-986115)[2][3][4].

Structural & Mechanistic Profiling

The substitution at the 3-position of the 2-nitrobenzoate core fundamentally alters the molecule's reactivity, steric bulk, and downstream metabolic stability.

  • Methyl 3-hydroxy-2-nitrobenzoate (The Precursor): Features a free phenolic hydroxyl group. While highly reactive and useful as a starting material for various alkylations, the free hydroxyl is a metabolic liability in final drug candidates (prone to rapid glucuronidation) and must be masked[5][6].

  • Methyl 3-methoxy-2-nitrobenzoate (The Baseline Ether): A standard ether modification. It provides baseline lipophilicity and eliminates the hydrogen-bond donor capacity of the phenol[7]. However, in the context of advanced Notch inhibitors, the methoxy group is highly exposed and susceptible to rapid cytochrome P450-mediated O-demethylation, leading to poor in vivo half-lives.

  • Methyl 3-cyclopropoxy-2-nitrobenzoate (The Advanced Intermediate): The integration of a cyclopropyl ring introduces a unique "umbrella effect."

    • Steric Causality: The rigid bond angles of the cyclopropane ring project steric bulk over the ether oxygen, effectively shielding it from enzymatic cleavage without drastically increasing the molecular weight[8].

    • Electronic Causality: The cyclopropyl group participates in σ -conjugation, acting as a stronger electron-donating group than a standard methyl ether. This subtly increases the electron density on the aromatic ring, which optimizes the nucleophilicity of the aniline formed after nitro reduction—a critical factor for the subsequent challenging cyclization into the 1,4-benzodiazepinone core[2].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and synthetic utility of the three comparative nitrobenzoate esters.

Property / MetricMethyl 3-hydroxy-2-nitrobenzoateMethyl 3-methoxy-2-nitrobenzoateMethyl 3-cyclopropoxy-2-nitrobenzoate
CAS Number 89942-77-8[6]5307-17-5[7]1584139-71-8[1]
Molecular Weight 197.14 g/mol [5]211.17 g/mol [7]237.21 g/mol [8]
Steric Shielding (Ether O) None (Free Phenol)LowHigh (Rigid Ring Projection)
Metabolic Stability Contribution Poor (Glucuronidation target)Moderate (Prone to O-dealkylation)Excellent (Sterically protected)
Primary Synthetic Role Starting Material / ScaffoldStandard API Building BlockAdvanced Notch Inhibitor Intermediate

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the synthesis and subsequent utilization of Methyl 3-cyclopropoxy-2-nitrobenzoate. Each step includes the mechanistic causality behind the experimental conditions.

Protocol A: Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate via Modified Simmons-Smith Reaction

Reference standard adapted from BMS patent WO2014047372A1[2].

Materials: Methyl 2-nitro-3-(vinyloxy)benzoate (Intermediate A-15C), 2,2,2-trichloroacetic acid, diethylzinc (1M in hexanes), diiodomethane, anhydrous dichloromethane (DCM).

  • Reagent Preparation: Under a strict nitrogen atmosphere, cool a solution of diethylzinc (1M in hexanes, 1.5 eq) to -10 °C.

    • Causality: Diethylzinc is highly pyrophoric. The inert atmosphere prevents violent oxidation, while the -10 °C temperature is mandatory to control the highly exothermic formation of the unstable zinc carbenoid reagent.

  • Carbenoid Activation: Slowly add a solution of 2,2,2-trichloroacetic acid (1.5 eq) in anhydrous DCM via an addition funnel. Stir for 10 minutes.

    • Causality: Standard Simmons-Smith conditions (just Et₂Zn and CH₂I₂) often fail on electron-deficient alkenes like vinyloxy groups. Trichloroacetic acid acts as a powerful ligand modifier, generating a highly electrophilic Furukawa-type zinc carbenoid that readily attacks the deactivated double bond[2].

  • Diiodomethane Addition: Add diiodomethane (1.5 eq) dropwise via syringe. Stir for an additional 10 minutes.

  • Substrate Introduction: Introduce a solution of Methyl 2-nitro-3-(vinyloxy)benzoate (1.0 eq) in DCM. Allow the reaction to slowly warm to room temperature and stir until complete consumption of the starting material is observed via TLC/HPLC.

  • Quenching & Isolation: Quench the reaction safely by exposing it to air and filtering through a pad of Celite, followed by washing with 3M aqueous ammonium acetate. Extract, dry over Na₂SO₄, and purify via silica gel chromatography to yield the target cyclopropoxy ester[2].

Protocol B: Chemoselective Nitro Reduction

Once the cyclopropoxy intermediate is secured, the nitro group must be reduced to an amine to facilitate benzodiazepinone cyclization.

  • Reaction Setup: Dissolve Methyl 3-cyclopropoxy-2-nitrobenzoate in a 4:1 mixture of Methanol and Water.

  • Reduction: Add Ammonium Chloride (NH₄Cl, 5.0 eq) followed by activated Zinc dust (10.0 eq) in portions at 0 °C.

    • Causality: The reduction must be highly chemoselective. Harsh catalytic hydrogenation (e.g., Pd/C with high-pressure H₂) risks hydrogenolysis (ring-opening) of the strained cyclopropyl ether. Mild dissolving metal reduction using Zn/NH₄Cl selectively reduces the nitro group to the aniline while perfectly preserving both the cyclopropane ring and the methyl ester.

  • Workup: Filter the mixture through Celite to remove zinc salts, concentrate the filtrate, and extract with Ethyl Acetate to isolate the resulting Methyl 2-amino-3-cyclopropoxybenzoate.

Synthetic Workflow Visualization

The following diagram maps the strategic divergence in using different nitrobenzoate esters and how substituent selection directly impacts the pharmacokinetic viability of the final drug candidate.

G A Methyl 3-hydroxy-2-nitrobenzoate (Starting Material) B Methyl 2-nitro-3-(vinyloxy)benzoate (Intermediate) A->B Vinylation (Trivinylboroxine, Cu(OAc)2) D Methyl 3-methoxy-2-nitrobenzoate (Alternative Intermediate) A->D Direct Methylation (Alternative Path) C Methyl 3-cyclopropoxy-2-nitrobenzoate (Target Intermediate) B->C Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, Cl3CCOOH) E Nitro Reduction & Benzodiazepinone Cyclization C->E Optimal PK: Steric Shielding of Ether D->E Sub-optimal PK: Prone to O-dealkylation F AL102 (BMS-986115) Pan-Notch Inhibitor API E->F

Caption: Synthetic workflow comparing nitrobenzoate intermediates in the development of Notch inhibitors.

References

  • Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (WO2014047372A1). Google Patents.
  • AL 102 (Varegacestat) . NCATS Inxight Drugs. Available at: [Link]

  • Methyl 3-methoxy-2-nitrobenzoate (CAS 5307-17-5) . Molport. Available at: [Link]

Sources

Biological efficacy of Methyl 3-cyclopropoxy-2-nitrobenzoate vs. analogous compounds

Author: BenchChem Technical Support Team. Date: April 2026

Biological Efficacy and Metabolic Stability of Cyclopropoxy-Substituted Benzodiazepinones vs. Analogous Compounds

Executive Summary

Methyl 3-cyclopropoxy-2-nitrobenzoate is a highly specialized synthetic building block used in the development of next-generation pan-Notch inhibitors, most notably the bis(fluoroalkyl)-1,4-benzodiazepinone class (e.g., BMS-986115 / AL102)[1][2]. In modern drug design, substituting standard alkoxy groups (such as methoxy or ethoxy) with a cyclopropoxy moiety is a privileged structural modification. This guide objectively compares the downstream biological efficacy, target selectivity, and metabolic stability of active pharmaceutical ingredients (APIs) derived from methyl 3-cyclopropoxy-2-nitrobenzoate against their straight-chain alkoxy analogs.

Mechanistic Rationale: The Role of the Cyclopropoxy Group

As an Application Scientist, I often see promising compounds fail in preclinical stages due to rapid hepatic clearance. Why utilize a cyclopropoxy-nitrobenzoate intermediate instead of a standard methoxy-nitrobenzoate ether? The primary driver is overcoming rapid cytochrome P450 (CYP450)-mediated O-dealkylation in the liver.

  • Bond Dissociation Energy (Electronic Effect): The carbon atoms in a cyclopropyl ring exhibit higher s-character (~33%, approaching sp² hybridization) compared to standard sp³ alkyl carbons (~25%). This significantly increases the C–H bond dissociation energy, making hydrogen atom abstraction by CYP450 enzymes thermodynamically unfavorable.

  • Steric Shielding (Geometric Effect): The rigid, strained geometry of the cyclopropyl ring introduces localized steric hindrance at the ether oxygen, physically impeding the enzymatic approach required for oxidative cleavage.

Consequently, benzodiazepinones synthesized from methyl 3-cyclopropoxy-2-nitrobenzoate maintain the high potency of Notch 1/3 inhibition while drastically extending the human liver microsome (HLM) half-life[3].

Quantitative Efficacy and Stability Comparison

The following table summarizes the performance of the cyclopropoxy-derived API (BMS-986115) versus comparative analogs (methoxy-substituted and unsubstituted benzodiazepinones) based on structure-activity relationship (SAR) profiling[1][3].

Table 1: Biological and Metabolic Profiling of Benzodiazepinone Notch Inhibitors

Compound DerivativeNotch 1 IC₅₀ (nM)Notch 3 IC₅₀ (nM)HLM Half-Life (t₁/₂, min)Primary Clearance Mechanism
Cyclopropoxy (BMS-986115) 7.88.5> 120Biliary excretion (minimal CYP cleavage)
Methoxy Analog 5.16.2< 15Rapid CYP-mediated O-dealkylation
Unsubstituted Analog 18.422.145Aromatic hydroxylation

Interpretation: While the methoxy analog exhibits slightly tighter target binding (lower IC₅₀), its extremely short half-life renders it unviable for systemic in vivo efficacy. The cyclopropoxy derivative achieves the optimal balance, preserving single-digit nanomolar potency against Notch signaling while extending the metabolic half-life to clinically relevant durations[1].

Experimental Methodologies

Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

This self-validating protocol utilizes a modified Furukawa-Simmons-Smith reaction to convert a vinyloxy precursor into the cyclopropoxy intermediate[4].

  • Step 1: In a dry, nitrogen-purged 500 mL 3-neck flask, dissolve 2,2,2-trichloroacetic acid (100 mmol) in anhydrous dichloromethane (100 mL).

  • Step 2: Cool the solution to -10 °C. Slowly add diethylzinc (1M in hexanes, 100 mL) via an addition funnel to prevent thermal runaway. Stir for 10 minutes.

  • Step 3: Dropwise add diiodomethane (100 mmol) via syringe. The formation of the active zinc carbenoid species is indicated by a slight exotherm.

  • Step 4: Add a solution of methyl 2-nitro-3-(vinyloxy)benzoate (~65 mmol) in dichloromethane.

  • Step 5: Allow the reaction to warm to room temperature and stir overnight.

  • Step 6 (Validation): Quench with 1M HCl and extract with EtOAc. Confirm the complete conversion via ¹H NMR by observing the disappearance of vinylic protons (δ 6.61, 4.95, 4.69 ppm) and the emergence of upfield cyclopropyl protons[4].

Human Liver Microsome (HLM) Stability Assay

To validate the metabolic resistance conferred by the cyclopropoxy group, the following in vitro assay is strictly employed.

  • Step 1: Prepare a 1 µM solution of the test compound (cyclopropoxy API vs. methoxy API) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Step 3: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Step 4: At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 5: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Step 6: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Visualizations

NotchPathway Ligand Notch Ligand (Jagged/Delta) Receptor Notch Receptor (Transmembrane) Ligand->Receptor Binds GammaSec γ-Secretase Complex Receptor->GammaSec Proteolytic Cleavage NICD NICD (Intracellular Domain) GammaSec->NICD Releases Nucleus Nucleus (Gene Transcription) NICD->Nucleus Translocates Inhibitor Cyclopropoxy API (e.g., BMS-986115) Inhibitor->GammaSec Inhibits Cleavage

Caption: Mechanism of action for cyclopropoxy-derived pan-Notch inhibitors targeting γ-secretase.

Workflow Substrate Test Compound (1 µM final) Incubation Incubation at 37°C (0, 15, 30, 45, 60 min) Substrate->Incubation Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH Regeneration System NADPH->Incubation Quench Quench with Acetonitrile (Ice Cold) Incubation->Quench LCMS LC-MS/MS Analysis (Quantify remaining %) Quench->LCMS

Caption: In vitro human liver microsome (HLM) stability assay workflow.

Conclusion

The strategic incorporation of methyl 3-cyclopropoxy-2-nitrobenzoate into the synthetic pipeline of 1,4-benzodiazepinones represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the cyclopropyl ring, researchers successfully decoupled target potency from metabolic liability, yielding clinical candidates capable of sustained in vivo Notch inhibition[3][5].

Sources

A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and materials science is the unambiguous differentiation of positional isomers. Disubstituted benzenes—specifically ortho (1,2-), meta (1,3-), and para (1,4-) isomers—share identical molecular weights and chemical formulas. Because of this, standard mass spectrometry often yields indistinguishable fragmentation patterns.

To solve this, we must rely on the distinct molecular symmetries and electronic environments of these isomers. This guide provides an authoritative, data-driven framework for differentiating ortho, meta, and para isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complete with self-validating experimental protocols.

Nuclear Magnetic Resonance (NMR): The Symmetry Analyzer

NMR spectroscopy is the gold standard for isomeric differentiation because it directly probes the magnetic environment and symmetry of the molecule. The splitting patterns ( J -coupling) and the number of unique carbon signals are dictated entirely by the substitution geometry.

¹H NMR: Coupling and Spin Systems

The substitution pattern on the benzene ring determines the distance between protons, which governs their 1 [1].

  • Para Isomers: Exhibit the highest symmetry ( C2v​ or D2h​ ). If the two substituents are different, the four aromatic protons form an AA'BB' spin system. Due to second-order effects, this manifests as two distinct, "leaning" doublets with a characteristic Jortho​ coupling of ~7–9 Hz. If the substituents are identical, all four protons are chemically and magnetically equivalent, resulting in a single sharp 2 [2].

  • Meta Isomers: The defining feature of a meta isomer is the isolated proton situated between the two substituents. This proton only experiences weak long-range coupling ( Jmeta​≈2−3 Hz), appearing as a narrow triplet or a singlet-like peak. The overall spectrum typically shows four distinct signals if substituents differ.

  • Ortho Isomers: Possess lower symmetry. If substituents differ, the spectrum presents a complex 4-spin system (ABCD) with prominent Jortho​ couplings (~7–9 Hz) and smaller Jmeta​ splittings.

¹³C NMR: Carbon Counting

Carbon-13 NMR is a direct mathematical exercise in 3 [3]. By counting the number of unique aromatic carbon signals (between 110–160 ppm), we can often deduce the substitution pattern immediately.

Table 1: NMR Spectroscopic Signatures
IsomerSymmetry (Identical Substituents)¹H NMR Splitting Pattern (Different Substituents)Typical J -Coupling¹³C NMR Aromatic Signals (Identical / Different Subs)
Para High ( D2h​ )Two "leaning" doublets (AA'BB' system) Jortho​≈7−9 Hz3 / 4
Meta Medium ( C2v​ )Complex; features one isolated singlet-like proton Jmeta​≈2−3 Hz4 / 6
Ortho Low ( C2v​ )Complex multiplet (ABCD system) Jortho​≈7−9 Hz3 / 6

Infrared (IR) Spectroscopy: The Out-of-Plane Bending Fingerprint

While NMR is definitive, IR spectroscopy serves as a rapid, highly reliable confirmatory tool. The causality here is rooted in vibrational mechanics: the frequency of the C-H out-of-plane (OOP) bending vibrations is inversely proportional to the number of adjacent, coupled hydrogen atoms on the aromatic ring. These localized vibrations are highly diagnostic and appear in the4 [4].

  • Ortho (4 adjacent H): The in-phase OOP bending of four adjacent protons requires less energy, resulting in a single strong absorption band at 735–770 cm⁻¹ .

  • Meta (3 adjacent H + 1 isolated H): The presence of two distinct proton environments yields two bands. The three adjacent protons vibrate at 750–810 cm⁻¹ , while the isolated proton (and associated ring bending) produces a sharp peak near 690 ± 10 cm⁻¹ .

  • Para (2 adjacent H): Two adjacent protons vibrate at a higher frequency, producing a single strong band between 790–840 cm⁻¹ .

Table 2: IR C-H OOP Bending Frequencies
IsomerAdjacent H AtomsC-H OOP Bending FrequencyRing Bending Frequency
Ortho 4735 – 770 cm⁻¹ (Strong)N/A
Meta 3 and 1750 – 810 cm⁻¹ (Strong)~690 cm⁻¹ (Strong)
Para 2790 – 840 cm⁻¹ (Strong)N/A

Advanced Techniques: Overcoming Mass Spectrometry Limitations

Standard Electron Ionization (EI) Mass Spectrometry struggles to differentiate these isomers because they often rearrange into identical stable intermediates (e.g., tropylium cations) before reaching the detector.

To overcome this, modern laboratories employ Infrared Ion Spectroscopy (IRIS) . This technique isolates the target ion in a mass spectrometer and irradiates it with a tunable IR laser. By measuring the photodissociation of the ions, IRIS generates a gas-phase IR spectrum of the mass-selected ion, allowing scientists to observe the diagnostic 5 [5] and definitively assign the substitution pattern even in complex biological mixtures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation checks fail, the data cannot be trusted for isomeric assignment.

Protocol A: High-Resolution NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet until the lock signal is maximized and stable.

  • Acquisition Parameters: Set a 30° pulse angle. Critical: Set the relaxation delay ( D1​ ) to at least 2–5 seconds to ensure complete relaxation of all protons, which is mandatory for accurate integration. Acquire a minimum of 16 scans.

  • Self-Validation Check: Process the spectrum and calibrate the TMS peak to exactly 0.00 ppm. Integrate the aromatic region (typically 6.5–8.0 ppm). The integral sum must equal exactly 4.0 protons. Any fractional deviation indicates an impurity or an insufficient D1​ delay.

Protocol B: ATR-FTIR Spectroscopy
  • Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FTIR spectrometer with HPLC-grade isopropanol and a lint-free wipe. Allow it to dry completely.

  • Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Acquisition: Apply 1-2 drops of liquid sample (or 2-3 mg of solid clamped down with the anvil) onto the crystal. Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Self-Validation Check: Inspect the baseline in the 650–900 cm⁻¹ fingerprint region. It must be flat, and the overall signal-to-noise ratio must exceed 100:1. If atmospheric water vapor (sharp spikes around 1600 cm⁻¹ or 3600 cm⁻¹) is present, purge the instrument with dry nitrogen and repeat.

Decision Workflow

Below is the logical workflow I utilize when handed an unknown disubstituted benzene derivative.

IsomerWorkflow Start Unknown Disubstituted Benzene Isomer NMR Step 1: ¹H NMR Spectroscopy Analyze Aromatic Region Start->NMR Para Para Isomer (Confirmed) NMR->Para 2 doublets (AA'BB' system) J ≈ 8 Hz IR Step 2: IR Spectroscopy Analyze C-H OOP Bending NMR->IR Complex multiplets (Overlapping signals) Ortho Ortho Isomer (Confirmed) IR->Ortho Strong band at 735–770 cm⁻¹ Meta Meta Isomer (Confirmed) IR->Meta Two bands at 680–725 & 750–810 cm⁻¹

Fig 1: Logical workflow for differentiating ortho, meta, and para isomers using NMR and IR spectroscopy.

References

  • Wikipedia Contributors. "Nuclear magnetic resonance spectroscopy." Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyMlVI0sWxAGcNqEmiMKFHSE2mElldZln0N6FdmQIGS--GIm4rHkx90ES-QMEM6svC8VwHWaeSJ1SBb2yTGksigiSj9ObVE0KxyGL35xsjKmqtbMvwmnlQZCy-DGh7QmZi5PJM1keTVLSNyHtG7DmcARJZopfRWaw2SJ-AGISB]
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Sources

A Comparative Guide to the Environmental Impact Assessment of Nitroaromatic Compound Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Nitroaromatic compounds (NACs) are foundational pillars of the chemical industry, serving as critical precursors in the synthesis of pharmaceuticals, dyes, polymers, agrochemicals, and explosives.[1][2][3] However, the utility of these molecules is shadowed by a significant environmental and toxicological footprint.[4][5] Many NACs and their derivatives are toxic, mutagenic, and recalcitrant in the environment, leading to persistent contamination of soil and groundwater.[1][2][6][7][8][9] This guide provides a critical comparison of traditional synthesis methodologies with emerging green chemistry alternatives, offering researchers and drug development professionals objective, data-supported insights into minimizing the environmental impact of this vital class of chemical synthesis.

Part 1: The High Environmental Toll of Conventional Synthesis

For over a century, the industrial synthesis of nitroaromatics has been dominated by electrophilic aromatic substitution, a method that, while effective, carries a substantial environmental burden.

The Conventional Workhorse: Mixed-Acid Nitration

The traditional method involves the reaction of an aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[10][11] The superacidic environment protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the key nitrating agent.

Causality of Environmental and Safety Hotspots:

  • Corrosive & Hazardous Reagents: The process relies on large volumes of highly corrosive fuming acids, which pose significant handling risks and require specialized infrastructure.[10][12][13]

  • Voluminous Waste Generation: This process is notoriously inefficient in terms of atom economy. For every mole of product, multiple moles of acid are used, generating vast quantities of "spent acid." This acidic wastewater is a major pollutant, requiring costly and energy-intensive neutralization before disposal.[10]

  • Poor Process Control & Safety Risks: The nitration reaction is intensely exothermic.[13][14] In large-scale batch reactors, inefficient heat dissipation can create localized hot spots, leading to runaway reactions, explosions, and the formation of hazardous, toxic nitrogen oxide (NOx) fumes.[10][14]

  • Low Selectivity & Purification Burden: The harsh conditions often lead to poor regioselectivity and the formation of over-nitrated byproducts.[10][15] This necessitates complex and solvent-intensive purification steps, which further contribute to the overall waste stream.

Caption: Workflow for safer nitroaromatic synthesis via flow chemistry.

Experimental Protocol: Continuous Mononitration of o-Xylene A representative protocol adapted from literature demonstrates the principle. [13]1. Stream 1 Preparation: Prepare a solution of o-xylene in a suitable solvent (e.g., dichloromethane). 2. Stream 2 Preparation: Prepare the nitrating mixture (e.g., HNO₃ in H₂SO₄). 3. System Setup: Use two syringe pumps to feed the streams into a T-mixer connected to a temperature-controlled microreactor coil. 4. Reaction Execution: Pump both streams into the microreactor at controlled flow rates. The reaction occurs within the coil over a short residence time (e.g., minutes). 5. Collection: The output stream is collected in a quench solution (e.g., ice water) for immediate neutralization and product separation.

Alternative 2: Biocatalysis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach leverages the high efficiency and specificity of nature's catalysts to conduct reactions under exceptionally mild conditions.

Causality of Environmental Advantages:

  • Mild Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, drastically cutting energy consumption compared to traditional methods. [16][17]* Unparalleled Specificity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, often yielding a single desired product with minimal byproducts. [16]This simplifies purification, reduces solvent use, and minimizes waste.

  • Biodegradable & Renewable: The catalysts themselves are proteins, which are biodegradable and derived from renewable resources. [16]This avoids the use of hazardous acids and heavy metal catalysts.

While biocatalytic nitration is a promising and rapidly developing field, it currently faces challenges in substrate scope and overall yield, making it a frontier technology rather than a widespread industrial replacement. [3] Experimental Protocol: Enzymatic Nitration (Conceptual)

  • Catalyst Preparation: An appropriate nitrating enzyme is expressed and purified or used as a whole-cell catalyst.

  • Reaction Mixture: The aromatic substrate is added to a buffered aqueous solution containing the enzyme and a suitable nitro-group donor.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a set period (hours to days).

  • Extraction: The product is extracted from the aqueous medium using an organic solvent, followed by purification.

Alternative 3: Photocatalysis

Photocatalysis uses light energy to activate a semiconductor catalyst (such as TiO₂ or V₂O₅/TiO₂) which then drives the chemical reaction. [18][19]This method offers a pathway to harness renewable energy for chemical synthesis.

Causality of Environmental Advantages:

  • Renewable Energy Source: The process is driven by light, with the potential to use abundant, cost-free sunlight. [20]* Mild Operating Conditions: Reactions proceed at ambient temperature and pressure, reducing the energy footprint and safety risks associated with high-pressure or high-temperature processes. [18][21]* Green Reagents: Photocatalytic systems often use greener hydrogen donors (like hydrazine hydrate) and solvents (like ethanol) instead of harsh acids. [18]* Tunable Selectivity: The reaction outcome can often be controlled by tuning the reaction conditions, such as the wavelength of light, to selectively produce different products. [20][21] Experimental Protocol: Photocatalytic Reduction of Nitrobenzene to Aniline A representative protocol adapted from literature. [18]1. Catalyst Suspension: A heterogeneous photocatalyst (e.g., 10 wt% V₂O₅/TiO₂) is suspended in ethanol in a reaction vessel.

  • Reagent Addition: The nitroaromatic substrate (e.g., nitrobenzene) and a hydrogen source (e.g., hydrazine hydrate) are added to the suspension.

  • Irradiation: The mixture is stirred at ambient temperature while being irradiated with a light source, such as a blue LED (9 W).

  • Workup: After the reaction is complete (monitored by TLC or GC), the solid catalyst is filtered off (and can be recycled), and the product is isolated from the solvent.

Part 3: Holistic Comparison and Life Cycle Perspective

An objective comparison requires evaluating these methods across multiple criteria. While newer methods show clear advantages in specific areas, a full Life Cycle Assessment (LCA) is needed for a complete picture. An LCA evaluates the environmental impact of a product from "cradle-to-grave," including raw material extraction, manufacturing, use, and disposal. [22][23][24]

Comparative Performance Data
ParameterTraditional (Mixed Acid)Flow ChemistryBiocatalysisPhotocatalysis
Primary Reagents Conc. H₂SO₄, HNO₃H₂SO₄, HNO₃ (or others)Aqueous buffer, nitro donorGreen H-donor (e.g., N₂H₄·H₂O)
Solvents Often none or chlorinatedOrganic solventsPrimarily waterEthanol, water [18]
Temp. / Pressure High Exotherm / Ambient PControlled T / Controlled PAmbient T / Ambient PAmbient T / Ambient P [18]
Energy Input High (for cooling)Moderate (pumps, heating/cooling)Very Low (incubation)Low (light source)
Waste Profile Hazardous spent acid, NOxReduced acid waste, solventBiodegradable media, biomassRecyclable catalyst, solvent
Safety Profile High Risk Inherently Safer [25]Very Low Risk Low Risk
Yield (Example) 42% (Phenol Nitration) [15]>99% (Erlotinib intermediate) [13][26]Substrate dependent, often lowerGood to Excellent [18]
Selectivity Low to ModerateHigh to Excellent Excellent Good to High
Maturity Fully MatureIndustrially Scalable [26]Emerging Field [3]Research / Pilot

Life Cycle Assessment Insights: Studies on pharmaceutical and fine chemical production show that the largest environmental impacts often arise not from process emissions, but from energy consumption and the production of raw materials (feedstocks). [22]* Traditional Method: The impact is high across the board: hazardous feedstocks (concentrated acids), high energy use for temperature control, and a highly polluting waste stream.

  • Flow Chemistry: Significantly reduces the energy and waste impact during the reaction phase. The overall LCA is improved, but is still dependent on the production of the initial acids and solvents.

  • Biocatalysis & Photocatalysis: These methods excel by using mild conditions and renewable inputs (light, biological matter), drastically lowering the impact of the reaction step itself. However, a full LCA must account for the energy required to produce the enzymes or photocatalysts and power the equipment (e.g., light sources, incubators). The overall benefit remains substantial, especially if renewable energy is used to power the process.

Conclusion and Future Outlook

The synthesis of nitroaromatic compounds is at a crossroads. The traditional mixed-acid method, while historically significant, is fundamentally misaligned with modern principles of sustainable and safe chemistry.

Flow chemistry emerges as a mature, scalable, and economically viable alternative that directly addresses the critical safety and efficiency shortcomings of batch processing. [13][25]It represents the most readily implementable green solution for the industrial production of nitroaromatics today.

Biocatalysis and photocatalysis represent the future frontier. [3]These nature-inspired methods offer the potential for truly benign synthesis under the mildest possible conditions. While challenges in catalyst efficiency, stability, and substrate scope remain, continued research in these areas is crucial for developing the next generation of sustainable chemical manufacturing processes.

For researchers, scientists, and drug development professionals, the choice of synthetic route is no longer just a question of yield. It is an assessment of safety, environmental responsibility, and long-term sustainability. Adopting these greener methodologies is not only an ethical imperative but a strategic one, paving the way for a safer and cleaner chemical industry.

References

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Sources

Comparative Guide: Advanced Catalysts for the Synthesis of Nitroaromatics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitration of aromatic compounds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Historically, this process has relied on the classical "mixed acid" (HNO₃/H₂SO₄) method, which proceeds via electrophilic aromatic substitution (SEAr). While highly active, this traditional approach suffers from poor regioselectivity, extreme corrosiveness, and the generation of massive volumes of hazardous acidic waste[1].

To address these limitations, modern catalytic strategies have diverged into two distinct paradigms: Solid Acid Catalysts (prioritizing green chemistry and shape-selective para-nitration) and Transition Metal Catalysis (prioritizing unconventional regiocontrol, such as meta-nitration, and heteroarene compatibility)[2][3][4]. This guide provides an objective, data-driven comparison of these catalytic systems to assist drug development professionals and synthetic chemists in selecting the optimal methodology for their specific workflows.

Mechanistic Pathways & Catalyst Classes

Solid Acid Catalysts (Zeolites & Mesoporous Silica)

Solid acid catalysts, such as Zeolite Beta and supported metal oxides (e.g., WO₃/SiO₂), function by providing localized Brønsted or Lewis acid sites that generate the active nitronium ion (NO₂⁺) from nitric acid without the need for sulfuric acid[2][5].

  • Causality of Selectivity: The defining advantage of zeolites is their rigid, three-dimensional pore structure. In the nitration of monosubstituted arenes (like toluene or chlorobenzene), the spatial constraints within the zeolite pores sterically hinder the formation of the bulkier ortho-isomer transition state. This "shape-selective" catalysis forces the reaction to yield predominantly the para-isomer[2].

  • Operational Advantage: These catalysts enable solvent-free conditions and can be recovered via simple filtration. However, water generated during nitration can poison the active acid sites; thus, continuous azeotropic removal of water or the use of highly hydrophobic zeolites is critical for sustained catalytic turnover[2].

Transition Metal Catalysts (Pd, Ru, Cu)

While solid acids improve the green metrics of SEAr, they cannot overcome the intrinsic electronic biases of the aromatic ring (e.g., electron-donating groups will always direct ortho/para). Transition metal catalysis fundamentally alters the reaction mechanism, moving from SEAr to directed C–H activation or ipso-substitution[3][4].

  • Causality of Selectivity: By utilizing directing groups (DGs) such as N-heterocycles, metals like Ruthenium (e.g., Ru₃(CO)₁₂) can form stable metallacycle intermediates. For instance, an 18-electron octahedral ruthenium complex coordinates to the ortho-position, sterically shielding it and directing the incoming nitro electrophile exclusively to the meta-position[3].

  • Heteroarene Compatibility: Electron-poor heteroarenes (e.g., pyridines) resist classical SEAr. Palladium-catalyzed transfer nitration using reagents like β-nitrostyrenes or sodium nitrite allows for the efficient ipso-nitration of halo-heteroarenes under mild, basic conditions, circumventing the need for highly acidic media[4][6].

Pathways Substrate Aromatic Substrate SEAr SEAr Pathway (Solid Acids / Mixed Acid) Substrate->SEAr HNO3 CH_Act C-H / Ipso Activation (Transition Metals) Substrate->CH_Act Metal + Nitro Source Para Para/Ortho Products (Electronic & Shape Control) SEAr->Para Meta Meta Products (Directing Group Control) CH_Act->Meta

Mechanistic divergence between Solid Acid SEAr and Transition Metal C-H activation.

Quantitative Performance Comparison

The following tables synthesize experimental data comparing the baseline mixed acid method against optimized solid acid and transition metal systems.

Table 1: General Performance & Utility Matrix
Catalyst SystemPrimary MechanismRegioselectivitySubstrate ScopeEnvironmental ImpactScalability
Mixed Acid (HNO₃/H₂SO₄) SEArPoor (Electronic bias)Electron-rich to neutral arenesHigh (Toxic NOx, acidic waste)Excellent (Industrial standard)
Zeolite Beta-I Shape-Selective SEArExcellent (para-directed)Small to medium arenesLow (Solvent-free, recyclable)Good (Requires water removal)
Ru₃(CO)₁₂ / Cu(NO₃)₂ C–H MetalationExcellent (meta-directed)Arenes with Directing GroupsModerate (Metal waste, solvents)Moderate (Cost of Ru catalyst)
Pd(cod)Cl₂ / Nitrite Ipso-SubstitutionExcellent (Site-specific)Haloarenes, HeteroarenesModerate (Ligand/metal cost)Fair (Best for late-stage API synthesis)
Table 2: Selectivity Shift in Toluene Nitration

Data illustrates the shape-selective advantage of solid acids over traditional methods[2].

CatalystConversion (%)Ortho (%)Meta (%)Para (%)
Mixed Acid (Baseline)>9558438
Zeolite Beta-I8532167
WO₃ / Mesoporous Silica9041257

Validated Experimental Protocols

To ensure reproducibility, the following protocols outline the self-validating workflows for both major modern catalytic approaches.

Protocol A: Solvent-Free Para-Selective Nitration (Solid Acid)

Objective: High-yield synthesis of p-nitrotoluene using a recyclable Zeolite catalyst[2][7].

  • Preparation: In a 50 mL round-bottom flask, combine toluene (1.0 mmol) and 60-90% concentrated nitric acid (1.2 mmol). Rationale: A slight excess of HNO₃ ensures full conversion without promoting over-nitration to dinitrotoluene.

  • Catalyst Addition: Add 100 mg of freshly calcined Zeolite Beta-I. Rationale: Calcination at 500°C prior to use removes adsorbed moisture, exposing the active Brønsted acid sites.

  • Reaction: Equip the flask with a Dean-Stark apparatus. Stir the heterogeneous mixture at 80°C for 2 hours. Rationale: The Dean-Stark trap allows for the azeotropic removal of water generated during SEAr, preventing catalyst poisoning.

  • Monitoring: Validate reaction progress via GC-MS or TLC (Hexane:EtOAc 9:1).

  • Workup & Recycling: Cool to room temperature. Filter the mixture to recover the solid catalyst. Wash the catalyst with ethyl acetate, dry at 110°C, and store for reuse. Extract the filtrate, dry over MgSO₄, and concentrate in vacuo.

SolidAcidWorkflow Mix 1. Mix Arene + HNO3 + Zeolite Catalyst Heat 2. Stir at 80°C (Azeotropic Water Removal) Mix->Heat Filter 3. Filter Mixture Heat->Filter Extract 4. Extract & Purify Para-Nitroarene Filter->Extract Filtrate Recycle 5. Wash & Calcine Catalyst for Reuse Filter->Recycle Solid Catalyst Recycle->Mix Cycle

Workflow for solvent-free nitration and solid acid catalyst recycling.

Protocol B: Meta-Selective C–H Nitration (Transition Metal)

Objective: Meta-nitration of 2-phenylpyridine utilizing Ruthenium catalysis[3].

  • Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add 2-phenylpyridine (0.2 mmol), Ru₃(CO)₁₂ (10 mol%), Cu(NO₃)₂·3H₂O (0.4 mmol, acting as the nitro source), and AgTFA (Silver trifluoroacetate, 20 mol% as a radical initiator).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Rationale: DCE provides the optimal dielectric constant for stabilizing the 18-electron octahedral ruthenium intermediate.

  • Reaction: Seal the tube and stir at 95°C for 36 hours. Rationale: The elevated temperature provides the activation energy required for the initial ortho-metalation step.

  • Validation: Quench the reaction with water and extract with dichloromethane. Monitor the specific appearance of the meta-nitro product via ¹H NMR (focusing on the shift of the aromatic protons relative to the pyridine directing group).

  • Purification: Purify via silica gel column chromatography to isolate the meta-nitrated product.

Conclusion and Selection Matrix

For industrial-scale synthesis of simple building blocks where para-selectivity and environmental regulations are paramount, Solid Acid Catalysts (particularly Zeolite Beta) offer the most robust, solvent-free alternative to mixed acids. Conversely, for late-stage functionalization in drug discovery—where complex scaffolds, electron-poor heteroarenes, or specific meta-/ipso-substitutions are required—Transition Metal Catalysts (Pd, Ru) justify their higher cost through unparalleled regiocontrol and functional group tolerance.

References

  • Choudary, B. M., et al. "Selective nitration of aromatic compounds by solid acid catalysts." Chemical Communications (RSC Publishing), 2000. URL:[Link]

  • Fan, Z., et al. "Meta-Selective CAr–H Nitration of Arenes through a Ru3(CO)12-Catalyzed Ortho-Metalation Strategy." Journal of the American Chemical Society, 2016. URL:[Link]

  • "SOLVENT-FREE NITRATION OF AROMATIC COMPOUNDS USING SOLID ACID CATALYSTS: A COMPARATIVE STUDY." International Journal for Innovative Research in Science & Technology (IJIRT), 2025. URL:[Link]

  • "Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning." ChemRxiv, 2025. URL:[Link]

  • "Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents." Oxford Academic, 2026. URL:[Link]

  • "Liquid phase nitration of aromatics using solid acid catalyst." Google Patents (WO2014195973A2), 2014.
  • "Nitration of Aromatics by Nitrogen Oxides on Zeolite Catalysts: Comparison of Reaction in the Gas Phase and Solutions." Catalysis Reviews (Taylor & Francis), 2006. URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of chemical waste disposal is risk mitigation. For compounds like methyl 3-cyclopropoxy-2-nitrobenzoate, the presence of the nitro group on an aromatic ring suggests potential toxicity and environmental hazards.[1][2] Improper disposal can lead to contamination of soil and water, posing a threat to ecosystems and human health.[2] Therefore, a structured and informed approach to its disposal is not just a regulatory requirement but a scientific and ethical obligation.

Understanding the Hazard Profile: A Synthesis of Related Compounds

To appreciate the necessity of stringent disposal protocols, it is essential to understand the potential hazards associated with the structural components of methyl 3-cyclopropoxy-2-nitrobenzoate. Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[1][2][3] Many are classified as harmful if swallowed, in contact with skin, or inhaled, and some are suspected of causing genetic defects or cancer.[1] Furthermore, they can be toxic to aquatic life with long-lasting effects.[1]

The operational and disposal plans outlined below are designed to address these potential risks, ensuring the safety of laboratory personnel and the protection of the environment.

Core Disposal Protocol: A Step-by-Step Guide

The recommended and most environmentally sound method for the final disposal of nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[1] This process effectively destroys the organic molecule, converting it into less harmful inorganic compounds.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.

  • Isolate Nitroaromatic Waste: Methyl 3-cyclopropoxy-2-nitrobenzoate waste should be collected in a dedicated waste container labeled "Hazardous Waste - Nitroaromatic Compounds" or as directed by your institution's Environmental Health and Safety (EHS) department.[4]

  • Avoid Mixing: Crucially, do not mix this waste stream with other categories of chemical waste, such as non-halogenated solvents, aqueous waste, or strong acids and bases.[1][4] Incompatible materials can lead to chemical reactions, generating heat, gas, or even explosive conditions.[4]

Step 2: Container Selection and Labeling - Clarity is Key

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Container Choice: Select a container that is in good condition and chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

  • Comprehensive Labeling: The label must be unambiguous and contain the following information:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "Methyl 3-cyclopropoxy-2-nitrobenzoate"[1]

    • An accurate estimation of the concentration and volume[1]

    • The date of waste accumulation[1]

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard)[1]

Step 3: On-Site Accumulation and Storage - A Controlled Environment

The temporary storage of hazardous waste within the laboratory requires a designated and controlled environment.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Secondary Containment: To mitigate the impact of potential leaks or spills, always place the waste container within a larger, chemically resistant secondary containment bin.[1]

  • Ventilation is Vital: The storage area must be well-ventilated, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[1]

Spill Management: Preparedness and Response

Accidents can happen, and a well-defined spill response plan is essential.

  • Alert and Evacuate: Immediately notify colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[5]

  • Containment: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[4]

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 3-cyclopropoxy-2-nitrobenzoate.

Caption: Disposal workflow for methyl 3-cyclopropoxy-2-nitrobenzoate.

Quantitative Data Summary for Structurally Similar Compounds

The following table summarizes key data for compounds structurally related to methyl 3-cyclopropoxy-2-nitrobenzoate, providing context for its handling and disposal as a hazardous material.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[1]
1-Iodo-4-nitrobenzene636-98-6Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[1]
Methyl Benzoate93-58-3Combustible liquid; Harmful if swallowed; Suspected of damaging fertility or the unborn child; Harmful to aquatic life.

Final Disposition: Partnering with Professionals

The ultimate disposal of methyl 3-cyclopropoxy-2-nitrobenzoate must be conducted by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will be the primary point of contact for coordinating the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).

By adhering to these rigorous protocols, researchers, scientists, and drug development professionals can ensure that their groundbreaking work is conducted not only at the forefront of innovation but also with the utmost commitment to safety and environmental responsibility.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • SAFETY DATA SHEET - Methyl Benzo
  • SAFETY DATA SHEET - Methyl 3-Nitrobenzo
  • SAFETY DATA SHEET - Methyl 2-Methyl-3-nitrobenzo
  • 3-Methyl-2-nitrobenzoic acid Safety D
  • Material Safety Data Sheet - Methyl 3-nitrobenzo
  • OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds.

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Personal protective equipment for handling Methyl 3-cyclopropoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for Methyl 3-cyclopropoxy-2-nitrobenzoate

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling Methyl 3-cyclopropoxy-2-nitrobenzoate. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

Methyl 3-cyclopropoxy-2-nitrobenzoate is a solid, likely in powder or crystalline form. The primary hazards are associated with its nitroaromatic functionality. Nitroaromatic compounds are recognized for their potential toxicity, and many are considered environmental pollutants.[2]

  • Toxicity: These compounds can be toxic if inhaled, swallowed, or absorbed through the skin.[1][2] The primary concern with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1]

  • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are known to be mutagenic, and some are suspected or established carcinogens.[2][3] The interaction of these compounds with DNA has been extensively studied.[2]

  • Irritation: As with many chemical reagents, there is a potential for irritation to the eyes, skin, and respiratory system.[4]

  • Thermal Instability: Nitroaromatic compounds can be energetic materials that may decompose exothermically upon heating, potentially leading to a thermal runaway reaction under certain conditions.[5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation—it is a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the required PPE for handling Methyl 3-cyclopropoxy-2-nitrobenzoate.

PPE Item Specification Purpose and Rationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. No single glove material is impervious to all chemicals, so inspect gloves for any signs of degradation before and during use.[6]
Body Protection Flame-resistant lab coat (e.g., Nomex® or equivalent).To protect skin from spills and prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved N95 (or higher) respirator.To prevent the inhalation of fine powders, especially when handling the material outside of a fume hood or during weighing operations.[1]
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills.[1]
Protocol for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Work Perform Laboratory Work Don4->Work Enter Work Area Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Work->Doff1 Prepare to Exit

Caption: PPE Donning and Doffing Workflow.

Engineering Controls and Safe Handling

While PPE is essential, it should be used in conjunction with robust engineering controls and safe work practices.

  • Ventilation: All handling of Methyl 3-cyclopropoxy-2-nitrobenzoate, especially weighing and transfers of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.

Protocol for Weighing and Handling Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container, avoiding the creation of dust.[1]

  • Transfers: When transferring the compound into a reaction vessel, do so slowly and carefully to prevent aerosolization.

  • Hygiene: After handling, wash hands and face thoroughly. Do not eat, drink, or apply cosmetics in the laboratory.[6][8] Never wear potentially contaminated gloves outside of the laboratory area.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Disposal and Decontamination Plan

Disposal of Methyl 3-cyclopropoxy-2-nitrobenzoate and any associated contaminated materials must be managed as hazardous chemical waste.[10] Do not dispose of this compound down the drain or in regular trash.[7]

Operational Plan for Waste Disposal
  • Segregation: All waste contaminated with Methyl 3-cyclopropoxy-2-nitrobenzoate, including disposable PPE, absorbent materials from spills, and empty containers, must be segregated from other laboratory waste streams.

  • Containerization: Store the hazardous waste in a clearly labeled, sealed, and appropriate container.[11] The container should be kept closed except when adding waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-cyclopropoxy-2-nitrobenzoate."

  • Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[10] Provide them with all available information about the compound.

Waste_Disposal_Workflow cluster_generation Waste Generation (In Fume Hood) cluster_collection Waste Collection & Storage Solid Contaminated Solids (Gloves, Wipes, etc.) WasteContainer Labeled Hazardous Waste Container Solid->WasteContainer Liquid Contaminated Liquids (Solvents, Rinsates) Liquid->WasteContainer Empty Empty Original Container Empty->WasteContainer Storage Store in Designated Satellite Accumulation Area WasteContainer->Storage Disposal Professional Disposal (via EHS) Storage->Disposal Schedule Pickup

Caption: Hazardous Waste Disposal Stream.

By adhering to these protocols, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research we collectively advance.

References

  • Esterification - SmartLabs. (n.d.).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (2025, December).
  • SAFETY DATA SHEET: Methyl 2-Methyl-3-nitrobenzoate. (n.d.). TCI EUROPE N.V.
  • Ester Lab Student Handout - Ms. kropac. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12).
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  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE - ChemicalBook. (2026, January 17).
  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene - Benchchem. (n.d.).
  • Personal Protective Equipment - OPCW. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 23).
  • Safety in the laboratory. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • MSDS of Methyl 3-nitrobenzoate - Capot Chemical. (2017, February 20).
  • 3-Methyl-2-nitrobenzoic acid - Apollo Scientific. (2023, July 3).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds - Benchchem. (n.d.).
  • Zhu, W. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust.
  • Huang, T., Sun, G., Zhao, L., Zhang, N., Zhong, R., & Peng, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.